Alpha-Amanitin
Description
This compound or α-amanitin is a cyclic peptide of eight amino acids. It is possibly the most deadly of all the amatoxins, toxins found in several members of the Amanita genus of mushrooms, one being the Death cap (Amanita phalloides) as well as the Destroying angel, a complex of similar species, principally A. virosa and A. bisporigera. It is also found in the mushrooms Galerina marginata and Conocybe filaris. (L993)
A cyclic octapeptide with a thioether bridge between the cystine and tryptophan. It inhibits RNA POLYMERASE II. Poisoning may require LIVER TRANSPLANTATION.
Properties
Key on ui mechanism of action |
/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. |
|---|---|
CAS No. |
23109-05-9 |
Molecular Formula |
C39H54N10O14S |
Molecular Weight |
919.0 g/mol |
IUPAC Name |
2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64+/m0/s1 |
InChI Key |
CIORWBWIBBPXCG-SXZCQOKQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |
Color/Form |
NEEDLES FROM METHANOL |
melting_point |
254-255 °C |
Other CAS No. |
23109-05-9 |
physical_description |
Solid; [Merck Index] Faintly beige powder; [MSDSonline] |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
Alpha Amanitin Alpha Amanitine Alpha-Amanitin Alpha-Amanitine |
Origin of Product |
United States |
Foundational & Exploratory
Alpha-Amanitin discovery and historical context
An In-Depth Technical Guide to the Discovery and Historical Context of α-Amanitin
Introduction
Alpha-Amanitin (α-Amanitin) is a bicyclic octapeptide toxin renowned for its extreme lethality and its pivotal role as a research tool in molecular biology.[1] Isolated from several species of the Amanita genus of mushrooms, most notably the death cap (Amanita phalloides), it is responsible for the majority of fatal mushroom poisonings worldwide.[1] Its high specificity as an inhibitor of a key eukaryotic enzyme has made it an invaluable molecule for studying the processes of gene transcription. This guide provides a comprehensive overview of the discovery of α-amanitin, its historical context, its mechanism of action, and the experimental methodologies that have been central to its study.
Historical Context and Discovery
The investigation into the toxic components of Amanita phalloides has a rich history centered around the work of German chemist Heinrich Wieland, a 1927 Nobel laureate in Chemistry for his research into bile acids, and his son Theodor Wieland.[1][2] The early 20th century saw initial efforts to understand the chemical nature of the mushroom's toxins.
-
1937: The first class of toxins from the death cap, the phallotoxins, were isolated by Feodor Lynen and Ulrich Wieland, who were students and relatives of Heinrich Wieland. Phalloidin was the first of these to be identified.
-
1941: Heinrich Wieland and his student Rudolf Hallermayer successfully isolated and crystallized the far more potent group of toxins, the amatoxins, including the principal component, α-amanitin.[2]
-
Post-1941: Theodor Wieland continued his father's work, leading the efforts to elucidate the complex bicyclic structure of the amatoxins and synthesizing numerous analogues to probe structure-activity relationships.[3][4]
This foundational work laid the groundwork for understanding the molecular basis of Amanita toxicity and provided science with a powerful new molecular probe.
Mechanism of Action: Inhibition of RNA Polymerase II
The toxicity of α-amanitin stems from its potent and highly specific inhibition of eukaryotic DNA-dependent RNA polymerase II (Pol II).[5] This enzyme is responsible for transcribing DNA into messenger RNA (mRNA), the template for protein synthesis. By halting mRNA production, α-amanitin effectively shuts down all protein synthesis, leading to cell death.[6]
The sensitivity of eukaryotic RNA polymerases to α-amanitin is distinct, a property that is widely exploited in research to differentiate their activities in vitro:[1][7]
-
RNA Polymerase I , which synthesizes ribosomal RNA (rRNA), is insensitive.[1][7][8]
-
RNA Polymerase II is highly sensitive and is inhibited by very low concentrations of the toxin.[1][7]
-
RNA Polymerase III , responsible for transcribing transfer RNA (tRNA) and 5S rRNA, is moderately sensitive.[1][7]
α-Amanitin binds to the "bridge helix" of the largest subunit of RNA polymerase II.[1] This interaction does not block the binding of nucleotides but physically impedes the translocation of the polymerase along the DNA template, thus preventing the elongation of the nascent RNA chain.[1] The binding is extremely tight, with a dissociation constant (Kd) in the nanomolar range (~10⁻⁹ M), making the inhibition essentially irreversible under physiological conditions.[9][10]
Quantitative Toxicological and Inhibition Data
The potency of α-amanitin is reflected in its low lethal dose and its high affinity for RNA polymerase II. The following tables summarize key quantitative data.
Table 1: Lethal Dose (LD50) of α-Amanitin in Various Species
| Species | Route of Administration | LD50 (mg/kg body weight) | Citation(s) |
| Human (estimated) | Oral | ~0.1 | [11][12] |
| Mouse | Intraperitoneal | 0.742 | [13] |
| Mouse | Intravenous | 0.327 | [13] |
| Rat (Wistar) | Oral | 0.2 | [12] |
| Rat | Oral | 100 µg/kg (0.1 mg/kg) | [1] |
| Rabbit | - | 0.1 - 0.2 | [11] |
| Guinea Pig | - | 0.05 - 0.1 | [11] |
| Dog | - | 0.1 | [11] |
| Cat | - | 0.5 | [11] |
Table 2: Inhibition of Eukaryotic RNA Polymerases by α-Amanitin
| Enzyme | Sensitivity | 50% Inhibition Concentration (in vitro) | Citation(s) |
| RNA Polymerase I | Insensitive / Resistant | > 600 µg/mL | [6][14][15] |
| RNA Polymerase II | Highly Sensitive | ~1 µg/mL | [1][7] |
| RNA Polymerase III | Moderately Sensitive | ~10 µg/mL | [1][7] |
Note: Sensitivity can vary between species. For example, yeast RNA polymerase I shows some inhibition at high concentrations, while yeast Pol III is more resistant than its vertebrate counterpart.[6][14][15]
Signaling Pathways Affected by α-Amanitin
The cellular response to the transcriptional arrest induced by α-amanitin involves the activation of stress-signaling pathways, primarily leading to programmed cell death (apoptosis). A key player in this process is the tumor suppressor protein p53.
When transcription is stalled, cellular stress signals lead to the stabilization and accumulation of p53.[16] Activated p53 can then initiate the intrinsic pathway of apoptosis by transcriptionally upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[17][18] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in cell death.[16][17]
Caption: p53-mediated apoptotic pathway induced by α-amanitin.
Experimental Protocols and Workflows
Early Isolation and Detection Methods
1. The Meixner Test (Wieland Test) This qualitative colorimetric test was an early method for detecting amatoxins directly from mushroom tissue.[19] It relies on the reaction of amatoxins with lignin (B12514952) in the presence of a strong acid.[2]
-
Protocol:
-
Press a small piece of fresh mushroom onto a piece of lignin-containing paper (e.g., newsprint) to transfer the juice.[2]
-
Allow the spot to air-dry completely.[2]
-
Add a single drop of concentrated hydrochloric acid to the dried spot.[2]
-
Observation: The development of a blue color within 5-20 minutes indicates the presence of amatoxins.[2] A negative result is not definitive proof of edibility.[2]
-
2. Early Isolation Protocol (General Principles) The original protocols developed by Wieland and colleagues involved multi-step extraction and purification from large quantities of A. phalloides. While specific details evolved, the general workflow was as follows:
-
Extraction: Dried and powdered mushrooms were extracted with an aqueous solvent like methanol/water.
-
Solvent Partitioning: The crude extract was subjected to partitioning between different immiscible solvents to remove lipids and other non-polar compounds.
-
Chromatography: Early forms of column chromatography, likely using adsorbents like alumina (B75360) or silica, were used to separate the different toxin families (amatoxins and phallotoxins).
-
Crystallization: The enriched fractions containing α-amanitin were concentrated, and the toxin was purified to homogeneity through repeated crystallization.
Modern Extraction and Analysis Workflow
Modern methods rely on high-performance liquid chromatography (HPLC) for the separation and quantification of α-amanitin from biological samples.[20][21]
Caption: Modern workflow for α-amanitin extraction and quantification.
Assay for RNA Polymerase II Inhibition
The biological activity of α-amanitin is typically measured by its ability to inhibit transcription in an in vitro or cell-based assay. A common method involves measuring the incorporation of radiolabeled nucleotides into newly synthesized RNA.
-
Principle: A cell-free system containing purified RNA polymerase II, a DNA template, and nucleotide triphosphates (including one radiolabeled, e.g., ³H-UTP) is prepared. The reaction is initiated, and after a set time, the amount of radioactivity incorporated into acid-precipitable RNA is measured.
-
Protocol Outline:
-
Prepare reaction mixtures containing buffer, DNA template, RNA Polymerase II, and NTPs (with ³H-UTP).
-
Add varying concentrations of α-amanitin to a series of reaction tubes. Include a no-toxin control.
-
Incubate all tubes at 37°C for a defined period (e.g., 30-60 minutes) to allow transcription.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid), which precipitates the newly synthesized RNA.
-
Filter the precipitates and wash to remove unincorporated nucleotides.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition at each α-amanitin concentration relative to the control and determine the IC50 value.
-
Conclusion
From its isolation in the 1940s to its modern use in antibody-drug conjugates for cancer therapy, α-amanitin has transitioned from a deadly poison to a sophisticated tool of scientific inquiry.[9] The pioneering work of Heinrich and Theodor Wieland not only solved a toxicological mystery but also provided molecular biology with one of its most precise inhibitors. The study of α-amanitin continues to yield insights into the fundamental processes of gene expression and the cellular response to transcriptional stress, cementing its legacy in both toxicology and cell biology.
References
- 1. α-Amanitin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fifty years of amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of analogues of amaninamide, an amatoxin from the white Amanita virosa mushroom. | Semantic Scholar [semanticscholar.org]
- 5. Specific inhibition of nuclear RNA polymerase II by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcription in yeast: this compound sensitivity and other properties which distinguish between RNA polymerases I and III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Role of DNA-Dependent RNA Polymerase III in the Transcription of the tRNA and 5S RNA Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Photoreactivation of amanitin-inhibited RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchtrend.net [researchtrend.net]
- 13. [Toxicity of this compound on mice in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Transcription in yeast: this compound sensitivity and other properties which distinguish between RNA polymerases I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Chemical tests in mushroom identification - Wikipedia [en.wikipedia.org]
- 20. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Chemical Structure of Alpha-Amanitin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure of alpha-amanitin, a potent cyclic octapeptide toxin. The document details its molecular architecture, the experimental protocols used for its structural elucidation, and its mechanism of action as a highly specific inhibitor of RNA polymerase II. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.
Core Chemical Structure and Properties
This compound is a bicyclic octapeptide belonging to the amatoxin family of toxins, which are found in several species of the Amanita genus of mushrooms, most notably the death cap (Amanita phalloides).[1] Its intricate structure is responsible for its high affinity and specific binding to eukaryotic RNA polymerase II, leading to the inhibition of messenger RNA synthesis and subsequent cell death.[2]
The molecule consists of eight amino acid residues in a cyclic arrangement, with a crucial inner loop formed by a tryptathionine bridge—a thioether linkage between the tryptophan and cysteine residues.[1] This bicyclic nature imparts significant conformational rigidity to the molecule. Key modified amino acids, including (2S,3R,4R)-4,5-dihydroxy-isoleucine and trans-4-hydroxy-proline, are critical for its potent inhibitory activity.[1]
Molecular and Spectroscopic Data
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ⁴-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.0⁶,¹⁰.0¹⁸,²⁶.0¹⁹,²⁴]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide | PubChem CID 9543442 |
| Chemical Formula | C₃₉H₅₄N₁₀O₁₄S | |
| Molecular Weight | 918.97 g/mol | |
| CAS Number | 23109-05-9 | |
| Appearance | Solid | |
| Solubility | Soluble in water, ethanol, DMSO, DMF, methanol, and acetonitrile. |
Quantitative Structural Data
The precise three-dimensional structure of this compound in complex with RNA polymerase II has been determined by X-ray crystallography (PDB ID: 1K83).[1][3] This has provided invaluable insights into its mechanism of action. While a comprehensive list of all bond lengths, angles, and dihedrals is extensive and contained within the PDB file, the following table summarizes key structural parameters of the core bicyclic structure. Researchers can obtain the full set of coordinates and structural information directly from the Protein Data Bank.
| Parameter | Description | Typical Values (Å or °) |
| Peptide Bonds | The C-N bond length within the amide linkages of the octapeptide backbone. | ~1.33 Å |
| Tryptathionine Bridge | The C-S-C linkage forming the inner ring between tryptophan and cysteine. | C-S: ~1.8 Å, S-C: ~1.8 Å |
| Alpha-Carbon Geometry | Tetrahedral geometry around the alpha-carbons of the amino acid residues. | Bond angles ~109.5° |
| Dihedral Angles (φ, ψ) | Ramachandran angles defining the conformation of the peptide backbone. | Varies for each residue, contributing to the overall fold. |
Experimental Protocols for Structural Elucidation and Analysis
The determination of this compound's complex structure has relied on a combination of sophisticated analytical techniques.
X-Ray Crystallography of this compound in Complex with RNA Polymerase II
The following protocol is a generalized methodology based on the successful crystallization of the this compound-RNA polymerase II complex.[1]
-
Protein Purification : Purify RNA polymerase II from a suitable eukaryotic source (e.g., Saccharomyces cerevisiae) using established chromatographic techniques to achieve high purity.
-
Crystallization : Grow crystals of RNA polymerase II using vapor diffusion (hanging or sitting drop) methods. This involves mixing the purified protein with a precipitant solution and allowing it to equilibrate, leading to the formation of ordered crystals.
-
Soaking : Transfer the grown crystals to a cryoprotectant solution containing a saturating concentration of this compound (e.g., 50 µg/mL).[1] Allow the crystals to soak for a sufficient period (e.g., one week) to ensure complete binding of the toxin.[1]
-
Data Collection : Flash-freeze the soaked crystals in liquid nitrogen and mount them on a goniometer. Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data as the crystal is rotated.[1]
-
Structure Determination and Refinement : Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using molecular replacement with a known model of RNA polymerase II. Build the model of this compound into the resulting electron density map and refine the entire structure to obtain the final atomic coordinates.[1]
NMR Spectroscopy for Conformational Analysis in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming that the conformation of this compound in solution is similar to that observed in the crystalline state.
-
Sample Preparation : Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
1D NMR Spectra Acquisition : Acquire one-dimensional ¹H and ¹³C NMR spectra to identify the chemical shifts of the protons and carbons in the molecule.
-
2D NMR Experiments : Perform a series of two-dimensional NMR experiments to establish connectivity and spatial relationships between atoms. This includes:
-
COSY (Correlation Spectroscopy) : To identify scalar-coupled protons (protons on adjacent carbons).
-
TOCSY (Total Correlation Spectroscopy) : To identify all protons within a spin system (i.e., within an amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations between protons and carbons, which is crucial for sequencing the peptide and identifying the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space, providing key information about the three-dimensional folding of the peptide.
-
-
Structure Calculation : Use the distance and dihedral angle restraints derived from the NMR data as input for molecular modeling software to calculate a family of structures consistent with the experimental data.
Purification of this compound from Amanita phalloides
The following is a representative protocol for the extraction and purification of this compound from its natural source.
-
Extraction : Homogenize fresh or dried Amanita phalloides mushrooms in an extraction buffer (e.g., methanol/water/formic acid).[4]
-
Solid-Phase Extraction (SPE) : Pass the crude extract through a solid-phase extraction cartridge (e.g., Oasis HLB) to remove interfering substances and concentrate the amatoxins.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC) : Perform preparative reverse-phase HPLC on the concentrated extract. Use a C18 column and a gradient of an appropriate mobile phase (e.g., water/acetonitrile with a modifier like formic acid) to separate the different amatoxins.[5][6]
-
Fraction Collection and Analysis : Collect the fractions corresponding to the this compound peak, which can be identified by its characteristic retention time and UV absorbance.
-
Purity Assessment : Analyze the purity of the collected fraction using analytical HPLC. Lyophilize the pure fraction to obtain this compound as a solid.
Mechanism of Action: Inhibition of RNA Polymerase II
This compound exerts its potent toxicity by specifically binding to the largest subunit of RNA polymerase II (RPB1).[2] This binding does not occur at the active site for nucleotide addition but rather at a site that is critical for the enzyme's translocation along the DNA template.[1]
The toxin inserts into a pocket near the "bridge helix" of the enzyme, a flexible domain that is essential for the movement of the DNA and RNA through the polymerase during transcription.[1] The binding of this compound restricts the movement of this bridge helix, thereby physically blocking the translocation of the polymerase and halting the elongation of the nascent mRNA chain.[1]
Signaling Pathway: Transcription Inhibition
The following diagram illustrates the inhibition of the transcription elongation pathway by this compound.
Caption: Inhibition of RNA Polymerase II by this compound.
Experimental Workflow: In Vitro Transcription Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of this compound on RNA polymerase II in a cell-free system.
Caption: Workflow for an in vitro transcription inhibition assay.
References
- 1. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Alpha-Amanitin Binding Site on the RPB1 Subunit of RNA Polymerase II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-Amanitin, a cyclic octapeptide toxin from the Amanita genus of mushrooms, is a potent and highly specific inhibitor of eukaryotic RNA polymerase II (Pol II). Its mechanism of action involves binding to the largest subunit of Pol II, RPB1, thereby stalling transcription. This technical guide provides a comprehensive overview of the this compound binding site on the RPB1 subunit, detailing the structural basis of the interaction, the mechanism of inhibition, and the experimental protocols used to elucidate these findings. Quantitative binding data are summarized, and key molecular interactions are visualized to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to this compound and RNA Polymerase II
Eukaryotic transcription of protein-coding genes is exclusively carried out by RNA polymerase II, a multi-subunit enzyme. The largest subunit, RPB1, forms a major part of the enzyme's catalytic core.[1] this compound is a powerful tool for studying transcription due to its high specificity for Pol II.[2] It binds with high affinity to RPB1, leading to a near-complete cessation of mRNA synthesis.[3][4] This potent inhibitory activity is also the cause of its extreme toxicity.[5] Understanding the precise nature of the this compound-RPB1 interaction is crucial for both fundamental research into transcription and for the development of novel therapeutics, including antibody-drug conjugates where this compound is used as a payload.
The this compound Binding Site on RPB1
Structural studies, primarily X-ray crystallography and cryo-electron microscopy, have revealed the intricate details of the this compound binding pocket on the RPB1 subunit.[6][7] The toxin nestles in a cavity located beneath the "bridge helix" and adjacent to the "funnel" region of RPB1.[6][8] This strategic location is critical to its inhibitory function.
Key Interacting Regions of RPB1
The binding site is predominantly formed by two key structural elements of the RPB1 subunit:
-
The Bridge Helix: This highly conserved and flexible α-helix spans the active site cleft of Pol II.[1][6] Its movement is essential for the translocation of the DNA template and RNA transcript after each nucleotide addition.[1][6]
-
The Funnel Region: This region, adjacent to the bridge helix, contributes to the formation of the binding pocket and provides additional contact points for the toxin.[6][8]
-
The Trigger Loop: While not a primary binding site, the conformation of the trigger loop, another mobile element crucial for nucleotide incorporation, is affected by this compound binding.[7][9]
Specific Amino Acid Interactions
Several key amino acid residues within these regions of RPB1 form direct and indirect interactions with this compound. These interactions, primarily hydrogen bonds and hydrophobic contacts, are responsible for the high-affinity binding.[6][7]
Table 1: Key RPB1 Residues Interacting with this compound (Yeast S. cerevisiae Pol II)
| RPB1 Residue | Region | Interaction with this compound | Reference |
| Gln-A768 | Funnel | Indirectly hydrogen bonds with 4,5-dihydroxyisoleucine 3 via His-A816. | [6] |
| His-A816 | Bridge Helix | Forms a hydrogen bond with Gln-A768, which in turn interacts with the toxin. | [6] |
| Glu-A822 | Bridge Helix | Forms a strong hydrogen bond with hydroxyproline (B1673980) 2 of this compound. | [6] |
Note: The residue numbering corresponds to Saccharomyces cerevisiae RPB1.
Mechanism of Transcriptional Inhibition
This compound's inhibition of Pol II is not a simple competitive blocking of the active site. Instead, it acts as a molecular "wedge," preventing the conformational changes necessary for transcriptional elongation.[6][9]
-
Binding to the Bridge Helix: The toxin binds to the underside of the bridge helix, effectively "buttressing" it and restricting its flexibility.[6][8]
-
Impeding Translocation: The movement of the bridge helix is critical for the translocation of the DNA and RNA strands through the polymerase after a nucleotide is added. By locking the bridge helix in a specific conformation, this compound prevents this translocation, halting the polymerase's movement along the DNA template.[1][6]
-
No Effect on Nucleotide Entry: Importantly, this compound binding does not prevent the entry of nucleoside triphosphates (NTPs) into the active site, and a single phosphodiester bond can still be formed.[6] However, the subsequent translocation required for the next round of nucleotide addition is blocked.[6]
-
Trigger Loop Entrapment: The binding of this compound also traps the trigger loop, a mobile element that swings into the active site to facilitate nucleotide incorporation. This further contributes to the impairment of both nucleotide addition and translocation.[9]
In living cells, the binding of this compound to RPB1 can also trigger the ubiquitination and subsequent proteasomal degradation of the subunit, leading to an irreversible inhibition of transcription.[3][10]
Quantitative Binding Data
The affinity of this compound for Pol II varies between species, which is attributed to differences in the amino acid sequences of the RPB1 subunit. Mammalian Pol II exhibits a significantly higher affinity for the toxin than yeast Pol II.[7]
Table 2: Dissociation and Inhibition Constants of this compound
| Enzyme Source | Constant | Value | Reference |
| Mammalian Pol II | Ki | 3-4 nM | [10] |
| Mammalian Pol II | Kd | ~10-9 M | [4] |
| Yeast (S. cerevisiae) Pol II | Affinity | Micromolar (µM) range | [7] |
| Amanita hygroscopica Pol II | Ki | 2.0 x 10-3 M | [11] |
| Amanita suballiacea Pol II | Ki | 3.3 x 10-3 M | [11] |
| Amanita brunnescens Pol II | Ki | 9.8 x 10-6 M | [11] |
| Amanita alliacea Pol II | Ki | 10.0 x 10-6 M | [11] |
| Mutant CHO cells (Amal) | Inhibition Constant | ~800-fold higher than wild-type | [12] |
The higher affinity in mammals is partly due to additional hydrogen bonds formed between this compound and metazoan-specific residues in the binding pocket, such as Ser782 in mammalian RPB1 (corresponding to Ala759 in yeast).[7]
Experimental Protocols
The elucidation of the this compound binding site and its mechanism of action has relied on several key experimental techniques.
X-ray Crystallography of the Pol II-Alpha-Amanitin Complex
This technique provides high-resolution structural information of the protein-ligand complex.
Methodology:
-
Protein Purification: RNA Polymerase II is purified from a suitable source (e.g., yeast, mammalian cells).
-
Co-crystallization or Soaking:
-
Co-crystallization: Purified Pol II is mixed with a molar excess of this compound and subjected to crystallization screening to find conditions that yield well-diffracting crystals of the complex.[13]
-
Soaking: Pre-formed crystals of apo-Pol II are transferred to a solution containing this compound, allowing the toxin to diffuse into the crystal and bind to the polymerase.[13]
-
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.[14][15]
-
Structure Determination: The diffraction data are processed to calculate an electron density map. The known structure of Pol II is fitted into this map, and the structure of this compound is then built into the remaining electron density.[6][14]
-
Refinement: The model of the complex is refined to improve its agreement with the experimental data.[6]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful alternative and complementary technique to X-ray crystallography, particularly for large and flexible complexes like Pol II.
Methodology:
-
Complex Formation: Purified Pol II is incubated with this compound to form the complex.
-
Grid Preparation: A small volume of the sample is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This traps the complexes in a thin layer of vitreous ice.[16]
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the individual particles in different orientations.[16]
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the Pol II-Alpha-Amanitin complex.[7][16]
-
Model Building: An atomic model of the complex is built into the cryo-EM density map.[7]
Site-Directed Mutagenesis
This technique is used to probe the functional importance of specific amino acid residues in the binding pocket and to study the basis of this compound resistance.
Methodology:
-
Mutant Design: Based on structural data, specific residues in the RPB1 gene are selected for mutation (e.g., to an amino acid that would disrupt a hydrogen bond or cause a steric clash).[7]
-
Generation of Mutant RPB1: The mutation is introduced into an this compound-resistant version of the RPB1 gene.[17][18]
-
Cellular Expression: The mutant, resistant RPB1 is expressed in cells.
-
Phenotypic Analysis: The endogenous, wild-type Pol II is inhibited with this compound, allowing the functional properties of the mutant Pol II to be studied in isolation.[17][18]
-
Biochemical Assays: The mutant Pol II can be purified, and its binding affinity for this compound can be determined using in vitro assays to quantify the effect of the mutation.[4]
Implications for Drug Development
The detailed understanding of the this compound binding site on RPB1 has significant implications for drug development:
-
Rational Design of Amanitin-Based Therapeutics: Knowledge of the key interactions allows for the rational design of modified amanitins (B175416) with altered properties, such as improved stability or cell permeability, for use in antibody-drug conjugates (ADCs).
-
Development of Novel Transcription Inhibitors: The binding pocket represents a validated target site for the development of novel small-molecule inhibitors of Pol II, which could have applications in oncology and other therapeutic areas.
-
Understanding Drug Resistance: Mutations in the RPB1 binding pocket are a known mechanism of resistance to this compound.[7] This knowledge is critical for anticipating and potentially overcoming resistance to amanitin-based drugs.
Conclusion
The binding of this compound to the RPB1 subunit of RNA Polymerase II is a well-characterized example of potent and specific enzyme inhibition. Through a combination of structural biology, biochemistry, and genetics, a detailed picture of the binding site and the mechanism of action has emerged. This knowledge not only provides fundamental insights into the process of transcription but also serves as a critical foundation for the development of novel therapeutic agents that target this essential cellular machinery. Continued research in this area will undoubtedly lead to further refinements in our understanding and the creation of more effective and targeted therapies.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Detailed Eukaryotic Description [chem.uwec.edu]
- 6. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Structural basis of transcription inhibition by this compound and implications for RNA polymerase II translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound-resistant RNA polymerase II from carpophores of Amanita species accumulating amatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 16. Preparation of RNA Polymerase Complexes for Their Analysis by Single-Particle Cryo-Electron Microscopy - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Prolonged α-amanitin treatment of cells for studying mutated polymerases causes degradation of DSIF160 and other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Prolonged α-amanitin treatment of cells for studying mutated polymeras" by David C. Tsao, Noh Jin Park et al. [scholarexchange.furman.edu]
A Technical Guide to the Structural Basis of Alpha-Amanitin Inhibition of RNA Polymerase II
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alpha-Amanitin (α-Amanitin) is a cyclic octapeptide toxin found in several species of Amanita mushrooms, most notably the "death cap" (Amanita phalloides). It is a potent and highly specific inhibitor of eukaryotic RNA polymerase II (Pol II), the enzyme responsible for transcribing all protein-coding genes into messenger RNA (mRNA). Ingestion of α-Amanitin leads to severe liver and kidney damage, which is often fatal. The toxin's high affinity and specificity for Pol II have made it an invaluable tool in molecular biology for studying transcription and, more recently, a payload for antibody-drug conjugates (ADCs) in cancer therapy.[1][2][3] This guide provides an in-depth analysis of the structural and molecular interactions that form the basis of α-Amanitin's potent inhibitory activity against Pol II.
The Molecular Mechanism of Inhibition
The inhibitory action of α-Amanitin is not on substrate binding or the catalytic act of phosphodiester bond formation, but on the mechanical process of transcription elongation.[4][5][6] Structural and biochemical studies have converged on a clear mechanism:
-
Binding to the Pol II Funnel: α-Amanitin binds within a deep, funnel-shaped cavity in the Pol II enzyme complex, near the active site.[1][4]
-
Immobilization of the Bridge Helix: The toxin's primary interaction is with a critical structural element called the "bridge helix" (BH), an α-helix spanning the cleft between the two largest Pol II subunits, Rpb1 and Rpb2.[4][7][8] By forming a network of hydrogen bonds, α-Amanitin effectively locks the bridge helix into a fixed position.[1][4][8]
-
Blocking Translocation: The bridge helix must be flexible, undergoing conformational changes to facilitate the translocation of the DNA template and newly synthesized RNA strand through the active site after each nucleotide addition.[4][9][10] By preventing the movement of the bridge helix, α-Amanitin stalls this translocation process.[4][6][8]
-
Trapping the Trigger Loop: The toxin also makes contact with and traps the "trigger loop" (TL), another mobile element essential for catalysis and translocation.[11][12][13] This further stabilizes a translocation-incompetent state of the enzyme.
The result is a dramatic reduction in the rate of transcription elongation, from several thousand to just a few nucleotides per minute, effectively halting mRNA synthesis.[4][8]
Structural Basis of the Pol II-Amanitin Interaction
High-resolution structures from X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided a detailed atomic picture of the α-Amanitin binding interface.[4][14][15]
The binding pocket for α-Amanitin is located beneath the bridge helix and is formed primarily by residues from the largest subunit, Rpb1, with some contribution from Rpb2.[4][7][16] The toxin sits (B43327) snugly in this pocket, making extensive contacts that stabilize the complex.
Key Intermolecular Interactions
The stability of the Pol II-α-Amanitin complex is derived from a series of specific hydrogen bonds and van der Waals contacts. The structure of the yeast Pol II complexed with α-Amanitin (PDB ID: 1K83) was foundational in identifying these interactions.[4][17]
A crucial interaction is a strong hydrogen bond between the hydroxyl group of Hydroxyproline 2 (Hyp2) on α-Amanitin and the side chain of Glutamate 822 (Glu-A822) in the Rpb1 bridge helix.[4] An indirect hydrogen-bonding network also connects Dihydroxyisoleucine 3 (Ile(OH)₂)³ of the toxin to Histidine 816 (His-A816) of the bridge helix via a bridging glutamine residue (Gln-A768).[4] These interactions effectively "buttress" the bridge helix, preventing its required movement for translocation.[4]
dot
Caption: Key interactions between α-Amanitin and RNA Polymerase II leading to inhibition of translocation.
Quantitative Data on Pol II-Amanitin Binding
The affinity of α-Amanitin for Pol II varies significantly across different species, which is explained by subtle differences in the amino acid sequence of the binding pocket. Mammalian Pol II exhibits a much higher affinity for the toxin than its yeast counterpart.
Table 1: Species-Dependent Binding Affinities
| Organism/Enzyme | Binding Affinity (K_d or K_i) | Comments | Reference |
| Mammalian Pol II | Nanomolar (nM) range (~10⁻⁹ M) | High sensitivity due to additional contacts in the binding pocket. | [2][13][14][18] |
| Yeast (S. cerevisiae) Pol II | Micromolar (µM) range | ~3000 times lower affinity than mammalian Pol II. | [13][14][18][19] |
| Wheat-germ Pol II | Half-maximal inhibition at 0.04 µg/ml | Consistent with high sensitivity in higher plants. | [20][21] |
Table 2: Key Interacting Residues and Distances (Yeast Pol II - PDB: 1K83)
| α-Amanitin Residue | Pol II Subunit | Pol II Residue | Interaction Type | Distance (Å) | Reference |
| Hydroxyproline 2 (Hyp) | Rpb1 (Bridge Helix) | Glu822 | Hydrogen Bond | ~2.8 | [4] |
| 4,5-Dihydroxyisoleucine 3 (DHIle) | Rpb1 | Gln768 | Hydrogen Bond | ~2.8 | [4] |
| Gln768 (bridging) | Rpb1 (Bridge Helix) | His816 | Hydrogen Bond | ~3.1 | [4] |
| Tryptophan 4 (Trp(OH)) | Rpb1 | Arg726 | van der Waals | < 4.0 | [4][16] |
| Isoleucine 6 (Ile) | Rpb1 | Ala819, Thr821 | van der Waals | < 4.0 | [4][16][22] |
Note: Distances are approximate based on crystallographic data and represent a snapshot of the molecular interaction.
Experimental Protocols
The structural and functional understanding of α-Amanitin inhibition has been built upon several key experimental techniques.
X-ray Crystallography of the Pol II-Amanitin Complex
This protocol is based on the methodology used to solve the 2.8 Å resolution structure of the yeast Pol II-α-Amanitin complex.[7]
-
Protein Purification: Yeast RNA Polymerase II is purified from Saccharomyces cerevisiae cultures using a combination of chromatography techniques to achieve high purity.
-
Crystallization: Crystals of the purified Pol II are grown using vapor diffusion methods under specific buffer and precipitant conditions.
-
Soaking: The grown Pol II crystals are transferred to a cryoprotectant solution containing a saturating concentration of α-Amanitin (e.g., 50 µg/ml).[7] The crystals are soaked for an extended period (e.g., one week) to allow the toxin to diffuse into the crystal lattice and bind to the enzyme.[7]
-
Cryo-cooling: The soaked crystals are flash-frozen in liquid nitrogen to prevent radiation damage during X-ray exposure.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source.[7] The crystal is rotated in the X-ray beam to capture a complete diffraction pattern.
-
Structure Solution and Refinement: The structure is solved using molecular replacement with a known Pol II structure as a search model. The resulting electron density map is interpreted to build a model of the complex, including the bound α-Amanitin, which is then refined to fit the experimental data.[7]
Cryo-Electron Microscopy (Cryo-EM) of the Mammalian Pol II-Amanitin Complex
This protocol is based on the methodology for determining the structure of the mammalian Pol II elongation complex inhibited by α-Amanitin.[13][14]
-
Complex Assembly: A stable mammalian Pol II elongation complex is assembled in vitro using purified Pol II, a DNA template with a mismatched bubble, and a short RNA primer.
-
Inhibitor Addition: α-Amanitin is added to the assembled elongation complex and incubated to ensure complete binding.
-
Vitrification: A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This traps the complexes in a thin layer of vitreous (non-crystalline) ice.
-
Data Acquisition: The frozen grid is imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of movies are recorded to capture images of individual Pol II-Amanitin particles in different orientations.
-
Image Processing: The movies are processed to correct for beam-induced motion. Individual particle images are picked, classified into different 2D views, and then used to reconstruct a 3D electron density map of the complex.
-
Model Building and Refinement: An atomic model of the mammalian Pol II-Amanitin complex is built into the cryo-EM density map and refined. This provides a high-resolution view of the toxin bound to its native metazoan target.[13][14][23]
In Vitro Transcription Elongation Assay
This biochemical assay measures the direct inhibitory effect of α-Amanitin on the enzymatic activity of Pol II.[20][21]
-
Reaction Setup: A reaction mixture is prepared containing purified Pol II, a DNA template (e.g., poly[d(A-T)]), an RNA primer (e.g., UpA), and a mixture of nucleoside triphosphates (NTPs), one of which is radioactively labeled (e.g., [α-³²P]UTP).
-
Inhibitor Titration: Parallel reactions are set up with increasing concentrations of α-Amanitin (e.g., from 0 to 10 µg/ml). A control reaction with no inhibitor is included.
-
Reaction Initiation and Incubation: The transcription reaction is initiated by adding the enzyme or NTPs and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching and Precipitation: The reaction is stopped by adding a quenching buffer (e.g., containing EDTA). The newly synthesized, radioactively labeled RNA is precipitated using trichloroacetic acid (TCA).
-
Quantification: The precipitated RNA is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is plotted against the concentration of α-Amanitin. The data can be used to determine the IC₅₀ (half-maximal inhibitory concentration) of the toxin.[20][21]
dot
Caption: Workflow for determining the structure of the Pol II-Amanitin complex via two primary methods.
Conclusion
The inhibition of RNA Polymerase II by α-Amanitin is a classic example of non-competitive inhibition, where the inhibitor binds to a site distant from the active site to allosterically prevent a critical mechanical step in the enzyme's catalytic cycle. The structural basis for this inhibition is exceptionally well-defined, centering on the toxin's ability to bind a pocket near the active site and physically restrain the flexible bridge helix and trigger loop. This immobilization prevents the translocation of the nucleic acid scaffold, thereby halting transcription elongation. The detailed knowledge of this interaction continues to inform fundamental research in transcription and drives the development of novel α-Amanitin-based therapeutics.
References
- 1. Effect of this compound [chem.uwec.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04150E [pubs.rsc.org]
- 4. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution | Semantic Scholar [semanticscholar.org]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. pnas.org [pnas.org]
- 8. Effects of Amanitin on Transcription [chem.uwec.edu]
- 9. Dynamics of bridge helix bending in RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. [PDF] Structural basis of transcription inhibition by α-amanitin and implications for RNA polymerase II translocation | Semantic Scholar [semanticscholar.org]
- 12. Structural basis of transcription inhibition by this compound and implications for RNA polymerase II translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis of transcription: this compound-RNA polymerase II cocrystal at 2.8 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rcsb.org [rcsb.org]
- 18. researchgate.net [researchgate.net]
- 19. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin | Semantic Scholar [semanticscholar.org]
- 20. portlandpress.com [portlandpress.com]
- 21. Studies on the inhibition by this compound of single-step addition reactions and productive RNA synthesis catalysed by wheat-germ RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A beta-turn in this compound is the most important structural feature for binding to RNA polymerase II and three monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rcsb.org [rcsb.org]
α-Amanitin's Selective Inhibition of Eukaryotic RNA Polymerases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Amanitin, a cyclic octapeptide toxin isolated from the Amanita phalloides mushroom, is a potent and highly selective inhibitor of eukaryotic RNA polymerases. This selectivity has made it an invaluable tool in molecular biology for differentiating between the activities of the various RNA polymerase isoforms and serves as a critical area of study in toxicology and drug development. This technical guide provides an in-depth overview of α-Amanitin's differential effects on RNA Polymerase I, II, and III, the molecular basis for this selectivity, quantitative inhibition data, and detailed protocols for key experimental assays.
Introduction: The Differential Sensitivity of Eukaryotic RNA Polymerases
Eukaryotic cells possess three distinct nuclear RNA polymerases, each responsible for transcribing different classes of genes. Their sensitivity to α-Amanitin is a key distinguishing feature:
-
RNA Polymerase I (Pol I): Responsible for transcribing most ribosomal RNA (rRNA) genes, Pol I is insensitive to α-Amanitin.[1]
-
RNA Polymerase II (Pol II): Tasked with synthesizing messenger RNA (mRNA) and most small nuclear RNAs (snRNAs), Pol II is highly sensitive to α-Amanitin, with inhibition occurring at very low concentrations.[1][2]
-
RNA Polymerase III (Pol III): This enzyme synthesizes transfer RNA (tRNA), 5S rRNA, and other small RNAs. Its sensitivity to α-Amanitin is intermediate, requiring significantly higher concentrations for inhibition compared to Pol II.[1][2]
This differential sensitivity allows researchers to dissect the transcriptional contributions of each polymerase in various cellular processes.
Molecular Mechanism of Inhibition
The high-affinity interaction between α-Amanitin and RNA Polymerase II is the basis for its potent inhibitory effect. The toxin binds to the largest subunit of RNA Polymerase II, RPB1, near the enzyme's active site.[2] This binding event does not prevent the initial formation of a phosphodiester bond but rather interferes with the translocation of the polymerase along the DNA template.[3][4]
α-Amanitin interacts with the "bridge helix" and "trigger loop" of RPB1, two mobile elements critical for the translocation step that follows nucleotide incorporation.[5] By locking these elements in a specific conformation, α-Amanitin effectively stalls the polymerase, preventing it from moving forward to the next nucleotide position.[5] This leads to a dramatic reduction in the rate of transcription, from thousands to just a few nucleotides per minute.[4]
The structural differences in the α-Amanitin binding pocket among the three polymerases account for their differential sensitivities.[1] RNA Polymerase I lacks the specific residues necessary for high-affinity binding, rendering it resistant.[1] While RNA Polymerase III can be inhibited, its binding affinity for the toxin is significantly lower than that of RNA Polymerase II.[1]
Mutations within the RPB1 subunit can confer resistance to α-Amanitin. These mutations often cluster in the region that forms the α-Amanitin binding pocket, altering the interaction with the toxin.[6]
Quantitative Inhibition Data
The following table summarizes the concentrations of α-Amanitin required for the inhibition of eukaryotic RNA polymerases from various organisms.
| RNA Polymerase Isoform | Organism/Cell Type | Inhibition Value (IC50 or Concentration for 50% Inhibition) | Reference(s) |
| RNA Polymerase I | Yeast | 600 µg/mL | [7] |
| RNA Polymerase I | Vertebrates | Insensitive | [2][8] |
| RNA Polymerase II | Wheat Germ | 0.04 µg/mL | [3][4] |
| RNA Polymerase II | Yeast | 1.0 µg/mL | [7] |
| RNA Polymerase II | Mammalian (in vitro) | Ki = 3–4 nM | [9] |
| RNA Polymerase II | Mammalian (in cells) | Effective at ≥ 2 µg/mL | [9] |
| RNA Polymerase III | Yeast | > 1 mg/mL | [7] |
| RNA Polymerase III | Vertebrates | ~100-fold less sensitive than Pol II | [9] |
Experimental Protocols
In Vitro Transcription Assay to Determine α-Amanitin Sensitivity
This protocol allows for the direct measurement of α-Amanitin's effect on the activity of purified or partially purified RNA polymerases.
Materials:
-
Purified RNA Polymerase I, II, or III
-
Linear DNA template containing a known promoter for the specific polymerase
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
α-[³²P]-UTP or other radiolabeled NTP
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
α-Amanitin stock solution
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of transcription reaction mixes, each containing the transcription buffer, DNA template, and non-radioactive NTPs.
-
Add varying concentrations of α-Amanitin to the reaction tubes. Include a no-amanitin control.
-
Pre-incubate the reactions at the optimal temperature for the polymerase (e.g., 30°C for yeast, 37°C for mammalian) for 10-15 minutes to allow for α-Amanitin binding.
-
Initiate the transcription reaction by adding the RNA polymerase and α-[³²P]-UTP to each tube.
-
Incubate the reactions for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reactions by adding the stop solution.
-
To quantify the incorporated radioactivity, spot an aliquot of each reaction onto a glass fiber filter.
-
Precipitate the newly synthesized RNA by immersing the filters in cold 5-10% TCA.
-
Wash the filters several times with cold TCA and then with ethanol (B145695) to remove unincorporated nucleotides.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the α-Amanitin concentration to determine the IC50 value.
Nuclear Run-On Assay
This assay measures the activity of transcriptionally engaged RNA polymerases in isolated nuclei, providing a more in vivo-like context.[10]
Materials:
-
Cultured cells
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40)
-
Nuclear storage buffer (e.g., 50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)
-
2x Reaction buffer (e.g., 10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl, 1 mM each of ATP, GTP, CTP)
-
α-[³²P]-UTP
-
α-Amanitin
-
DNase I (RNase-free)
-
Proteinase K
-
RNA extraction reagents (e.g., TRIzol)
-
Gene-specific DNA probes immobilized on a membrane
Procedure:
-
Harvest cultured cells and lyse them in a hypotonic lysis buffer to release the nuclei.
-
Isolate the nuclei by centrifugation and resuspend them in nuclear storage buffer.
-
Set up two reactions per sample: one with and one without a high concentration of α-Amanitin (e.g., 1-2 µg/mL) to specifically inhibit Pol II.
-
Add the 2x reaction buffer and α-[³²P]-UTP to the isolated nuclei.
-
Incubate at 30°C for a short period (5-30 minutes) to allow the engaged polymerases to extend the nascent transcripts.
-
Stop the reaction and digest the DNA template with DNase I.
-
Degrade proteins by adding Proteinase K.
-
Isolate the radiolabeled nascent RNA using an appropriate RNA extraction method.
-
Hybridize the labeled RNA to a membrane containing immobilized DNA probes for genes of interest.
-
Wash the membrane to remove non-specifically bound RNA.
-
Detect the radioactive signal using autoradiography or a phosphorimager. The difference in signal between the untreated and α-Amanitin-treated samples represents the contribution of RNA Polymerase II to the transcription of the target genes.[10]
Cell-Based Assay for α-Amanitin Activity using RT-qPCR
This method assesses the inhibitory effect of α-Amanitin on the transcription of a specific gene within living cells.[11]
Materials:
-
Adherent cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
α-Amanitin stock solution
-
Reagents for RNA extraction (e.g., RNeasy kit)
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and gene-specific primers for a housekeeping gene and a gene of interest transcribed by Pol II
-
qPCR instrument
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of α-Amanitin concentrations for a specified duration (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using primers for the gene of interest and a housekeeping gene (as a normalization control).
-
Calculate the relative expression of the gene of interest in the treated samples compared to the untreated control.
-
Plot the percentage of inhibition of gene expression against the α-Amanitin concentration to determine the cellular IC50.
Visualizing Workflows and Mechanisms
Mechanism of α-Amanitin Inhibition of RNA Polymerase II
Caption: α-Amanitin binds to RNA Polymerase II, preventing translocation and stalling transcription.
Experimental Workflow for In Vitro Transcription Assay
Caption: A stepwise workflow for determining the IC50 of α-Amanitin using an in vitro transcription assay.
Logical Relationship of Polymerase Sensitivity
Caption: The differential sensitivity of RNA Polymerases I, II, and III to α-Amanitin.
Conclusion
The selective inhibition of eukaryotic RNA polymerases by α-Amanitin provides a powerful means to investigate the complexities of gene expression. Understanding the molecular basis of this selectivity, coupled with robust experimental methodologies, is crucial for researchers in fundamental biology and for professionals engaged in the development of novel therapeutics that may target transcription. The protocols and data presented in this guide offer a comprehensive resource for the effective use of α-Amanitin as a research tool and for understanding its toxicological implications.
References
- 1. Real-Time Quantification of RNA Polymerase Activity using a “Broken Beacon” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Studies on the inhibition by alpha-amanitin of single-step addition reactions and productive RNA synthesis catalysed by wheat-germ RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring the Activity of RNA Polymerase [almerja.com]
- 7. Transcription in yeast: this compound sensitivity and other properties which distinguish between RNA polymerases I and III - PMC [pmc.ncbi.nlm.nih.gov]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the Nuclear Walk-on Methodology to Determine Sites of RNA Polymerase II Initiation and Pausing and Quantify Nascent RNAs in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Inner Workings of a Potent Toxin: A Technical Guide to the Structure-Activity Relationship of Alpha-Amanitin
For Researchers, Scientists, and Drug Development Professionals
Alpha-amanitin, a bicyclic octapeptide from the Amanita phalloides mushroom, is a notoriously potent inhibitor of eukaryotic RNA polymerase II (Pol II). This high-affinity interaction forms the basis of its extreme cytotoxicity and has, in recent years, garnered significant interest for its potential as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. Understanding the intricate relationship between its complex structure and biological activity is paramount for the rational design of novel analogs with improved therapeutic indices. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing quantitative data, experimental methodologies, and the key signaling pathways involved in its mechanism of action.
Quantitative Structure-Activity Relationship Data
The inhibitory potency of this compound and its derivatives is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against RNA polymerase II, as well as by cytotoxicity assays in various cell lines. The following tables summarize key quantitative data from published SAR studies, highlighting the impact of modifications at different positions of the amatoxin scaffold.
| Modification Position | Analog | Modification | RNA Polymerase II Inhibition (Ki or relative activity) | Cytotoxicity (IC50) | Reference |
| Proline-2 (Hyp) | Dideoxy-amanitin | Replacement of hydroxyl group with hydrogen | Significantly reduced activity | >10 µM (CHO cells) | [1] |
| Azido-proline analog | Replacement of hydroxyl with azido (B1232118) group | Similar to this compound | ~5 nM (CHO cells) | [1] | |
| Cyano-proline analog | Replacement of hydroxyl with cyano group | Slightly reduced activity | ~10 nM (CHO cells) | [1] | |
| Isoleucine-3 | S-deoxo[gamma(R)-hydroxy-Ile3]-amaninamide | (R)-configuration of the gamma-hydroxyl group | ~100-fold weaker than gamma-amanitin | Not specified | [2] |
| Tryptophan-4 (Indole Ring) | 5'-hydroxy-6'-deoxy-amanitin | Isomer of the 6'-hydroxyl group | Ki values spread over a greater range compared to IC50 | Nearly as cytotoxic as α-amanitin | [2] |
| General | Beta-amanitin | Aspartic acid instead of asparagine at position 1 | Less toxic than this compound | Significantly reduced viability in HL60 cells | [2] |
Table 1: Structure-Activity Relationship of this compound Analogs - RNA Polymerase II Inhibition and Cytotoxicity. This table illustrates how modifications to the core structure of this compound affect its biological activity. The hydroxyl group of hydroxyproline (B1673980) at position 2 is critical for toxicity.[1] The stereochemistry at isoleucine-3 also plays a significant role in the molecule's inhibitory effect.[2] Modifications to the indole (B1671886) ring of tryptophan-4 can result in analogs with comparable cytotoxicity to the parent compound.[2]
Core Signaling Pathway of this compound-Induced Apoptosis
The primary mechanism of this compound's toxicity is the potent and specific inhibition of RNA polymerase II, a crucial enzyme responsible for transcribing messenger RNA (mRNA) from a DNA template. This inhibition leads to a cascade of cellular events culminating in apoptosis.[3][4]
This compound binds to the bridge helix of RNA polymerase II, a flexible region of the enzyme essential for the translocation of the DNA and RNA strands during transcription.[3] This binding event physically obstructs the movement of the polymerase along the DNA, effectively halting transcription.[3] The subsequent depletion of short-lived mRNAs encoding for essential proteins, including anti-apoptotic factors, triggers a cellular stress response. This response often involves the activation of the tumor suppressor protein p53.[4] Activated p53 can then initiate the intrinsic apoptotic pathway by promoting the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[3][4]
Figure 1: this compound Induced Apoptosis Pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate SAR studies. The following sections provide methodologies for key assays used to evaluate the activity of this compound and its analogs.
In Vitro RNA Polymerase II Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of RNA polymerase II.
Materials:
-
HeLa Scribe® Nuclear Extract in vitro Transcription System (Promega) or similar
-
[α-³²P]GTP or other radiolabeled nucleotide triphosphate
-
Test compounds (this compound analogs) dissolved in an appropriate solvent (e.g., DMSO)
-
Linear DNA template containing a strong Pol II promoter (e.g., adenovirus major late promoter)
-
Scintillation counter and vials
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Prepare transcription reaction mixtures on ice. A typical 25 µL reaction includes:
-
12.5 µL HeLa Nuclear Extract
-
2.5 µL Transcription Buffer (5X)
-
1 µL DNA template (0.5 µg/µL)
-
1 µL of each NTP (ATP, CTP, UTP) at 10 mM
-
1 µL [α-³²P]GTP (10 µCi)
-
Varying concentrations of the test compound (typically from 1 nM to 10 µM). Include a no-inhibitor control and a positive control (this compound).
-
Nuclease-free water to a final volume of 25 µL.
-
-
Incubate the reactions at 30°C for 60 minutes.
-
Stop the reactions by adding 175 µL of stop solution (e.g., 20 mM EDTA, 0.2 M NaCl, 1% SDS, 12.5 µg/mL tRNA).
-
Precipitate the newly synthesized RNA by adding 200 µL of 10% TCA.
-
Incubate on ice for 30 minutes.
-
Collect the precipitated RNA by vacuum filtration onto glass fiber filters.
-
Wash the filters three times with 5% TCA and once with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Figure 2: In Vitro RNA Polymerase II Inhibition Assay Workflow.
Cell Viability (MTT/MTS) Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cultured cells by measuring metabolic activity.[5][6]
Materials:
-
Human cancer cell line (e.g., HepG2, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound analogs) dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from picomolar to micromolar). Include vehicle-only controls.
-
Incubate the plate for a predetermined period (e.g., 72 hours).
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 2-4 hours, or until the formazan crystals are fully dissolved. This step is not necessary for MTS.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3: Cell Viability (MTT/MTS) Assay Workflow.
Conclusion
The structure-activity relationship of this compound is a complex and fascinating field of study. The data clearly indicates that specific structural moieties are indispensable for its high-affinity binding to RNA polymerase II and subsequent cytotoxicity. The development of synthetic routes to this compound and its analogs has opened new avenues for probing these interactions in greater detail.[7][8][9][10][11] This in-depth understanding is critical for the ongoing efforts to harness the potent cell-killing ability of this toxin for therapeutic applications, particularly in the realm of oncology. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising area of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biochemical Evaluation of this compound Derivatives Containing Analogs of the trans-Hydroxyproline Residue for Potential Use in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New synthetic route for amanitin, a therapeutically interesting mushroom toxin - Advanced Science News [advancedsciencenews.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovered.ed.ac.uk [discovered.ed.ac.uk]
- 11. A Convergent Total Synthesis of the Death Cap Toxin α‐Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of Alpha-Amanitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-Amanitin, a cyclic octapeptide from the Amanita genus of mushrooms, is a potent and highly specific inhibitor of eukaryotic RNA polymerase II. This property, while making it a deadly toxin, also positions it as a valuable tool in molecular biology research and a potential payload for antibody-drug conjugates in cancer therapy. Understanding its in vitro toxicological profile is paramount for both mechanistic studies and therapeutic development. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its mechanism of action, cytotoxicity across various cell lines, and the signaling pathways it perturbs. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate reproducible research in this area.
Mechanism of Action: Inhibition of RNA Polymerase II
The primary molecular target of this compound is RNA polymerase II (Pol II), the enzyme responsible for transcribing DNA into messenger RNA (mRNA) in eukaryotic cells. This compound binds to the largest subunit of Pol II with high affinity, specifically to the "bridge helix" region. This binding event does not prevent the initial binding of Pol II to DNA or the formation of the first phosphodiester bond, but it sterically hinders the translocation of the polymerase along the DNA template. This effectively stalls transcription, leading to a global decrease in mRNA synthesis and subsequent inhibition of protein production, ultimately culminating in cell death.
The sensitivity of eukaryotic RNA polymerases to this compound varies significantly, a property often exploited in research to differentiate their activities:
-
RNA Polymerase I is insensitive.
-
RNA Polymerase II is highly sensitive.
-
RNA Polymerase III is moderately sensitive.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxicity against a wide range of cell lines in a concentration- and time-dependent manner. The sensitivity of different cell lines can vary, a phenomenon attributed in part to the differential expression of the organic anion transporting polypeptide 1B3 (OATP1B3), which facilitates the cellular uptake of the toxin. Liver-derived (HepG2), stomach-derived (BGC-823), and kidney-derived (HEK-293) cell lines have been shown to be particularly sensitive.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various hematopoietic cell lines after 72 hours of exposure, as determined by an MTS assay.
| Cell Line | Cell Type | IC50 (µM) |
| MV411 | Acute Myeloid Leukemia | 0.59 ± 0.07 |
| THP1 | Acute Monocytic Leukemia | 0.72 ± 0.09 |
| Jurkat | Acute T-cell Leukemia | 0.75 ± 0.08 |
| K562 | Chronic Myelogenous Leukemia | 2.0 ± 0.18 |
| SUDHL6 | Diffuse Large B-cell Lymphoma | 3.6 ± 1.02 |
| HL60 | Acute Promyelocytic Leukemia | 4.5 ± 0.73 |
In primary human CD34+ hematopoietic stem cells, this compound also demonstrated a significant reduction in cell number and colony-forming units, with a calculated IC50 value of 0.71 ± 0.21 µM.
Cellular Effects and Signaling Pathways
Beyond the direct inhibition of transcription, this compound triggers a cascade of cellular events, primarily leading to apoptosis.
Induction of Apoptosis
In vitro studies have consistently demonstrated that this compound induces apoptosis in various cell types, including hematopoietic cells and hepatocytes. This programmed cell death is characterized by classic apoptotic features such as cell shrinkage, membrane blebbing, and DNA fragmentation. The apoptotic process initiated by this compound is largely caspase-dependent.
Apoptotic Signaling Pathway
The inhibition of RNA Polymerase II by this compound acts as a cellular stress signal that can activate the intrinsic apoptotic pathway. A key player in this process is the tumor suppressor protein p53. Upon transcriptional stress, p53 is stabilized and activated. Activated p53 can then influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial outer membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the toxicological profile of this compound.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well for suspension cells, 1 x 10^4 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment (for adherent cells).
-
Toxin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assays
This luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the untreated control to determine the fold-change in caspase-3/7 activity.
RNA Polymerase II Activity Assay
A common method to assess the direct inhibitory effect of this compound on Pol II activity is a nuclear run-on assay followed by quantification of nascent RNA transcripts.
Protocol:
-
Cell Treatment: Treat cultured cells with the desired concentrations of this compound for a specific duration (e.g., 2-24 hours).
-
Nuclei Isolation: Harvest the cells and isolate the nuclei using a non-ionic detergent-based lysis buffer (e.g., containing NP-40).
-
In Vitro Transcription (Run-on): Incubate the isolated nuclei in a transcription buffer containing [α-32P]UTP and other NTPs for a short period (e.g., 30 minutes) at 30°C to allow for the elongation of pre-initiated transcripts.
-
RNA Isolation: Isolate the radiolabeled nascent RNA transcripts.
-
Hybridization: Hybridize the labeled RNA to a membrane containing immobilized DNA probes for specific genes transcribed by Pol II (e.g., housekeeping genes like GAPDH or ACTB).
-
Detection and Quantification: Detect the radioactive signal using autoradiography or a phosphorimager and quantify the signal intensity.
-
Data Analysis: Compare the signal from this compound-treated samples to that of untreated controls to determine the extent of Pol II inhibition.
Conclusion
The in vitro toxicological profile of this compound is characterized by its potent and specific inhibition of RNA polymerase II, leading to a cessation of protein synthesis and subsequent induction of caspase-dependent apoptosis. The cytotoxicity of this compound varies across different cell lines, with cellular uptake mechanisms playing a significant role. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the molecular mechanisms of this toxin and for those exploring its potential therapeutic applications. A thorough understanding of its in vitro behavior is a critical foundation for any further research and development involving this powerful biomolecule.
Unraveling the Cellular Entry of a Lethal Toxin: An In-depth Technical Guide to the Cellular Uptake Mechanisms of Alpha-Amanitin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake mechanisms of α-amanitin, a potent toxin found in Amanita mushrooms. A thorough understanding of how this toxin enters cells is critical not only for developing effective antidotes for mushroom poisoning but also for harnessing its cytotoxic properties in targeted cancer therapies, such as antibody-drug conjugates (ADCs). This document details the primary transport pathways, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved mechanisms.
Core Cellular Uptake Mechanisms: A Tale of Two Transporters
The primary route of α-amanitin entry into hepatocytes, the main target cells of its toxicity, is through active transport mediated by specific solute carrier (SLC) transporters. The hydrophilic nature of α-amanitin necessitates these protein channels to cross the cell membrane.[1]
The Primary Gateway: Organic Anion-Transporting Polypeptide 1B3 (OATP1B3)
The most significant contributor to the hepatic uptake of α-amanitin is the Organic Anion-Transporting Polypeptide 1B3 (OATP1B3), a transporter protein encoded by the SLCO1B3 gene and predominantly expressed on the basolateral membrane of human hepatocytes.[1] Studies using Madin-Darby canine kidney (MDCKII) cells stably expressing human OATP1B3 have demonstrated its capability to transport amanitin. This transporter-mediated uptake is a critical step in the subsequent cytotoxic action of α-amanitin, which involves the inhibition of RNA polymerase II.[2]
A Secondary Route: Na+/Taurocholate Cotransporting Polypeptide (NTCP)
While OATP1B3 is the primary transporter, the Na+/taurocholate cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, has also been identified as a facilitator of α-amanitin's entry into liver cells.[3][4] NTCP is the main bile acid uptake transporter in hepatocytes.[4] Evidence suggests that α-amanitin can compete with bile acids for transport via NTCP, indicating that this is another, albeit likely secondary, pathway for the toxin's hepatocellular accumulation.[3][4]
Quantitative Insights into Alpha-Amanitin Uptake
Quantitative analysis of α-amanitin transport kinetics is crucial for understanding the efficiency of its uptake and for developing competitive inhibitors. The following table summarizes the key kinetic parameter identified for the interaction of an α-amanitin derivative with its primary transporter.
| Transporter | Substrate | Parameter | Value | Cell System | Reference |
| OATP1B3 | [3H]-labeled O-methyl-dehydroxymethyl-α-amanitin | Km | 3.7 ± 0.6 µM | MDCKII cells expressing human OATP1B3 |
Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. A lower Km value indicates a higher affinity of the transporter for the substrate.
Inhibition of this compound Uptake
The identification of molecules that can block the transport of α-amanitin into hepatocytes is a key strategy for the development of antidotes. Several substances have been shown to inhibit OATP1B3-mediated amanitin uptake. These inhibitors often act as competitive substrates for the transporter.
Known Inhibitors of OATP1B3-Mediated Amanitin Uptake: [5][6]
-
Cyclosporin A
-
Rifampicin
-
Silibinin dihemisuccinate
-
Penicillin G
-
Prednisolone phosphate
-
Antamanide
-
Paclitaxel
-
Montelukast
-
MK571
-
Cholecystokinin octapeptide (CCK-8)
-
Bromosulfophthalein
Cellular Uptake of Amanitin-Based Antibody-Drug Conjugates (ADCs)
In the context of cancer therapy, α-amanitin is utilized as a payload in antibody-drug conjugates (ADCs). These ADCs are designed to selectively deliver the toxin to tumor cells. The cellular uptake mechanism of these large molecule conjugates differs significantly from that of free α-amanitin. It has been shown that the uptake of amanitin-based ADCs is not mediated by OATP1B3.[7] Instead, the primary mechanism is thought to be receptor-mediated endocytosis , initiated by the binding of the ADC's antibody component to a specific antigen on the surface of the cancer cell.[8] Off-target toxicity in the liver from some ADCs may be partially mediated by Fcγ receptors.[7]
Visualizing the Pathways and Processes
To provide a clearer understanding of the cellular uptake mechanisms and the experimental approaches to study them, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to investigate the cellular uptake of α-amanitin.
OATP1B3-Mediated Uptake Assay in Transfected Cell Lines
This protocol describes a typical experiment to measure the uptake of α-amanitin via the OATP1B3 transporter.
1. Cell Culture:
-
Madin-Darby canine kidney (MDCKII) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with a plasmid expressing human OATP1B3 are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Control cells (mock-transfected or expressing an empty vector) are cultured under identical conditions.
-
Cells are seeded into multi-well plates (e.g., 24-well plates) and grown to confluence.
2. Uptake Experiment:
-
The cell monolayers are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).
-
For inhibition studies, cells are pre-incubated with the inhibitor at various concentrations in the uptake buffer for a defined period (e.g., 10-30 minutes) at 37°C.
-
The uptake is initiated by adding the uptake buffer containing radiolabeled α-amanitin (e.g., [3H]-labeled O-methyl-dehydroxymethyl-α-amanitin) at a specific concentration.
-
The plates are incubated at 37°C for a short, defined period (e.g., 2-5 minutes) to measure the initial rate of uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled substrate.
3. Quantification and Data Analysis:
-
The cells are lysed using a suitable lysis buffer (e.g., a solution containing sodium dodecyl sulfate).
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
The uptake rate is calculated and expressed as pmol/mg protein/min.
-
For kinetic studies, uptake is measured at various substrate concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
For inhibition studies, the IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of inhibition against the inhibitor concentration.
NTCP-Mediated Uptake Assay
The involvement of NTCP in α-amanitin uptake can be investigated using a competitive inhibition assay with a known NTCP substrate.
1. Cell Culture:
-
Human hepatoblastoma (HepG2) cells or other suitable cell lines stably transfected with the rat or human NTCP gene are used.
-
Control cells without NTCP expression are cultured in parallel.
2. Competitive Inhibition Assay:
-
The uptake of a radiolabeled NTCP substrate (e.g., [3H]-taurocholic acid) is measured in the presence and absence of various concentrations of α-amanitin.
-
The experimental procedure is similar to the OATP1B3 uptake assay described above. A decrease in the uptake of the radiolabeled NTCP substrate in the presence of α-amanitin indicates competition for the same transporter.
Cytotoxicity Assay
The functional consequence of α-amanitin uptake is cell death. Cytotoxicity assays are used to assess the viability of cells after exposure to the toxin and to evaluate the protective effects of potential transport inhibitors.
1. Cell Culture and Treatment:
-
Hepatocyte-derived cell lines such as HepG2 are seeded in multi-well plates (e.g., 96-well plates).
-
The cells are allowed to attach and grow for a specified period.
-
The cells are then treated with various concentrations of α-amanitin for different durations (e.g., 24, 48, 72 hours).
-
In experiments testing inhibitors, cells are co-incubated with α-amanitin and the potential inhibitor.
2. Viability Assessment:
-
Cell viability is measured using various methods, including:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity. Non-viable cells with compromised membranes take up the blue dye.
-
3. Data Analysis:
-
The results are typically expressed as the percentage of cell viability relative to untreated control cells.
-
The IC50 value, the concentration of α-amanitin that causes a 50% reduction in cell viability, is calculated.
Conclusion
The cellular uptake of α-amanitin is a complex process primarily orchestrated by the OATP1B3 transporter in hepatocytes, with a minor contribution from NTCP. This transporter-mediated entry is the critical initiating step in the toxin's devastating hepatotoxicity. In contrast, amanitin-based ADCs leverage receptor-mediated endocytosis for their targeted delivery into cancer cells, highlighting a different internalization pathway. A detailed understanding of these mechanisms, supported by robust in vitro assays, is paramount for the continued development of both effective clinical treatments for mushroom poisoning and innovative, highly potent cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers in these fields.
References
- 1. mdpi.com [mdpi.com]
- 2. go.tetrascience.com [go.tetrascience.com]
- 3. In vitro mechanistic studies on α-amanitin and its putative antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Hepatobiliary Transport with 18F-Labeled Bile Acids: The Effect of Radiolabel Position and Bile Acid Structure on Radiosynthesis and In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reframeDB [reframedb.org]
- 6. Molecular characterization and inhibition of amanitin uptake into human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaron.com [pharmaron.com]
- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
An In-Depth Technical Guide to the Differential Sensitivity of RNA Polymerases to α-Amanitin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
α-Amanitin, a cyclic octapeptide toxin isolated from Amanita species of mushrooms, is a potent and highly selective inhibitor of eukaryotic RNA polymerases.[1] Its differential activity against the three major nuclear RNA polymerases (I, II, and III) has made it an invaluable tool in molecular biology for distinguishing between their respective transcriptional activities. This technical guide provides a comprehensive overview of the varying sensitivities of RNA polymerases to α-amanitin, details the molecular basis of this selectivity, presents quantitative inhibitory data, and outlines experimental protocols for assessing polymerase sensitivity. This information is critical for researchers studying transcriptional regulation and for professionals involved in the development of therapeutics targeting transcription, such as antibody-drug conjugates (ADCs) utilizing α-amanitin as a payload.[1][2]
Introduction to Eukaryotic RNA Polymerases
Eukaryotic cells possess three distinct DNA-dependent RNA polymerases, each responsible for transcribing specific classes of genes.[3][4]
-
RNA Polymerase I (Pol I): Located in the nucleolus, Pol I synthesizes the large ribosomal RNAs (rRNAs), which are essential components of ribosomes.[3]
-
RNA Polymerase II (Pol II): Found in the nucleoplasm, Pol II is responsible for transcribing all protein-coding genes into messenger RNAs (mRNAs), as well as most small nuclear RNAs (snRNAs) and microRNAs (miRNAs).[3][5]
-
RNA Polymerase III (Pol III): Also located in the nucleoplasm, Pol III transcribes genes for small, untranslated RNAs, including transfer RNAs (tRNAs) and 5S rRNA.[3][5]
The distinct functions of these polymerases are mirrored by their differential susceptibility to α-amanitin.
Differential Sensitivity to α-Amanitin
The three eukaryotic RNA polymerases exhibit a well-defined hierarchy of sensitivity to α-amanitin, which is remarkably conserved across many species.[5][6]
-
RNA Polymerase II is highly sensitive to α-amanitin.[5] Low concentrations of the toxin are sufficient to completely inhibit its activity.
-
RNA Polymerase III displays intermediate sensitivity, requiring significantly higher concentrations of α-amanitin for inhibition compared to Pol II.
-
RNA Polymerase I is largely insensitive or resistant to α-amanitin, even at high concentrations.
This differential sensitivity allows for the selective inhibition of each polymerase in experimental settings, thereby enabling the dissection of their individual contributions to global transcription.
Data Presentation: Quantitative Sensitivity of RNA Polymerases to α-Amanitin
The following table summarizes the concentrations of α-amanitin required for 50% inhibition (IC50) or significant inhibition of RNA polymerases from various eukaryotic organisms. It is important to note that absolute values can vary depending on the purity of the enzyme preparation (e.g., purified enzyme vs. nuclear extract) and the specific assay conditions.
| Organism/Cell Type | RNA Polymerase I | RNA Polymerase II | RNA Polymerase III | Reference(s) |
| Mammalian (general) | Resistant | Highly Sensitive (nanomolar affinity) | Moderately Sensitive (micromolar affinity) | [7] |
| Drosophila melanogaster (wild-type) | - | 50% inhibition at 2.1 x 10⁻⁸ M | - | [8] |
| Drosophila melanogaster (resistant mutant) | - | 50% inhibition at 5.6 x 10⁻⁶ M | - | [8] |
| Yeast (Saccharomyces cerevisiae) | 50% inhibition at 600 µg/mL | 50% inhibition at 1.0 µg/mL | Resistant (significant inhibition only > 1 mg/mL) | [9] |
| Fission Yeast (Schizosaccharomyces pombe) | - | - | 50% inhibition at 400-600 µg/mL | [10] |
| Wheat Germ | - | 50% inhibition at ~1.0 µg/mL | Inhibition at higher concentrations | [11] |
Molecular Mechanism of α-Amanitin Inhibition
The profound sensitivity of RNA polymerase II to α-amanitin is rooted in the specific molecular interactions between the toxin and the largest subunit of the enzyme, RPB1.[12][13] Structural studies, including co-crystal structures of Pol II with α-amanitin, have elucidated the precise mechanism of inhibition.[7][14]
α-Amanitin binds to a pocket in the RPB1 subunit that is in close proximity to the "bridge helix" and the "trigger loop," two mobile elements critical for the catalytic cycle of transcription.[6][7] The binding of α-amanitin restricts the flexibility of the bridge helix, which is thought to be essential for the translocation of the DNA and RNA strands through the enzyme after the addition of each nucleotide.[6] This conformational constraint effectively stalls the polymerase, preventing further elongation of the RNA transcript.[6] While nucleotide addition can still occur at a drastically reduced rate, the translocation step is severely impaired, leading to a near-complete cessation of productive transcription.[6]
The lower sensitivity of RNA polymerase III and the resistance of RNA polymerase I are attributed to differences in the amino acid sequence and structure of the α-amanitin binding pocket in their respective largest subunits, which results in a lower binding affinity for the toxin.[7]
Below is a diagram illustrating the inhibitory action of α-amanitin on RNA polymerase II.
Caption: α-Amanitin binds to the RPB1 subunit of RNA Pol II, inhibiting translocation.
Experimental Protocols
Determining the sensitivity of RNA polymerases to α-amanitin typically involves an in vitro transcription assay. This protocol provides a general framework that can be adapted for specific polymerases and cell types.
Purification of RNA Polymerases
The purification of RNA polymerases I, II, and III is a prerequisite for accurately determining their individual sensitivities to α-amanitin in vitro. A common method involves the fractionation of nuclear extracts using ion-exchange chromatography.[3]
-
Nuclear Extract Preparation: Isolate nuclei from the desired cells or tissues using standard cell lysis and centrifugation techniques.
-
Solubilization: Solubilize the RNA polymerases from the nuclear pellet using a high-salt buffer.
-
Ion-Exchange Chromatography: Apply the solubilized nuclear extract to a DEAE-Sephadex or similar anion-exchange column. Elute the polymerases using a salt gradient (e.g., ammonium (B1175870) sulfate). RNA polymerases I, II, and III will elute at distinct salt concentrations, allowing for their separation.[3]
-
Further Purification (Optional): Additional purification steps, such as affinity chromatography using antibodies against specific polymerase subunits, can be employed to achieve higher purity.[15]
In Vitro Transcription Assay for IC50 Determination
This assay measures the incorporation of radiolabeled nucleotides into newly synthesized RNA in the presence of varying concentrations of α-amanitin.
Materials:
-
Purified RNA Polymerase I, II, or III
-
DNA template (e.g., calf thymus DNA for a general assay, or a specific promoter-containing plasmid for a more defined system)
-
Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and other necessary salts)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
α-Amanitin stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare α-Amanitin Dilutions: Perform a serial dilution of the α-amanitin stock solution to create a range of concentrations to be tested.
-
Set up Transcription Reactions: In separate reaction tubes, combine the transcription buffer, DNA template, non-radiolabeled rNTPs, and the appropriate dilution of α-amanitin (or a vehicle control).
-
Initiate Transcription: Add the purified RNA polymerase to each tube to start the reaction.
-
Incorporate Radiolabel: Add the radiolabeled rNTP to each reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (typically 30-37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the Reaction: Terminate the reactions by adding cold TCA. This will precipitate the newly synthesized, radiolabeled RNA.
-
Filter and Wash: Collect the precipitated RNA on glass fiber filters. Wash the filters with TCA to remove unincorporated radiolabeled rNTPs.
-
Quantify Radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each α-amanitin concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the α-amanitin concentration.
-
Determine the IC50 value, which is the concentration of α-amanitin that results in 50% inhibition of RNA synthesis, from the resulting dose-response curve.
-
The following diagram illustrates a typical workflow for determining the IC50 of α-amanitin.
Caption: Workflow for determining the IC50 of α-amanitin on RNA polymerase activity.
Applications in Research and Drug Development
The differential sensitivity of RNA polymerases to α-amanitin has several important applications:
-
Distinguishing Polymerase Activity: Researchers can use specific concentrations of α-amanitin to selectively inhibit Pol II or Pol III in cell extracts or in vivo, allowing them to attribute the synthesis of specific RNA molecules to a particular polymerase.[6]
-
Studying Transcription-Dependent Processes: By inhibiting transcription with α-amanitin, scientists can investigate cellular processes that are dependent on ongoing gene expression.
-
Therapeutic Agent: The potent cytotoxicity of α-amanitin, driven by its inhibition of Pol II, is being harnessed in the field of oncology. α-Amanitin is used as a payload in antibody-drug conjugates (ADCs), which target the toxin to cancer cells, offering a promising therapeutic strategy.[1]
Conclusion
The differential sensitivity of eukaryotic RNA polymerases to α-amanitin is a fundamental concept in molecular biology with significant practical implications. RNA polymerase II's exquisite sensitivity, RNA polymerase III's intermediate response, and RNA polymerase I's resistance provide a powerful tool for dissecting the complexities of gene expression. A thorough understanding of the molecular basis of this selectivity and the experimental methods for its quantification is essential for researchers in transcription and for the development of novel therapeutics that target this fundamental cellular process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Alpha-Amanitin | Encyclopedia MDPI [encyclopedia.pub]
- 3. brainkart.com [brainkart.com]
- 4. Genetics of eukaryotic RNA polymerases I, II, and III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. α-Amanitin - Wikipedia [en.wikipedia.org]
- 7. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-resistant D. melanogaster with an altered RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcription in yeast: this compound sensitivity and other properties which distinguish between RNA polymerases I and III - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Faithful In Vitro Transcription by Fission Yeast RNA Polymerase III Reveals Unique α-Amanitin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of this compound to inhibit in vivo RNA synthesis and germination in wheat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Consequences of RNA Polymerase II Inhibition
This technical guide provides a comprehensive overview of the molecular consequences stemming from the inhibition of RNA polymerase II (Pol II), the crucial enzyme responsible for transcribing all protein-coding genes in eukaryotes.[1] Understanding these consequences is vital for basic research in gene regulation and for the development of novel therapeutics, particularly in oncology and virology.[1][2]
The Central Role of RNA Polymerase II in Transcription
RNA polymerase II is a multi-subunit enzyme that catalyzes the synthesis of messenger RNA (mRNA), which serves as the template for protein synthesis.[3] The transcription cycle orchestrated by Pol II is a tightly regulated process divided into three main stages: initiation, elongation, and termination.[1] Inhibitors can interfere with any of these stages, leading to a cascade of molecular events.[1][3] For instance, the well-known toxin alpha-amanitin binds directly to Pol II, halting its function and leading to cell death.[1]
Immediate Molecular Consequences of Pol II Inhibition
2.1. Global Transcription Arrest: The most direct and immediate consequence of Pol II inhibition is the widespread shutdown of mRNA synthesis.[1] This can be achieved by compounds that interfere with different stages of the transcription cycle. For example, Triptolide disrupts the assembly of the transcription initiation complex, while others, like flavopiridol (B1662207) (a CDK9 inhibitor), primarily affect the elongation phase.[2][3] This abrupt halt in transcription prevents the production of new mRNAs, leading to a rapid decline in the levels of short-lived transcripts.
2.2. Alterations in mRNA Processing: The rate of Pol II elongation is kinetically coupled with alternative splicing (AS) of nascent transcripts.[4][5] Perturbing Pol II elongation can, therefore, lead to significant changes in AS patterns.[4] Studies have shown that under conditions of Pol II elongation inhibition, there is an increased inclusion of alternative exons, many of which may introduce premature termination codons, subjecting the resulting transcripts to nonsense-mediated mRNA decay (NMD).[4] This provides a rapid mechanism for cells to coordinate the levels of RNA processing factors in response to stress.[4]
2.3. Impact on Chromatin and Nuclear Architecture: Inhibition of Pol II transcription has been shown to cause significant changes in nuclear structure.[6] Treatment with inhibitors like 5,6-dichloro-β-D-ribofuranosylbenzimidazole (DRB) or α-amanitin leads to the decondensation of chromatin.[6] The normally compact nucleolus unravels, and tandemly repeated satellite DNAs dissociate into extended, bead-like strands.[6] This suggests that ongoing transcription is crucial for maintaining higher-order chromatin organization and the structural integrity of the nucleus.
Cellular Stress Response Pathways
The cell interprets the global shutdown of transcription as a major stress event, triggering several critical signaling pathways.
3.1. The p53-Mediated Stress Response: Inhibition of mRNA synthesis is a potent trigger for the activation of the tumor suppressor protein p53.[7] This response is not necessarily dependent on the presence of DNA strand breaks.[7] Agents that directly "poison" Pol II or DNA lesions that block its elongation can induce p53 and its downstream target, p21WAF1, leading to cell cycle arrest and apoptosis.[7][8] The p53 protein can physically interact with the large subunit of Pol II, and this interaction may play a role in impairing Pol II processivity as part of its regulatory function.[9][10]
3.2. The Heat Shock Response: Heat shock globally represses transcription while inducing the expression of a specific subset of heat shock genes.[11] Interestingly, heat shock itself leads to an accumulation of the phosphorylated, active form of Pol II's C-terminal domain (CTD).[12] This heat-shock-induced CTD phosphorylation occurs even in the presence of transcription inhibitors like DRB, suggesting a distinct stress-induced phosphorylation process that helps regulate transcription during stress.[12] Furthermore, heat shock has been observed to decrease stalled Pol II levels within gene bodies and reduce nucleosome turnover genome-wide, a pattern similar to that seen with direct Pol II elongation inhibition.[11]
3.3. The Integrated Stress Response (ISR): The ISR is a conserved signaling network that reprograms gene expression in response to various stresses, including viral infection, nutrient deprivation, and proteostasis defects.[13] A core event in the ISR is the phosphorylation of the eukaryotic translation initiation factor eIF2α, which leads to a global reduction in protein synthesis.[14] By halting the production of most mRNAs, Pol II inhibition indirectly triggers the ISR. The resulting translational shutdown blocks the synthesis of essential proteins, including histones, which can lead to the formation of DNA:RNA hybrids (R-loops) and interfere with DNA replication.[15][16] This creates a multi-layered shutdown of cellular biosynthesis to conserve resources and prevent further damage.[15]
Quantitative Analysis of Pol II Inhibition
The effects of Pol II inhibitors can be quantified across various cellular parameters. The tables below summarize representative data from studies investigating these compounds.
Table 1: Effects of Pol II Inhibitors on Cell Viability and Transcription
| Inhibitor | Cell Line | Assay | Measurement | Result | Reference |
|---|---|---|---|---|---|
| THZ531 | Jurkat | Kinase Assay | IC₅₀ (CDK12) | 158 nM | [17] |
| THZ531 | Jurkat | Kinase Assay | IC₅₀ (CDK13) | 69 nM | [17] |
| Remdesivir | HEK293T | CoV-RdRp-Gluc | EC₅₀ | 1.11 µM | [18] |
| Remdesivir | HEK293T | CCK8 Assay | CC₅₀ | >100 µM | [18] |
| Polyamide 1 & 3 | Human PBMCs | p24 ELISA | HIV-1 Replication | >99% inhibition | [19] |
| THZ1 | U2OS | Clonogenic Assay | Cell Survival | Dose-dependent decrease | [20] |
| THZ1 | U2OS | MTT Assay | Cell Viability | Dose-dependent decrease |[20] |
Table 2: Gene Expression Changes upon Pol II Inhibition
| Condition | Cell Line | Method | Target Genes | Observation | Reference |
|---|---|---|---|---|---|
| THZ531 (low dose) | Jurkat | RNA-seq | DNA damage response genes | Reduced expression | [17] |
| MG132 (24h) | MCF-7 | ChIP-seq | Expressed genes | Accumulation of non-phosphorylated Pol II at TSS | [21] |
| Heat Shock (15 min) | NIH 3T3 | ChIP-seq | Thousands of genes | Decreased Pol II occupancy | [22] |
| DRB Treatment | Jurkat | Microarray | RNA processing factor genes | Changes in alternative splicing |[4][5] |
Experimental Protocols
Global Run-On Sequencing (GRO-seq) for Nascent Transcript Analysis
GRO-seq measures the abundance and location of transcriptionally engaged RNA polymerases across the genome.[23][24]
Methodology:
-
Nuclei Isolation: Begin with approximately 1x10⁷ cells.[25] Permeabilize cells with a gentle lysis buffer and isolate nuclei by centrifugation. Wash nuclei to remove free nucleotides and keep them on ice to arrest transcription.[25]
-
Nuclear Run-On (NRO): Resuspend nuclei in a 2x NRO buffer containing Br-UTP.[25] Incubate at 30°C for 5-7 minutes to allow engaged polymerases to resume transcription and incorporate the brominated uridine.[25] The detergent sarkosyl is included to prevent new transcription initiation.[25]
-
RNA Isolation: Stop the reaction by adding TRIzol LS reagent.[25] Perform RNA extraction using chloroform (B151607) and isopropanol (B130326) precipitation.
-
Immunoprecipitation: Fragment the RNA and then specifically isolate the Br-UTP labeled nascent transcripts using magnetic beads coupled to an anti-BrdU antibody.
-
Library Preparation & Sequencing: Elute the nascent RNA from the beads. Perform reverse transcription, ligate sequencing adapters, and amplify the resulting cDNA library via PCR. Sequence the library on a high-throughput platform.
-
Data Analysis: Align sequencing reads to the reference genome to map the positions of transcriptionally engaged polymerases and quantify transcriptional activity.[24]
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Pol II Occupancy
ChIP-seq is used to map the genome-wide binding sites of a protein of interest, such as Pol II, providing a snapshot of its distribution on chromatin.[26][27]
Methodology:
-
Cross-linking and Cell Lysis: Treat 1-2x10⁷ cells with 1% formaldehyde for 10-20 minutes at room temperature to cross-link proteins to DNA.[28] Quench the reaction with glycine. Lyse the cells and isolate the nuclei.[28]
-
Chromatin Shearing: Resuspend nuclei in a lysis buffer and sonicate the chromatin to generate fragments of 100-500 bp.[28] Centrifuge to pellet debris and collect the soluble chromatin supernatant.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with a specific antibody against Pol II (e.g., targeting the RPB1 subunit).
-
Washing and Elution: Capture the antibody-chromatin complexes with fresh Protein A/G beads. Perform a series of stringent washes to remove non-specifically bound chromatin. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Add NaCl and incubate at 65°C for several hours to reverse the cross-links. Treat the sample sequentially with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a column-based kit.[28]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input control sample. Sequence the libraries and analyze the data to identify regions of Pol II enrichment.
Proteomic Analysis of Pol II Complexes
This approach identifies proteins that interact with Pol II, revealing how its composition changes upon inhibitor treatment.
Methodology:
-
Cell Culture and Lysis: Grow and treat cells as required. For isolating soluble Pol II complexes, mitotic cells can be used as Pol II is naturally dissociated from chromatin.[29] Lyse cells under mild, non-denaturing conditions to preserve protein-protein interactions.[29]
-
Immunoaffinity Purification: Use an antibody targeting a Pol II subunit (e.g., RPB1) to immunoprecipitate the entire Pol II complex from the cell lysate.[29][30]
-
Elution and Digestion: Elute the captured complexes from the antibody beads. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[29]
-
Data Analysis: Use database search algorithms to identify the proteins present in the sample based on the peptide fragmentation patterns. Quantify protein abundance to compare the composition of Pol II complexes between control and inhibitor-treated samples.[29]
Cell Viability Assay (CCK8/MTT)
These colorimetric assays measure cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Pol II inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[18]
-
Reagent Incubation: Add the assay reagent (e.g., CCK-8 or MTT) to each well and incubate for 1-4 hours at 37°C.[18][20] Metabolically active cells will convert the tetrazolium salt in the reagent to a colored formazan (B1609692) product.[20]
-
Absorbance Measurement: If using MTT, first add a solubilizing agent (like DMSO). Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[18]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the results to determine metrics like the half-maximal inhibitory concentration (IC₅₀).
References
- 1. What are RNA polymerase II inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic Targeting of the General RNA Polymerase II Transcription Machinery [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Global impact of RNA polymerase II elongation inhibition on alternative splicing regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global impact of RNA polymerase II elongation inhibition on alternative splicing regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of RNA polymerase II transcription causes chromatin decondensation, loss of nucleolar structure, and dispersion of chromosomal domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of RNA polymerase II as a trigger for the p53 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel RNA Synthesis Inhibitor, STK160830, Has Negligible DNA-Intercalating Activity for Triggering A p53 Response, and Can Inhibit p53-Dependent Apoptosis [mdpi.com]
- 9. p53 Interacts with RNA Polymerase II through Its Core Domain and Impairs Pol II Processivity In Vivo | PLOS One [journals.plos.org]
- 10. p53 Interacts with RNA polymerase II through its core domain and impairs Pol II processivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heat shock reduces stalled RNA polymerase II and nucleosome turnover genome-wide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphorylation of the RNA polymerase II largest subunit during heat shock and inhibition of transcription in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two distinct nodes of translational inhibition in the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic Targeting of the General RNA Polymerase II Transcription Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of RNA polymerase II transcription in human cells by synthetic DNA-binding ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Heat Shock Causes a Reversible Increase in RNA Polymerase II Occupancy Downstream of mRNA Genes, Consistent with a Global Loss in Transcriptional Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Global Run-On Sequencing (GRO-Seq) | Springer Nature Experiments [experiments.springernature.com]
- 24. Global Run-on Sequencing (GRO-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Global Run-On sequencing (GRO-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. RNA polymerase II ChIP-seq—a powerful and highly affordable method for studying fungal genomics and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. encodeproject.org [encodeproject.org]
- 29. Proteomic Analysis of Mitotic RNA Polymerase II Reveals Novel Interactors and Association With Proteins Dysfunctional in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vitro assembly and proteomic analysis of RNA polymerase II complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Experimental Use of Alpha-Amanitin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of alpha-amanitin, a potent inhibitor of RNA polymerase II, in cell culture experiments. The protocols outlined below are intended to assist in studying transcription-dependent cellular processes, validating drug targets, and understanding mechanisms of cytotoxicity.
Introduction
This compound is a cyclic octapeptide toxin isolated from several species of Amanita mushrooms, most notably the death cap (Amanita phalloides).[1][2] Its primary mechanism of action is the high-affinity binding to RNA polymerase II (Pol II), the enzyme responsible for transcribing messenger RNA (mRNA) in eukaryotes.[1][3][4] This binding event inhibits the translocation of Pol II along the DNA template, thereby arresting transcription and leading to a deficit in protein synthesis and ultimately, cell death.[1][4][5] Due to its specificity for Pol II at low concentrations, this compound is an invaluable tool in molecular and cellular biology to dissect transcription-dependent processes.[2][6]
Mechanism of Action
This compound interacts with the bridge helix of the largest subunit of RNA polymerase II, Rpb1.[1] This interaction stabilizes a conformation of the enzyme that prevents the translocation of the DNA and RNA chains, effectively halting the elongation phase of transcription.[1][5] While RNA polymerase II is highly sensitive to this compound, RNA polymerase III is moderately sensitive, and RNA polymerase I is insensitive.[2][7] This differential sensitivity allows for the specific inhibition of mRNA synthesis at appropriate concentrations. The inhibition of transcription by this compound is a relatively slow process in living cells, often requiring several hours of exposure.[8]
Signaling Pathways Affected by this compound
The primary cellular consequence of this compound exposure is the cessation of mRNA synthesis. This leads to the depletion of short-lived proteins and triggers a cascade of downstream cellular stress responses. Key signaling pathways implicated in this compound-induced toxicity include:
-
Apoptosis: The inhibition of transcription can induce programmed cell death. Studies have shown that this compound treatment leads to the activation of caspases, such as caspase-3 and caspase-7, key executioners of apoptosis.[9][10] The p53 tumor suppressor protein has also been implicated in this process.[10]
-
Oxidative Stress: this compound can induce the formation of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[11] This may be linked to an increase in superoxide (B77818) dismutase (SOD) activity and inhibition of catalase.[11]
-
Autophagy: Recent studies suggest that this compound can induce autophagy in hepatocytes through the AMPK-mTOR-ULK1 signaling pathway.[12]
Below is a diagram illustrating the key signaling pathways affected by this compound.
Caption: Key signaling pathways activated by this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell culture. It is crucial to optimize these protocols for specific cell lines and experimental goals.
General Considerations
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Solubility: this compound is soluble in water and DMSO.[13]
-
Stability: this compound is unstable in solution over long periods.[3] It is recommended to prepare fresh stock solutions and store them appropriately.
Determining the Effective Concentration (IC50) using a Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.[14]
-
Incubate the plate overnight to allow for cell attachment.[14]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14][15]
-
Add 25 µL of MTT solution (2 mg/mL in PBS) to each well.[14]
-
Incubate the plate for 4 hours at 37°C.[14]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at 540 nm using a plate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Quantitative Data Summary:
| Parameter | Value/Range | Reference Cell Line(s) | Citation |
| Seeding Density | 1 x 10⁵ cells/well | Vero | [14] |
| This compound Conc. | 0.01 µg/mL - 100 µg/mL | MCF-7 | [9] |
| Incubation Time | 24, 48, 72 hours | Vero, HL60 | [10][14][15] |
| MTT Incubation | 4 hours | Vero | [14] |
Assessing Transcription Inhibition using RT-qPCR
This protocol measures the direct effect of this compound on the transcription of a specific gene.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for a target gene and a housekeeping gene
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (determined from the IC50 experiment) for a specific time period (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for your target gene and a housekeeping gene (e.g., GAPDH, ACTB) to normalize the data.
-
Calculate the relative fold change in gene expression in the this compound-treated samples compared to the control. A significant reduction in the target gene's mRNA level indicates transcription inhibition.[15][16]
Quantitative Data Summary:
| Parameter | Value/Range | Reference Cell Line(s) | Citation |
| This compound Conc. | 100 pg/mL - 10 µg/mL | HEK293 | [16] |
| Incubation Time | 24 hours | HEK293 | [16] |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.
Caption: A typical workflow for this compound experiments.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| No effect of this compound | - Incorrect concentration- Degraded this compound solution- Resistant cell line | - Perform a wider dose-response curve.- Prepare fresh stock solutions.- Confirm the sensitivity of your cell line from literature or by testing a sensitive control cell line. |
| High variability in results | - Inconsistent cell seeding- Pipetting errors- Edge effects in plates | - Ensure uniform cell suspension before seeding.- Use calibrated pipettes.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Unexpected cell death in control | - Solvent toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells. Include a vehicle-only control. |
Conclusion
This compound is a powerful and specific inhibitor of RNA polymerase II, making it an essential tool for studying transcription-dependent cellular processes. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments using this compound in cell culture. Careful optimization of experimental conditions for each specific cell line is critical for obtaining reliable and reproducible results.
References
- 1. Effects of Amanitin on Transcription [chem.uwec.edu]
- 2. α-Amanitin - Wikipedia [en.wikipedia.org]
- 3. a-amanitin.com [a-amanitin.com]
- 4. droracle.ai [droracle.ai]
- 5. Structural basis of transcription inhibition by this compound and implications for RNA polymerase II translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of α-Amanitin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of α-Amanitin-based Antibody-Drug Conjugates (ADCs). α-Amanitin is a highly potent toxin that inhibits RNA polymerase II, making it an attractive payload for ADCs targeting cancer cells.[1][2] Its unique mechanism of action offers the potential to overcome resistance to other cancer therapies and target both dividing and quiescent cells.[1][3]
Introduction to α-Amanitin-Based ADCs
α-Amanitin, a cyclic octapeptide isolated from the Amanita phalloides mushroom, is a potent and specific inhibitor of RNA polymerase II, a crucial enzyme for transcription in eukaryotic cells.[4][] By binding to RNA polymerase II, α-amanitin effectively halts the synthesis of messenger RNA, leading to apoptosis.[4][6] This mechanism is distinct from other ADC payloads that typically target DNA or microtubules.[6]
The high potency of α-amanitin allows for the development of highly efficacious ADCs.[2] Furthermore, its water-soluble nature can lead to ADCs with a low tendency for aggregation, even at higher drug-to-antibody ratios (DAR).[3] Preclinical studies have demonstrated the significant anti-tumor activity of α-amanitin-based ADCs in various cancer models, including those resistant to conventional therapies.[3][7]
Key Components of α-Amanitin ADCs
The successful development of an α-amanitin ADC relies on the careful selection and optimization of three key components:
-
Monoclonal Antibody (mAb): The mAb provides specificity by targeting a tumor-associated antigen that is highly expressed on the surface of cancer cells with limited expression on healthy tissues.
-
α-Amanitin Payload: The highly potent cytotoxic agent that induces cancer cell death.
-
Linker: The chemical bridge that connects the mAb to the α-amanitin payload. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's efficacy and safety. Linkers can be broadly categorized as cleavable (e.g., hydrazine, disulfide, peptide) or non-cleavable (e.g., thioether).
Data Presentation: Preclinical Efficacy of α-Amanitin ADCs
The following tables summarize quantitative data from preclinical studies, demonstrating the in vitro and in vivo efficacy of various α-amanitin-based ADCs.
| Target Antigen | Cancer Cell Line | Linker Type | In Vitro IC50 (pM) | Reference |
| PSMA | CWR-22Rv1 | Cleavable | ~50 | [7] |
| PSMA | CWR-22Rv1 | Stable | ~100 | [7] |
| EpCAM | BxPc-3 | Glutarate | ~200 | [8] |
| EpCAM | Capan-1 | Glutarate | ~300 | [8] |
| HER2 | JIMT-1 (HER2-low) | Cleavable | ~100 | [9] |
| TROP2 | BxPC-3 | Cleavable | 40-60 | [10][11] |
| TROP2 | Capan-1 | Cleavable | 40-60 | [10][11] |
| TROP2 | BxPC-3 | Non-cleavable | ~100 | [10][11] |
| TROP2 | Capan-1 | Non-cleavable | ~100 | [10][11] |
Table 1: In Vitro Cytotoxicity of α-Amanitin ADCs. This table showcases the picomolar potency of α-amanitin ADCs against various cancer cell lines.
| Target Antigen | Xenograft Model | ADC Dose (µg/kg α-amanitin) | Tumor Growth Inhibition | Reference |
| PSMA | CWR-22Rv1 | 150 (single dose) | Complete Remission | [7] |
| EpCAM | BxPc-3 | 100 (two doses) | Complete Regression (9/10 mice) | [8] |
| TROP2 | BxPC-3 | 8 mg/kg (ADC) | Significant Reduction | [10] |
| TROP2 | Capan-1 | 8 mg/kg (ADC) | Significant Reduction | [10] |
Table 2: In Vivo Efficacy of α-Amanitin ADCs in Xenograft Models. This table highlights the potent anti-tumor activity of α-amanitin ADCs in preclinical animal models.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and characterization of α-amanitin-based ADCs.
Protocol 1: α-Amanitin-Antibody Conjugation (Lysine-based)
This protocol describes the conjugation of an α-amanitin derivative containing an N-hydroxysuccinimide (NHS) ester to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
α-Amanitin-linker-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
0.22 µm sterile filter
Procedure:
-
Antibody Preparation:
-
Ensure the mAb is in a buffer free of primary amines (e.g., Tris). If necessary, buffer exchange the antibody into PBS, pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
α-Amanitin-Linker-NHS Ester Preparation:
-
Dissolve the α-amanitin-linker-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the α-amanitin-linker-NHS ester stock solution to the antibody solution with gentle mixing. The molar ratio of the amanitin derivative to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., start with a 5 to 10-fold molar excess).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Purification:
-
Purify the ADC from unconjugated α-amanitin and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.[6]
-
Collect the fractions containing the purified ADC.
-
Sterile filter the final ADC solution through a 0.22 µm filter.
-
-
Characterization:
-
Determine the protein concentration and the DAR of the purified ADC (see Protocol 3).
-
Analyze the ADC by SEC-HPLC to assess for aggregation (see Protocol 4).
-
Protocol 2: α-Amanitin-Antibody Conjugation (Cysteine-based)
This protocol outlines the conjugation of a maleimide-activated α-amanitin derivative to the cysteine residues of a partially reduced monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
α-Amanitin-linker-maleimide
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Quenching solution (e.g., N-acetylcysteine)
-
SEC column (e.g., Sephadex G-25)
-
0.22 µm sterile filter
Procedure:
-
Antibody Reduction:
-
Add a 2 to 5-fold molar excess of TCEP or DTT to the antibody solution. The exact amount should be optimized to achieve the desired number of free thiols.
-
Incubate for 1-2 hours at 37°C to partially reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately before conjugation, remove the excess reducing agent by buffer exchange into PBS, pH 7.4, using a desalting column.
-
-
α-Amanitin-Linker-Maleimide Preparation:
-
Dissolve the α-amanitin-linker-maleimide in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the maleimide-activated α-amanitin solution to the reduced antibody solution. A 1.5 to 2-fold molar excess of the amanitin derivative per free thiol is recommended.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the maleimide (B117702) compound) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification and Characterization:
-
Follow steps 4 and 5 from Protocol 1 for purification and characterization of the ADC.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This protocol describes a common method to determine the average DAR of an ADC using UV/Vis spectrophotometry.[7][12][13]
Principle:
The Beer-Lambert law is used to calculate the concentrations of the antibody and the conjugated drug based on their distinct absorbance maxima.[12]
Materials:
-
Purified ADC sample
-
Unconjugated antibody
-
Free α-amanitin-linker
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Molar Extinction Coefficients:
-
Measure the absorbance of the unconjugated antibody at 280 nm.
-
Measure the absorbance of the free α-amanitin-linker at its maximum absorbance wavelength (λmax, typically around 310 nm).
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both 280 nm and the drug's λmax.
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).
-
-
Calculate DAR:
-
The concentrations of the antibody and the drug in the ADC sample can be calculated using the following simultaneous equations:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)
-
-
The DAR is then calculated as: DAR = CDrug / CAb
-
Protocol 4: Size-Exclusion Chromatography (SEC-HPLC) for ADC Analysis
SEC-HPLC is used to assess the purity and aggregation of the ADC.[14][15]
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)
-
Purified ADC sample
Procedure:
-
System Setup:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Analysis:
-
Inject the ADC sample onto the column.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while later eluting peaks may correspond to fragments.
-
-
Data Analysis:
-
Integrate the peak areas to determine the percentage of monomer, aggregate, and fragment in the ADC preparation. A low percentage of aggregation (<5%) is generally desirable.[7]
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of the α-amanitin ADC on cancer cells.[16][17][18][19]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
α-Amanitin ADC
-
Control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the α-amanitin ADC and the control antibody in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting software.
-
Protocol 6: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an α-amanitin ADC in a subcutaneous xenograft mouse model.[9][20][21][22]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line
-
α-Amanitin ADC
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[21]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21]
-
-
Treatment Administration:
-
Administer the α-amanitin ADC and the vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dose and schedule should be based on prior tolerability studies.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volumes and body weights throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.
-
Assess the statistical significance of the observed anti-tumor effects.
-
Visualizations
Caption: Mechanism of action of α-amanitin ADCs.
Caption: Workflow for α-amanitin ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 12. benchchem.com [benchchem.com]
- 13. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Alpha-Amanitin in RNA Polymerase II Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amanitin, a cyclic octapeptide isolated from the Amanita phalloides mushroom, is a highly specific and potent inhibitor of eukaryotic RNA polymerase II (Pol II).[1] Its mechanism of action involves binding to the largest subunit of Pol II, RPB1, thereby impeding the translocation of the polymerase along the DNA template during transcription.[2][3] This inhibition ultimately leads to a global shutdown of messenger RNA (mRNA) synthesis. A key consequence of α-amanitin binding is the ubiquitination and subsequent proteasomal degradation of the RPB1 subunit, making it an invaluable tool for studying the dynamics of Pol II localization, turnover, and the functional consequences of transcriptional arrest.[4][5]
These application notes provide detailed protocols for utilizing this compound in conjunction with immunofluorescence microscopy and Chromatin Immunoprecipitation sequencing (ChIP-seq) to investigate the localization of RNA polymerase II within the nucleus.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on the RPB1 subunit of RNA polymerase II.
Table 1: Dose-Dependent Degradation of RPB1 Subunit in Murine Fibroblasts
| α-Amanitin Concentration (µg/mL) | RPB1 Subunit Level (% of Control) after 24h |
| 0 | 100% |
| 1 | ~50% |
| 5 | ~20% |
| 20 | <10% |
| 100 | Undetectable |
Data compiled from studies showing a dose-dependent degradation of the RPB1 subunit. The degradation rate of RPB1 was found to be dependent on the concentration of α-amanitin.[6][7]
Table 2: Time-Course of RPB1 Subunit Degradation in HEK293T Cells
| Treatment Time with α-Amanitin (1 µg/mL) | Relative RPB1 Abundance (% of 0h) |
| 0 h | 100% |
| 6 h | ~80% |
| 12 h | ~50% |
| 24 h | ~20% |
This table illustrates the kinetics of RPB1 degradation following α-amanitin treatment. Transcriptional inhibition in α-amanitin-treated cells is a slow process that closely follows the disappearance of the RPB1 subunit.[6][8]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of RNA Polymerase II after α-Amanitin Treatment
This protocol details the steps for visualizing the localization of RNA polymerase II in cultured cells following treatment with α-amanitin.
Materials:
-
Cultured cells (e.g., HeLa, NIH 3T3) grown on glass coverslips
-
Complete cell culture medium
-
This compound solution (e.g., 1 mg/mL stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against RNA polymerase II (e.g., anti-RPB1, clone 8WG16)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to 60-70% confluency.
-
Treat the cells with the desired concentration of α-amanitin (e.g., 1-5 µg/mL) in complete culture medium for a specified duration (e.g., 3-24 hours). Include a vehicle-treated control (e.g., DMSO).[9]
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against RNA polymerase II in the blocking solution according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.
-
Capture images for subsequent analysis of Pol II localization.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP-seq) of RNA Polymerase II after α-Amanitin Treatment
This protocol outlines the procedure for performing ChIP-seq to map the genomic localization of RNA polymerase II following α-amanitin-induced transcriptional inhibition.
Materials:
-
Cultured cells (e.g., HEK293T, HCT116)
-
Complete cell culture medium
-
This compound solution
-
Formaldehyde (B43269) (37%)
-
PBS
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing equipment (e.g., sonicator)
-
ChIP dilution buffer
-
Protease inhibitors
-
Antibody against RNA polymerase II (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to ~80% confluency.
-
Treat cells with α-amanitin (e.g., 1 µg/mL) for a defined period (e.g., 6-12 hours) to induce Pol II degradation from specific genomic regions.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.
-
-
Immunoprecipitation:
-
Clarify the sheared chromatin by centrifugation.
-
Dilute the chromatin in ChIP dilution buffer containing protease inhibitors.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody against RNA polymerase II overnight at 4°C with rotation. Include a negative control with a non-specific IgG antibody.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.
-
Elute the chromatin complexes from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat the samples with RNase A and then with Proteinase K to degrade RNA and proteins.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input DNA (a sample of sheared chromatin that did not undergo immunoprecipitation).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of Pol II enrichment.
-
Compare the Pol II binding profiles between α-amanitin-treated and control samples to identify changes in Pol II localization.
-
Signaling Pathways and Experimental Workflows
References
- 1. Specific inhibition of nuclear RNA polymerase II by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocks translocation by human RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription-coupled and DNA damage-dependent ubiquitination of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. In vivo live imaging of RNA polymerase II transcription factories in primary cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Alpha-Amanitin in Cancer Cells: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-Amanitin is a cyclic octapeptide toxin isolated from the deadly Amanita phalloides mushroom.[1][2] It is a potent and highly selective inhibitor of RNA polymerase II (Pol II), the enzyme responsible for transcribing messenger RNA (mRNA) in eukaryotic cells.[3][4] This specific inhibition of transcription leads to a depletion of essential proteins and ultimately triggers programmed cell death, or apoptosis.[5] Due to its potent cytotoxic effects, there is growing interest in this compound as a payload for antibody-drug conjugates (ADCs) in cancer therapy.[1][6]
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for assessing the cytotoxic potential of a compound and is essential for preclinical drug development.[7][8] The protocols provided herein describe the use of common colorimetric (MTT) and luminescent (CellTiter-Glo®) cell viability assays.
Mechanism of Action of this compound
This compound exerts its cytotoxic effect by binding to the bridge helix of RNA polymerase II.[3][9] This interaction physically obstructs the translocation of the polymerase along the DNA template, thereby halting mRNA synthesis.[3][4][9] The arrest of transcription prevents the production of proteins vital for cell survival and function, leading to a cascade of events culminating in apoptosis.[5] The high specificity of this compound for RNA polymerase II makes it a valuable tool for studying transcriptional processes and a promising candidate for targeted cancer therapies.[3][4]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
The following protocols outline the steps for determining the IC50 of this compound using the MTT and CellTiter-Glo® assays. It is recommended to perform a literature search for the specific cancer cell line of interest to determine an appropriate starting concentration range for this compound.
General Cell Culture and Seeding
-
Culture cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsinization for adherent cells or by centrifugation for suspension cells.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[10]
-
Incubate the plate overnight to allow for cell attachment and recovery.[10]
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Note that this compound is unstable in solution, so fresh preparation is recommended.[11]
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations to treat the cells. A common approach is to use a 10-point dilution series.
-
Carefully remove the culture medium from the wells (for adherent cells) and add 100 µL of medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.
-
Incubate the plate for a predetermined exposure time. A 72-hour incubation period is often effective for observing the cytotoxic effects of this compound.[5]
Cell Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12][13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[12]
-
After the treatment incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14][15]
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.[10]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][15]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.[12][15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[16]
-
After the treatment incubation period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[17][18]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[17]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure the luminescence of each well using a luminometer.[10]
Data Analysis
-
Subtract the average absorbance/luminescence of the blank (medium only) wells from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software such as GraphPad Prism or a similar program to determine the IC50 value.[7] The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[7][8]
Figure 2: General experimental workflow for determining the IC50 of this compound.
Data Presentation
The following table summarizes reported IC50 values of this compound in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell line passage number, incubation time, and the viability assay used.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.59 ± 0.07 | [5] |
| THP-1 | Acute Monocytic Leukemia | 0.72 ± 0.09 | [5] |
| Jurkat | Acute T-cell Leukemia | 0.75 ± 0.08 | [5] |
| K562 | Chronic Myelogenous Leukemia | 2.0 ± 0.18 | [5] |
| SU-DHL-6 | B-cell Lymphoma | 3.6 ± 1.02 | [5] |
| HL-60 | Acute Promyelocytic Leukemia | 4.5 ± 0.73 | [5] |
| MCF-7 | Breast Cancer | ~1 µg/mL (~1.09 µM) | [2][19] |
| Colo205 | Colorectal Cancer | > 1 µM (as conjugate) | [1] |
| Capan-1 | Pancreatic Cancer | > 1 µM (as conjugate) | [1] |
| BxPC-3 | Pancreatic Cancer | > 1 µM (as conjugate) | [6] |
Conclusion
This application note provides a comprehensive guide for determining the IC50 of this compound in cancer cells. The detailed protocols for cell culture, drug treatment, and two common viability assays, along with guidance on data analysis, will enable researchers to accurately assess the cytotoxic potency of this promising anti-cancer agent. The provided diagrams and summary table offer a clear overview of the mechanism of action and expected efficacy in various cancer cell lines. Adherence to these protocols will facilitate the generation of robust and reproducible data critical for the advancement of this compound-based cancer therapies.
References
- 1. scitepress.net [scitepress.net]
- 2. scispace.com [scispace.com]
- 3. α-Amanitin - Wikipedia [en.wikipedia.org]
- 4. a-amanitin.com [a-amanitin.com]
- 5. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. clyte.tech [clyte.tech]
- 8. mdpi.com [mdpi.com]
- 9. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 17. OUH - Protocols [ous-research.no]
- 18. ch.promega.com [ch.promega.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating Alpha-Amanitin Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Amanitin is a cyclic octapeptide toxin found in several species of Amanita mushrooms, most notably the death cap (Amanita phalloides).[1] Its potent cytotoxicity stems from its high-affinity binding to the largest subunit of RNA Polymerase II (Pol II), RPB1, thereby inhibiting transcription elongation and leading to cell death.[2][3] This specific mechanism of action makes this compound a valuable tool in molecular biology and cancer research. The development of this compound resistant cell lines is crucial for a variety of research applications, including the study of Pol II function, the investigation of transcriptional regulation, and the development of novel therapeutic strategies.
Resistance to this compound is primarily conferred by specific point mutations in the POLR2A gene, which encodes the RPB1 subunit.[4][5] These mutations prevent the binding of this compound to Pol II, allowing transcription to proceed even in the presence of the toxin.[6] This document provides detailed protocols for the generation and characterization of this compound resistant cell lines using both classical chemical mutagenesis and modern CRISPR-Cas9 gene-editing techniques.
Mechanism of this compound Action and Resistance
This compound inhibits transcription by binding to the "bridge helix" of the RPB1 subunit of RNA Polymerase II.[2] This interaction physically obstructs the translocation of the polymerase along the DNA template, effectively halting mRNA synthesis. Mutations in the this compound binding pocket of RPB1 can reduce the affinity of the toxin, rendering the polymerase, and consequently the cell, resistant.
Data Presentation: Quantitative Aspects of this compound Resistance
The generation of this compound resistant cell lines involves selection with varying concentrations of the toxin. The level of resistance achieved can be quantified and is often expressed as a fold-increase in the inhibitory concentration 50 (IC50) compared to the parental cell line.
| Cell Line/Organism | Method of Resistance Induction | This compound Concentration for Selection | Resulting Fold Resistance | Reference |
| Chinese Hamster Ovary (CHO) | Spontaneous and induced mutation | Stepwise increase | 2-3x, 8-10x, and ~800x | [7][8] |
| Human Fibrosarcoma (HT-1080) | Ethylmethanesulfonate (EMS) mutagenesis & stepwise selection | Up to 10 µg/mL | 50-100x | [9] |
| Chlamydomonas reinhardtii | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | 25 µM | 160x and 5600x | [10] |
| Caenorhabditis elegans | EMS mutagenesis | 10 µg/mL (wild-type inhibition) | Resistant up to 800 µg/mL | [11][12] |
| Mouse BALB/c 3T3 | Selection | Not specified | 500x | [4] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines via Chemical Mutagenesis
This protocol describes a general method for inducing mutations using a chemical mutagen, followed by selection with this compound.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
Ethylmethanesulfonate (EMS) or N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cloning cylinders or similar for colony isolation
Procedure:
-
Cell Culture: Culture the parental cell line in appropriate complete medium until a sufficient number of cells is obtained for mutagenesis.
-
Mutagenesis: a. Plate cells at a density that will allow for survival and subsequent selection. b. Expose the cells to a concentration of the chemical mutagen (e.g., 100-400 µg/mL EMS) for a predetermined time (e.g., 16-24 hours). The optimal concentration and duration should be determined empirically to achieve a balance between mutation induction and cell death. c. Carefully remove the mutagen-containing medium, wash the cells several times with PBS, and add fresh complete medium.
-
Recovery and Mutation Fixation: Allow the cells to grow for several population doublings (typically 48-72 hours) to allow for the fixation of induced mutations.
-
Selection: a. Determine the IC50 of this compound for the parental cell line by performing a dose-response curve.[13] b. Split the mutagenized cells into new culture vessels and add complete medium containing this compound at a concentration at or slightly above the IC50. c. Alternatively, a stepwise selection can be performed by starting with a lower concentration of this compound and gradually increasing it as the cell population recovers and becomes resistant.[9][14]
-
Isolation of Resistant Clones: a. Monitor the cultures for the emergence of resistant colonies. Most cells will die, leaving a few surviving colonies. b. Once colonies are of a sufficient size, use cloning cylinders or other methods to isolate individual colonies.[15] c. Transfer each colony to a separate well of a multi-well plate and expand the population.
-
Validation of Resistance: a. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound for the resistant clones and compare it to the parental cell line.[13][16] b. (Optional) Sequence the POLR2A gene in the resistant clones to identify the resistance-conferring mutation(s).
Protocol 2: Generation of this compound Resistant Cell Lines via CRISPR-Cas9
This protocol outlines the use of CRISPR-Cas9 to introduce a known this compound resistance mutation into the POLR2A gene.
Materials:
-
Parental cell line
-
Cas9 nuclease expression vector or purified Cas9 protein
-
gRNA expression vector or synthesized gRNA
-
Single-stranded oligodeoxynucleotide (ssODN) HDR template
-
Transfection reagent or electroporation system
-
This compound
Procedure:
-
Design of CRISPR Components: a. gRNA: Design a guide RNA that directs the Cas9 nuclease to a site in the POLR2A gene near the desired mutation location. Several online tools are available for gRNA design. b. HDR Template: Synthesize an ssODN that will serve as a homology-directed repair (HDR) template. This ssODN should contain the desired resistance-conferring mutation (e.g., a substitution leading to N792D in human RPB1) flanked by homology arms of at least 40-60 nucleotides on each side, matching the genomic sequence.[6]
-
Transfection/Electroporation: a. Deliver the Cas9 nuclease, gRNA, and ssODN HDR template into the parental cells. This can be achieved through lipid-based transfection, electroporation, or delivery of a ribonucleoprotein (RNP) complex.[17][18]
-
Selection: a. After 48-72 hours post-transfection, begin selection by adding this compound to the culture medium at a concentration that is lethal to the parental cells.
-
Isolation and Expansion of Resistant Clones: a. As described in Protocol 1, isolate and expand the surviving resistant colonies.
-
Validation: a. Functional Validation: Confirm the this compound resistance of the clones by determining their IC50 values. b. Genotypic Validation: Extract genomic DNA from the resistant clones and sequence the targeted region of the POLR2A gene to confirm the successful introduction of the desired mutation.
Characterization of Resistant Cell Lines
Once resistant cell lines have been established, further characterization is recommended:
-
Growth Rate Analysis: Compare the proliferation rate of the resistant cell line to the parental line in the absence of this compound to ensure the mutation does not have a significant negative impact on cell fitness.
-
RNA Polymerase II Activity Assay: Isolate RNA Polymerase II from both parental and resistant cells and perform in vitro transcription assays in the presence of varying concentrations of this compound to directly measure the resistance of the enzyme.[7][9]
-
Stability of Resistance: Culture the resistant cell line for an extended period in the absence of this compound and then re-challenge with the toxin to ensure the resistant phenotype is stable.[13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No resistant colonies appear | Mutagenesis was too harsh or selection concentration is too high. | Optimize mutagen concentration and exposure time. Perform a kill curve to determine the optimal selection concentration.[19] |
| High background of surviving cells | Selection concentration is too low. | Increase the concentration of this compound. |
| Resistant clones lose resistance over time | The resistance is not due to a stable genetic mutation. | Re-clone the cell line to ensure monoclonality. Ensure proper long-term storage of validated clones. |
| Low efficiency of CRISPR-mediated editing | Poor transfection/electroporation efficiency or suboptimal gRNA/HDR template design. | Optimize delivery method. Test multiple gRNAs for efficiency. Ensure HDR template is of high quality. |
Conclusion
The generation of this compound resistant cell lines is a powerful technique for studying the intricacies of transcription and for the development of novel therapeutics. The protocols outlined in this document provide a comprehensive guide for researchers to successfully establish and characterize these valuable research tools. Careful optimization of mutagenesis, selection conditions, and validation methods will ensure the generation of robust and reliable this compound resistant cell lines for a wide range of applications.
References
- 1. a-amanitin.com [a-amanitin.com]
- 2. α-Amanitin - Wikipedia [en.wikipedia.org]
- 3. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localization of an this compound resistance mutation in the gene encoding the largest subunit of mouse RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clustered this compound resistance mutations in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound resistance of RNA polymerase II in mutant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human mutant cell lines with altered RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of Amatoxin-Resistant Lines of Chlamydomonas reinhardtii: Evidence for RNA Polymerase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lethal and Amanitin-Resistance Mutations in the Caenorhabditis Elegans Ama-1 and Ama-2 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lethal and amanitin-resistance mutations in the Caenorhabditis elegans ama-1 and ama-2 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 16. mdpi.com [mdpi.com]
- 17. Development of a CRISPR/Cas9 RNP-mediated genetic engineering system in Paecilomyces variotii [jmicrobiol.or.kr]
- 18. Production of CRISPR-Cas9 Transgenic Cell Lines for Knocksideways Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Synthesis of Alpha-Amanitin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic strategies for α-amanitin and its derivatives, with a focus on their application in the development of antibody-drug conjugates (ADCs). The accompanying protocols offer step-by-step methodologies for key synthetic transformations.
Introduction
Alpha-amanitin, a bicyclic octapeptide isolated from the death cap mushroom Amanita phalloides, is a potent and selective inhibitor of RNA polymerase II.[1][2] This unique mechanism of action, which leads to apoptosis in both rapidly dividing and quiescent cells, makes it a highly promising payload for the development of next-generation ADCs in cancer therapy.[2][3][4] However, the limited availability of α-amanitin from natural sources has necessitated the development of robust and scalable synthetic routes to produce the core molecule and its derivatives for clinical and research purposes.[5][6]
Recent advances in synthetic organic chemistry have led to the successful total synthesis of α-amanitin and the generation of various analogs with tailored properties for bioconjugation.[5][7][8] These synthetic efforts have focused on overcoming key challenges, such as the stereoselective synthesis of the non-proteinogenic amino acids 6-hydroxytryptophan (Htp) and (2S,3R,4R)-4,5-dihydroxy-isoleucine (DHIle), and the formation of the characteristic tryptathionine cross-link.[2][7][9]
This document outlines the primary synthetic strategies for α-amanitin derivatives and provides detailed protocols for their synthesis and conjugation to targeting moieties.
Synthetic Strategies for this compound Derivatives
The synthesis of α-amanitin derivatives can be broadly categorized into two main approaches: total synthesis of the entire bicyclic peptide and semi-synthetic modification of the natural product.
Total Synthesis of α-Amanitin
The total synthesis of α-amanitin is a complex undertaking that provides access to a wide range of structural analogs. A notable and convergent approach is the [5+1+2] strategy, which involves the synthesis of three peptide fragments that are subsequently coupled and cyclized.[5][7]
Key Features of the [5+1+2] Total Synthesis Strategy:
-
Convergent Approach: Three building blocks, a pentapeptide, a single amino acid, and a dipeptide, are synthesized independently and then assembled.[5]
-
Preformed Tryptathionine: The thioether bond characteristic of the tryptathionine moiety is formed within the pentapeptide fragment before macrocyclization.[7]
-
Solution-Phase Synthesis: The entire synthesis can be performed in the liquid phase, offering scalability for larger-scale production.[5]
-
Enantioselective Synthesis of Key Amino Acids: This strategy relies on the successful enantioselective synthesis of the non-proteinogenic amino acids 6-hydroxytryptophan (Htp) and (3R,4R)-l-4,5-dihydroxyisoleucine (Dhil).[7]
Another successful approach involves solid-phase peptide synthesis (SPPS), which offers advantages in terms of purification and automation.[1][8] Key steps in a solid-phase approach include the stereoselective synthesis of a protected DHIle derivative suitable for SPPS, photochemical synthesis of the tryptathionine precursor, and on-resin peptide assembly followed by macrolactamization and sulfoxidation.[8]
Derivatization of α-Amanitin for Bioconjugation
The development of α-amanitin-based ADCs requires the introduction of a chemical handle for conjugation to an antibody or other targeting ligand. Several positions on the α-amanitin molecule have been explored for modification.[10]
Commonly Targeted Positions for Conjugation:
-
δ-hydroxyl of (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle): This diol can be oxidized to generate reactive aldehydes for conjugation via reductive amination.[11][12]
-
6'-hydroxyl of the tryptathionine moiety: This position is a favored site for attaching linkers, as modifications here are generally well-tolerated without significant loss of toxicity.[10]
-
Asparagine side chain: The amide group of asparagine offers another potential point of attachment.[10]
-
7'-position of the indole (B1671886) ring: Modifications at this position have been shown to be tolerated, with analogs retaining significant activity.[10]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the synthesis and conjugation of α-amanitin derivatives.
Protocol 1: Periodate (B1199274) Oxidation and Reductive Amination for ADC Conjugation
This protocol describes a method for conjugating α-amanitin to a carrier protein (e.g., an antibody) by targeting the diol of the DHIle residue.[11][12]
Materials:
-
α-Amanitin
-
Sodium meta-periodate (NaIO₄)
-
Carrier protein (e.g., Bovine Serum Albumin or monoclonal antibody)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Periodate Oxidation of α-Amanitin:
-
Dissolve α-amanitin in PBS.
-
Add a freshly prepared aqueous solution of sodium meta-periodate. The molar ratio of periodate to α-amanitin should be optimized but is typically in the range of 10:1 to 50:1.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
-
Purification of the Activated Amanitin:
-
Remove excess periodate by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
-
The fractions containing the aldehyde-activated α-amanitin are collected.
-
-
Reductive Amination:
-
Add the purified, activated α-amanitin to a solution of the carrier protein in PBS. The molar ratio of activated amanitin to protein should be optimized based on the desired drug-to-antibody ratio (DAR).
-
Add sodium cyanoborohydride to the mixture.
-
Allow the reaction to proceed for 18-24 hours at 4°C with gentle stirring.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated amanitin and other reagents using size-exclusion chromatography.
-
Characterize the purified ADC for drug-to-antibody ratio, purity, and biological activity.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of α-amanitin and its derivatives.
| Compound | Target | Inhibition Constant (Ki) | LD₅₀ | Reference(s) |
| α-Amanitin | RNA Polymerase II | 1-10 nM | 50-100 µg/kg | [6][13] |
| β-Amanitin | RNA Polymerase II | Similar to α-amanitin | - | [11] |
| γ-Amanitin | RNA Polymerase II | Similar to α-amanitin | - | [11] |
| Amaninamide | RNA Polymerase II | 25-50% of α-amanitin activity | - | [10] |
| Amanin | RNA Polymerase II | 25-50% of α-amanitin activity | - | [10] |
| 7'-Arylazo-amatoxins | RNA Polymerase II | Ki values up to 8 times that of α-amanitin | - | [10] |
Visualizations
Signaling Pathway of α-Amanitin
The following diagram illustrates the mechanism of action of α-amanitin, leading to the inhibition of transcription and subsequent apoptosis.
References
- 1. α-Amanitin - Wikipedia [en.wikipedia.org]
- 2. The First Total Synthesis of this compound | UBC Chemistry [chem.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. ADC technology - Heidelberg Pharma AG [heidelberg-pharma.com]
- 5. New synthetic route for amanitin, a therapeutically interesting mushroom toxin - Advanced Science News [advancedsciencenews.com]
- 6. sciforum.net [sciforum.net]
- 7. A Convergent Total Synthesis of the Death Cap Toxin α‐Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of α- and β-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04150E [pubs.rsc.org]
- 11. A New Conjugation Method Used for the Development of an Immunoassay for the Detection of Amanitin, a Deadly Mushroom Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Conjugation Method Used for the Development of an Immunoassay for the Detection of Amanitin, a Deadly Mushroom Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
Unmasking Transcriptional Dynamics: Alpha-Amanitin in Nuclear Run-on Assays
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of Alpha-Amanitin, a potent and selective inhibitor of RNA polymerase II, in nuclear run-on assays. These assays are pivotal for elucidating real-time transcriptional activity within the nucleus. By leveraging the differential sensitivity of RNA polymerases to this compound, researchers can dissect the contributions of RNA polymerase I, II, and III to the cellular transcriptome. This guide offers detailed protocols for performing nuclear run-on assays with this compound, methods for data interpretation, and a summary of the inhibitor's effects. The included diagrams illustrate the mechanism of transcriptional inhibition and the experimental workflow, providing a clear visual aid for understanding these powerful techniques.
Introduction
Nuclear run-on assays are a cornerstone of molecular biology, providing a direct measure of the transcriptional activity of genes at a specific moment. The technique involves isolating nuclei and allowing the engaged RNA polymerases to continue transcription in the presence of labeled nucleotides. This "run-on" reaction captures a snapshot of the genes that were being actively transcribed at the time of nuclear isolation.[1][2][3][4]
This compound, a cyclic octapeptide isolated from the Amanita phalloides mushroom, is an invaluable tool in conjunction with nuclear run-on assays.[5] Its high specificity for inhibiting RNA polymerase II (Pol II), the enzyme responsible for transcribing all protein-coding genes and most small nuclear RNAs, allows for the differentiation of Pol II-dependent transcription from that of RNA polymerase I (Pol I) and RNA polymerase III (Pol III).[6][7] This application note details the use of this compound to distinguish between the activities of the different RNA polymerases in nuclear run-on assays, providing a deeper understanding of transcriptional regulation.
Mechanism of Action: this compound
This compound exerts its inhibitory effect by binding to the largest subunit of RNA polymerase II, specifically to the "bridge helix" region.[6] This binding event does not prevent the initial binding of the polymerase to DNA or the formation of the first phosphodiester bond. Instead, it sterically hinders the translocation of the polymerase along the DNA template, effectively halting transcriptional elongation.[6] At typical experimental concentrations, this compound is a highly selective inhibitor of RNA polymerase II, with significantly lower sensitivity observed for RNA polymerase III and near-complete resistance in RNA polymerase I.[6][7]
Data Presentation: Quantitative Inhibition of RNA Polymerases by this compound
The differential sensitivity of eukaryotic RNA polymerases to this compound is a key aspect of its utility in molecular biology. The following table summarizes the inhibitory concentrations for the different polymerases from various organisms.
| RNA Polymerase | Organism | 50% Inhibition (IC50) or Effective Inhibitory Concentration | Reference |
| RNA Polymerase I | Vertebrates | Insensitive | [6][7] |
| Yeast (S. cerevisiae) | 600 µg/ml | [5] | |
| RNA Polymerase II | Vertebrates | ~0.02 µg/ml (highly sensitive) | [6][7] |
| Yeast (S. cerevisiae) | 1.0 µg/ml | [5] | |
| RNA Polymerase III | Vertebrates | ~20 µg/ml (moderately sensitive) | [6][7] |
| Yeast (S. cerevisiae) | >1 mg/ml (low sensitivity) | [5] |
Experimental Protocols
This section provides a detailed protocol for a standard nuclear run-on assay incorporating this compound to differentiate between RNA polymerase activities. This protocol can be adapted for subsequent analysis by methods such as quantitative PCR (qPCR), microarray hybridization, or high-throughput sequencing (e.g., GRO-seq, PRO-seq).
Materials and Reagents
-
Cell Culture: Actively growing cells of interest.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40), ice-cold
-
Nuclei Wash Buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂), ice-cold
-
Glycerol Storage Buffer (50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)
-
2x Run-on Buffer (e.g., 10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl, 1 mM DTT, and a mix of ATP, GTP, CTP, and labeled UTP)
-
-
This compound Stock Solution: 1 mg/ml in water or a suitable buffer. Store at -20°C.
-
Labeled Nucleotides: Biotin-UTP or Br-UTP for non-radioactive detection, or [α-³²P]UTP for radioactive detection.
-
RNase Inhibitor
-
RNA Extraction Reagents: (e.g., TRIzol or other column-based kits)
Protocol: Nuclear Run-on Assay with this compound
1. Nuclei Isolation
-
Harvest cultured cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in ice-cold Lysis Buffer and incubate on ice for 5-10 minutes to lyse the cell membrane while keeping the nuclei intact.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant and wash the nuclear pellet with ice-cold Nuclei Wash Buffer.
-
Resuspend the nuclei in Glycerol Storage Buffer. At this point, nuclei can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C for later use.
-
Determine the concentration of nuclei using a hemocytometer.
2. Nuclear Run-on Reaction
-
Thaw the nuclei on ice if frozen.
-
Set up two parallel reactions for each experimental condition: one with and one without this compound.
-
For the this compound-treated sample, pre-incubate the nuclei with a final concentration of 1-2 µg/ml of this compound for 15 minutes on ice. This concentration is sufficient to inhibit RNA polymerase II.
-
To each reaction, add an equal volume of 2x Run-on Buffer containing the labeled nucleotides and RNase inhibitor.
-
Incubate the reactions at 30°C for 5-30 minutes to allow for transcriptional elongation.
-
Stop the reaction by adding an appropriate stop solution or by proceeding directly to RNA extraction.
3. RNA Isolation
-
Isolate the labeled nascent RNA from the nuclei using a standard RNA extraction protocol (e.g., TRIzol followed by isopropanol (B130326) precipitation or a column-based kit).
-
Treat the isolated RNA with DNase I to remove any contaminating DNA.
-
Purify the RNA.
4. Analysis of Nascent Transcripts
The purified, labeled nascent RNA can be analyzed by various downstream applications:
-
Gene-specific analysis: Use qPCR to quantify the abundance of specific transcripts.
-
Genome-wide analysis:
-
GRO-seq (Global Run-on Sequencing): Incorporate Br-UTP, immunopurify the Br-labeled RNA, and subject it to high-throughput sequencing.
-
PRO-seq (Precision Run-on Sequencing): Incorporate biotin-NTPs to stall the polymerase after the addition of a single nucleotide, allowing for base-pair resolution mapping of active polymerases.
-
Conclusion
The strategic use of this compound in nuclear run-on assays provides a powerful approach to dissect the complexities of eukaryotic transcription. By selectively inhibiting RNA polymerase II, researchers can gain valuable insights into the specific contributions of each class of RNA polymerase to the transcriptome under various cellular conditions. The protocols and data presented in this application note serve as a comprehensive resource for scientists and professionals in the fields of molecular biology and drug development, enabling the robust and accurate measurement of transcriptional dynamics. This methodology is fundamental for advancing our understanding of gene regulation in both normal physiological states and in disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. med.emory.edu [med.emory.edu]
- 3. Native Elongating Transcript Sequencing Reveals Human Transcriptional Activity at Nucleotide Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Transcription in yeast: this compound sensitivity and other properties which distinguish between RNA polymerases I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Amanitin - Wikipedia [en.wikipedia.org]
- 7. This compound | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols: Alpha-Amanitin for Selection of RNA Polymerase II Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing alpha-amanitin as a selective agent for the isolation and characterization of RNA Polymerase II (Pol II) mutants. This powerful technique is instrumental in studying the structure-function relationships of Pol II, understanding mechanisms of transcriptional regulation, and for the development of novel therapeutics targeting transcription.
Introduction
This compound is a cyclic octapeptide toxin found in several species of the Amanita genus of mushrooms. It is a potent and specific inhibitor of eukaryotic RNA polymerase II and, to a lesser extent, RNA polymerase III.[1][2] This specificity makes it an invaluable tool in molecular biology for differentiating the activity of the various RNA polymerases. This compound functions by binding to the largest subunit of Pol II, RPB1, near the enzyme's active site, which interferes with the translocation of the polymerase along the DNA template, thereby inhibiting transcription.[3][4]
Mutations in the gene encoding the RPB1 subunit (POLR2A) can confer resistance to this compound.[5][6] This phenomenon allows for the direct selection of cells harboring such mutations. By exposing a population of cells to lethal doses of this compound, only those with a resistant Pol II will survive. This selection strategy is a cornerstone for studying the functional domains of Pol II and has been successfully applied in various organisms, including mammals and Drosophila.[7][8]
Mechanism of Action and Resistance
This compound binds to a pocket in the RPB1 subunit, stabilizing the "bridge helix" and "trigger loop" domains in a conformation that prevents the translocation of RNA and DNA, thus stalling the enzyme after the incorporation of a few nucleotides.[3][4] Resistance to this compound typically arises from point mutations in the POLR2A gene that alter the amino acid sequence of the RPB1 subunit in or near the this compound binding site. These mutations reduce the binding affinity of the toxin, allowing the polymerase to function even in its presence.[5][7] For instance, a single amino acid substitution, such as an asparagine to aspartate change at position 793 in the mouse RPB1 protein, has been shown to confer a high level of resistance.[9]
Interestingly, in some cellular contexts, this compound binding to the wild-type RPB1 subunit can trigger its ubiquitination and subsequent degradation, leading to an irreversible inhibition of transcription.[2][6][10] Mutant RPB1 subunits that do not bind this compound are spared from this degradation pathway.[6][10]
Quantitative Data on this compound Resistance
The level of resistance to this compound can vary significantly depending on the specific mutation in the RPB1 subunit. The following table summarizes quantitative data from studies on various this compound resistant cell lines.
| Cell Line/Organism | Mutant Designation | Fold Resistance (in vitro Pol II activity) | Fold Resistance (in vivo) | Mutation (if known) | Reference |
| Chinese Hamster Ovary (CHO) | Ama39 | 2- to 3-fold | - | Not specified | [5][11] |
| Chinese Hamster Ovary (CHO) | Ama6 | 8- to 10-fold | - | Not specified | [5][11] |
| Chinese Hamster Ovary (CHO) | Amal | ~800-fold | - | Not specified | [5][11] |
| Mouse BALB/c 3T3 | A21 | 500-fold | - | Asparagine to Aspartate at position 793 | [9] |
| Drosophila melanogaster | AmaC4 | ~250-fold | - | Not specified | [8] |
| Human Fibrosarcoma | HT-1080-6TG-9AM | 50- to 100-fold | Resistant up to 10 µg/ml | Not specified | [12] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol outlines the general steps for generating and selecting for this compound resistant mammalian cell lines.
1. Cell Culture and Mutagenesis:
-
Culture the parental cell line (e.g., CHO, NIH 3T3, HeLa) in appropriate complete medium.
-
To increase the frequency of resistant mutants, treat the cells with a chemical mutagen such as ethyl methanesulfonate (B1217627) (EMS). The optimal concentration and duration of treatment should be determined empirically for each cell line to achieve a balance between mutagenesis and cell survival.
-
After mutagen treatment, wash the cells thoroughly and allow them to recover and for mutations to become fixed, typically for 24-72 hours.
2. Selection with this compound:
-
Determine the minimum lethal dose of this compound for the parental cell line. This is typically done by plating a known number of cells in a range of this compound concentrations. The lowest concentration that results in complete cell death after a defined period (e.g., 10-14 days) is the selection concentration.
-
Plate the mutagenized cells at a suitable density in a medium containing the predetermined selection concentration of this compound. The concentration can range from 1 µg/ml to 10 µg/ml depending on the cell type.
-
Replenish the selection medium every 3-4 days.
-
Monitor the plates for the appearance of resistant colonies, which may take 2-4 weeks.
3. Isolation and Expansion of Resistant Clones:
-
Once colonies are visible, isolate them using cloning cylinders or by picking them with a sterile pipette tip.
-
Transfer each colony to a separate well of a multi-well plate and expand the cell population in the continuous presence of the selection concentration of this compound.
Protocol 2: Characterization of this compound Resistant Mutants
1. In Vivo Resistance Assay:
-
To confirm the resistant phenotype, perform a dose-response analysis by plating the parental and mutant cell lines in a range of this compound concentrations.
-
After a defined incubation period, assess cell viability using a suitable assay (e.g., MTT, crystal violet staining).
-
Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines to quantify the level of resistance.
2. In Vitro RNA Polymerase II Inhibition Assay:
-
Isolate nuclei from both parental and mutant cells.
-
Perform a nuclear run-on transcription assay in the presence of varying concentrations of this compound. This assay measures the activity of engaged RNA polymerases.
-
Alternatively, purify RNA polymerase II from both cell lines and perform an in vitro transcription assay with a DNA template.
-
Measure the incorporation of radiolabeled nucleotides to determine the level of Pol II inhibition at different this compound concentrations.
3. Identification of Resistance Mutations:
-
Isolate total RNA from the resistant cell lines and perform reverse transcription to generate cDNA.
-
Amplify the coding sequence of the RPB1 subunit (POLR2A) using PCR.
-
Sequence the PCR products and compare the sequence to the wild-type RPB1 sequence to identify the mutation(s) responsible for resistance.
Visualizations
Caption: Mechanism of this compound Action on RNA Polymerase II.
Caption: Experimental Workflow for Pol II Mutant Selection.
Conclusion
The use of this compound as a selection agent is a robust and powerful method for isolating and studying RNA Polymerase II mutants. The protocols and data presented here provide a framework for researchers to employ this technique in their own investigations into the intricate mechanisms of transcription. Careful optimization of the selection conditions for the specific cell line of interest is crucial for successful outcomes. The resulting mutant cell lines are invaluable resources for dissecting the roles of specific RPB1 domains in transcription, as well as for screening for compounds that modulate Pol II activity.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of transcription inhibition by this compound and implications for RNA polymerase II translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound resistance of RNA polymerase II in mutant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-resistant D. melanogaster with an altered RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Localization of an this compound resistance mutation in the gene encoding the largest subunit of mouse RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human mutant cell lines with altered RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Transcriptional Dynamics: Protocols for Alpha-Amanitin Inhibition Studies and Reversible Alternatives
For Immediate Release
[City, State] – [Date] – In the intricate world of molecular biology and drug development, the precise control and study of transcription are paramount. Alpha-Amanitin, a potent inhibitor of RNA polymerase II (Pol II), serves as a critical tool for dissecting transcriptional processes. However, a common misconception surrounds the reversibility of its inhibitory effects. These application notes clarify the mechanism of this compound and provide detailed protocols for its use, alongside methodologies for studying reversible transcription inhibition using alternative compounds.
The Nature of this compound Inhibition: An Irreversible Process
This compound, a cyclic octapeptide isolated from the Amanita phalloides mushroom, is a highly specific and potent inhibitor of RNA polymerase II, the key enzyme responsible for transcribing messenger RNA in eukaryotes.[1] Its mechanism of action involves binding to the bridge helix of Pol II, which interferes with the translocation of the polymerase along the DNA template, thereby halting transcription elongation.[2]
Crucially, for cellular studies, the inhibition of Pol II by this compound is functionally irreversible.[1][3] This is because the binding of this compound to the largest subunit of Pol II, RPB1, triggers the degradation of this subunit.[4] Consequently, once inhibited, the restoration of transcriptional activity requires the synthesis of new RNA polymerase II, a process that can be slow and is distinct from the simple dissociation of an inhibitor. This contrasts with other transcriptional inhibitors like Actinomycin D and 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), which exhibit reversible inhibition.[4]
Application Notes and Protocols
These protocols are intended for researchers, scientists, and drug development professionals investigating the effects of transcriptional inhibition.
Protocol 1: Characterizing the Irreversible Inhibition of RNA Polymerase II by this compound in Cultured Cells
Objective: To determine the concentration- and time-dependent effects of this compound on cell viability and global transcription.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for housekeeping and target genes, SYBR Green or probe-based master mix)
-
96-well plates
-
Multi-channel pipette
-
Plate reader
-
qRT-PCR instrument
Experimental Workflow:
Caption: Experimental workflow for this compound inhibition studies.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Cell Treatment: After 24 hours of incubation, treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µg/mL). Include a vehicle control (DMSO or water).
-
Incubation: Incubate the treated cells for various time points (e.g., 6, 12, 24, 48 hours).
-
Cell Viability Assay: At each time point, measure cell viability using a preferred assay according to the manufacturer's instructions.
-
RNA Extraction and qRT-PCR: At each time point, lyse the cells and extract total RNA. Synthesize cDNA and perform qRT-PCR to quantify the mRNA levels of a housekeeping gene (e.g., GAPDH, ACTB) and a gene of interest with a relatively short half-life.
Data Presentation:
| Concentration (µg/mL) | Incubation Time (h) | Cell Viability (% of Control) | Relative mRNA Expression (Gene of Interest) |
| Vehicle Control | 6 | 100 | 1.0 |
| 0.1 | 6 | ||
| 1 | 6 | ||
| 10 | 6 | ||
| Vehicle Control | 12 | 100 | 1.0 |
| 0.1 | 12 | ||
| 1 | 12 | ||
| 10 | 12 | ||
| ... | ... | ... | ... |
Protocol 2: Investigating Reversible Transcription Inhibition using Actinomycin D
Objective: To demonstrate the reversible inhibition of transcription by performing a washout experiment with Actinomycin D.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Actinomycin D (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
RNA extraction kit
-
qRT-PCR reagents
Experimental Workflow:
Caption: Workflow for a reversible transcription inhibitor washout experiment.
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate.
-
Inhibition: Treat cells with an effective concentration of Actinomycin D (e.g., 5 µg/mL) for a short period (e.g., 1 hour). Collect one set of cells as the "inhibited" time point.
-
Washout: Gently aspirate the medium containing Actinomycin D. Wash the cells three times with pre-warmed sterile PBS to remove the inhibitor.
-
Recovery: Add fresh, pre-warmed complete medium to the washed cells.
-
Time Course Collection: Collect cells at various time points after the washout (e.g., 1, 2, 4, 8 hours) to monitor the recovery of transcription.
-
Analysis: Extract RNA from all collected samples and perform qRT-PCR to measure the expression of a gene of interest.
Data Presentation:
| Time Point | Condition | Relative mRNA Expression |
| 0 h | Untreated Control | 1.0 |
| 1 h | Actinomycin D | (Value after 1h treatment) |
| 2 h | 1h Post-Washout | (Value at 1h recovery) |
| 3 h | 2h Post-Washout | (Value at 2h recovery) |
| 5 h | 4h Post-Washout | (Value at 4h recovery) |
| 9 h | 8h Post-Washout | (Value at 8h recovery) |
A similar protocol can be adapted for other reversible inhibitors like DRB (typical concentration range 50-100 µM).
Signaling Pathways Affected by Transcription Inhibition
The inhibition of RNA polymerase II has profound and widespread effects on cellular signaling. By blocking the synthesis of new mRNAs, this compound and other transcriptional inhibitors affect the expression of all proteins, including those with short half-lives that are critical for various signaling cascades. This includes transcription factors, cyclins, and anti-apoptotic proteins. The cellular response to transcriptional arrest often involves the activation of stress-response pathways, such as the p53 pathway, leading to cell cycle arrest or apoptosis.
Caption: Signaling consequences of RNA Polymerase II inhibition.
Summary of Inhibitor Characteristics
| Inhibitor | Mechanism of Action | Reversibility | Typical Concentration | Onset of Action |
| This compound | Binds to RPB1 subunit of Pol II, triggers its degradation | Irreversible | 1-10 µg/mL | Slow (hours) |
| Actinomycin D | Intercalates into DNA, preventing transcription elongation | Reversible | 1-5 µg/mL | Fast (minutes) |
| DRB | Inhibits CDK9, preventing transcription elongation | Reversible | 50-100 µM | Fast (minutes) |
Note on IC50 Values: The half-maximal inhibitory concentration (IC50) for these compounds can vary significantly depending on the cell line, assay conditions, and incubation time. For this compound, reported IC50 values for cell viability after 72 hours are in the low micromolar range.[5]
Conclusion
While this compound is an invaluable tool for studying transcription-dependent processes, its irreversible mechanism of action precludes its use in studies requiring the reversal of inhibition. For such experimental designs, researchers should turn to reversible inhibitors like Actinomycin D or DRB. The protocols and data presented herein provide a comprehensive guide for the effective use of these compounds in elucidating the complex regulation of gene expression.
References
- 1. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. tandfonline.com [tandfonline.com]
- 4. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Conjugation Chemistry for Alpha-Amanitin Antibody-Drug Conjugates (ADCs)
Introduction
Alpha-Amanitin (α-Amanitin) is a highly potent bicyclic octapeptide toxin isolated from the Amanita phalloides mushroom.[1][2] Its unique mechanism of action, the inhibition of RNA polymerase II, leads to a shutdown of transcription and subsequent apoptosis in both dividing and quiescent cells.[1][3][4] This makes α-Amanitin an attractive payload for the development of Antibody-Drug Conjugates (ADCs), particularly for targeting tumors that may be resistant to traditional chemotherapies targeting cell division.[3][5][6] The hydrophilic nature of α-Amanitin also results in ADCs with a low tendency for aggregation, even at higher drug-to-antibody ratios (DAR).[5]
The efficacy and safety of an α-Amanitin ADC are critically dependent on the conjugation chemistry, which involves the choice of the linker and the method of its attachment to the antibody.[7] This document provides an overview of common conjugation strategies, detailed experimental protocols, and methods for the characterization of α-Amanitin ADCs.
Mechanism of Action
The cytotoxic activity of α-Amanitin stems from its high-affinity binding to the bridge helix of eukaryotic RNA polymerase II (Pol II).[5] This interaction blocks the translocation of the DNA and RNA strands, effectively halting the elongation phase of transcription.[5][8][9] The resulting inhibition of mRNA synthesis leads to a depletion of essential proteins, ultimately triggering apoptosis.[4][10] This mechanism is distinct from common ADC payloads that target DNA or microtubules, offering a potential advantage against chemoresistant tumors.[11]
Conjugation Chemistries and Linker Technologies
The covalent attachment of α-Amanitin to a monoclonal antibody (mAb) is mediated by a chemical linker. The choice of linker and conjugation site significantly impacts the ADC's stability, pharmacokinetics, and efficacy.[7] Key attachment points on the antibody are the side chains of lysine (B10760008) or cysteine residues.[11]
-
Lysine Conjugation: This method utilizes the abundant surface-accessible lysine residues on an antibody. Amine-reactive linkers, typically containing an N-hydroxysuccinimide (NHS) ester, react with the ε-amino group of lysine to form a stable amide bond.[11] While straightforward, this approach results in a heterogeneous mixture of ADC species with varying DAR and conjugation sites.[11]
-
Cysteine Conjugation: This strategy offers a more site-specific conjugation. It often involves the reduction of interchain disulfide bonds to generate free thiol groups, which then react with a maleimide-functionalized linker to form a stable thioether bond.[11] Engineered antibodies with specific cysteine mutations (e.g., THIOMABs) can be used to produce highly homogeneous ADCs with a precisely controlled DAR.[12]
Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific conditions within the tumor cell, such as the low pH or high concentration of proteases (e.g., Cathepsin B) in the lysosome.[11] A common example is the valine-alanine (Val-Ala) or valine-citrulline (Val-Cit) dipeptide linker.[12][]
-
Non-Cleavable Linkers: These linkers are more stable and rely on the complete proteolytic degradation of the antibody in the lysosome to release the payload, which remains attached to the conjugating amino acid.[12]
Data Summary
The following tables summarize key quantitative data for different α-Amanitin ADC constructs reported in the literature.
Table 1: Comparison of α-Amanitin ADC Properties
| Linker Type | Conjugation Site | Linker Example | Typical DAR | In Vivo Stability | Reference |
|---|---|---|---|---|---|
| Protease-Cleavable | Engineered Cysteine | Valine-Alanine | 2.0 | High plasma stability, no premature payload release observed in serum. | [12][14] |
| Non-Cleavable | Engineered Cysteine | C6-Linker | 2.0 | High plasma stability. | [12] |
| Protease-Cleavable | Lysine | Valine-Citrulline | 2.5 - 4.7 | N/A | [11] |
| Stable (Non-cleavable) | Lysine | Proprietary | 2.5 - 4.7 | More potent in vivo than cysteine-maleimide conjugates, suggesting higher stability. | [11] |
| Stable (Non-cleavable) | Reduced Cysteine | Maleimide (B117702) | 2.5 - 4.7 | Lower in vivo potency, indicating potential instability of maleimide chemistry. | [11] |
| Non-Cleavable | Lysine | Glutarate | 4.0 - 8.0 | N/A |[15] |
Table 2: In Vitro Cytotoxicity of TROP2-Targeting α-Amanitin ADCs
| ADC Construct | Linker Type | Target Cell Lines | EC₅₀ (nmol/L) | Reference |
|---|---|---|---|---|
| hRS7 ATAC 1 | Cleavable (Val-Ala) | BxPC-3, Capan-1, Capan-2 | 0.04 - 0.06 | [12] |
| hRS7 ATAC 2 | Non-Cleavable (C6) | BxPC-3, Capan-1, Capan-2 | ~0.1 |[12] |
Experimental Protocols
Protocol 4.1: Lysine-Based Conjugation
This protocol describes a general method for conjugating a linker-payload containing an NHS-ester to the lysine residues of an antibody.
-
Antibody Preparation:
-
Dialyze the stock antibody solution against a suitable conjugation buffer (e.g., Phosphate (B84403) Buffered Saline, PBS), pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the α-Amanitin-linker-NHS ester in a co-solvent like DMSO to prepare a stock solution.
-
Add a calculated molar excess of the linker-payload stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle stirring.
-
-
Purification:
Protocol 4.2: Cysteine-Based Conjugation
This protocol is for site-specific conjugation to engineered or reduced cysteine residues using maleimide chemistry.
-
Antibody Reduction:
-
For antibodies with interchain disulfides, add a 5-10 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution in a suitable buffer (e.g., phosphate buffer, pH 8.0).[11]
-
Incubate for 1-3 hours at 37°C to reduce the disulfide bonds.
-
Remove excess TCEP by buffer exchange or dialysis.
-
-
Conjugation Reaction:
-
Dissolve the α-Amanitin-linker-maleimide in a co-solvent like DMSO.
-
Add a slight molar excess (e.g., 1.5-fold per thiol) of the linker-payload to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature in a buffer with a pH of around 7.0-8.0.[11]
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
-
Purification:
-
Purify the ADC using SEC-HPLC to remove unreacted components and aggregates.[11]
-
Characterize and store the final ADC as described in Protocol 4.1.
-
Protocol 4.3: ADC Characterization
Robust analytical methods are essential to ensure the quality, safety, and efficacy of ADCs.[16]
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The simplest method, used when the drug and antibody have different maximum absorbance wavelengths. The DAR is calculated using the Beer-Lambert law based on absorbance readings.[11][17]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species.[]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides a precise measurement of the mass of different species, allowing for accurate DAR determination.[]
-
-
Free Drug Analysis:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The most common technique for separating and quantifying the hydrophobic free payload from the large ADC molecule.[17]
-
Competitive ELISA: An immunoassay can be used to detect and quantify free, unconjugated α-Amanitin in the final ADC solution.[12] A sample protocol involves precipitating the ADC with ethanol, evaporating the supernatant, and analyzing the re-dissolved substance in an ELISA plate coated with an anti-α-Amanitin antibody.[12]
-
-
In Vitro Cytotoxicity Assay:
-
Seed target cancer cells in 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.[12]
-
Prepare serial dilutions of the α-Amanitin ADC, unconjugated antibody, and free payload.
-
Treat the cells with the prepared dilutions and incubate for a defined period (e.g., 96 hours).[12]
-
Assess cell proliferation/viability using a suitable method, such as a BrdU incorporation assay or MTT assay.[12][19]
-
Calculate the EC₅₀/IC₅₀ value, which is the concentration of the ADC that causes 50% inhibition of cell growth.
-
References
- 1. sciforum.net [sciforum.net]
- 2. A New Conjugation Method Used for the Development of an Immunoassay for the Detection of Amanitin, a Deadly Mushroom Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04150E [pubs.rsc.org]
- 4. scitepress.net [scitepress.net]
- 5. adcreview.com [adcreview.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound [chem.uwec.edu]
- 10. droracle.ai [droracle.ai]
- 11. heidelberg-pharma.com [heidelberg-pharma.com]
- 12. aacrjournals.org [aacrjournals.org]
- 14. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. adcreview.com [adcreview.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro mechanistic studies on α-amanitin and its putative antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Transcription Assays with Alpha-Amanitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology and drug discovery, the study of gene expression is paramount. Transcription, the process of synthesizing RNA from a DNA template, is a critical regulatory point. In vitro transcription assays are powerful tools that allow for the detailed examination of this process in a controlled cell-free environment.[1][2] One of the most specific and potent inhibitors used to dissect the mechanisms of eukaryotic transcription is Alpha-Amanitin (α-Amanitin).
This compound is a cyclic octapeptide toxin isolated from the deadly Amanita phalloides mushroom.[3][4] Its high affinity and specificity for certain eukaryotic RNA polymerases make it an invaluable tool for distinguishing between their activities and for studying the fundamental processes of transcription.[5][6][7] These application notes provide detailed protocols for utilizing α-Amanitin in in vitro transcription assays to characterize the activity of different RNA polymerases and to screen for potential modulators of transcription.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the largest subunit of RNA polymerase II (Pol II) and, to a lesser extent, RNA polymerase III (Pol III).[5][6][8] The toxin binds to a region of the polymerase known as the "bridge helix," which is crucial for the translocation of the enzyme along the DNA template.[3][4][7][9] This binding event does not prevent the formation of the first phosphodiester bond but dramatically slows down the rate of subsequent nucleotide additions, effectively halting transcription elongation.[3][9][10] The rate of translocation can be reduced from thousands to just a few nucleotides per minute.[3][4]
The differential sensitivity of eukaryotic RNA polymerases to α-Amanitin is a key feature exploited in these assays:
-
RNA Polymerase I (Pol I) , responsible for transcribing most ribosomal RNA (rRNA) genes, is insensitive to α-Amanitin.[5][6]
-
RNA Polymerase II (Pol II) , which synthesizes messenger RNA (mRNA) and most small nuclear RNAs (snRNAs), is highly sensitive to low concentrations of α-Amanitin.[5][6]
-
RNA Polymerase III (Pol III) , responsible for the synthesis of transfer RNA (tRNA), 5S rRNA, and other small RNAs, exhibits intermediate sensitivity, requiring higher concentrations of the toxin for inhibition compared to Pol II.[5][6]
This graded sensitivity allows researchers to selectively inhibit specific polymerases and thereby identify the enzyme responsible for the transcription of a particular gene.
Quantitative Data: this compound Sensitivity
The following tables summarize the differential sensitivity of eukaryotic RNA polymerases to α-Amanitin. These values can vary depending on the species and the specific assay conditions.
Table 1: Half-maximal Inhibitory Concentration (IC50) of α-Amanitin for Eukaryotic RNA Polymerases
| RNA Polymerase | Typical IC50 Range (µg/mL) | Typical IC50 Range (nM) | Sensitivity Level |
| RNA Polymerase I | > 1000 | > 1,088,000 | Insensitive |
| RNA Polymerase II | 0.01 - 1.0 | 10.9 - 1088 | Highly Sensitive[7] |
| RNA Polymerase III | 10 - 50 | 10,880 - 54,400 | Moderately Sensitive[7] |
Table 2: Inhibition Constant (Ki) of α-Amanitin for RNA Polymerase II
| Species | Ki Value (M) | Reference |
| Amanita hygroscopica | 2.0 x 10⁻³ | [11] |
| Amanita suballiacea | 3.3 x 10⁻³ | [11] |
| Amanita brunnescens | 9.8 x 10⁻⁶ | [11] |
| Amanita alliacea | 1.0 x 10⁻⁵ | [11] |
| Mammalian Cells | ~10⁻⁹ | [12] |
Experimental Protocols
Two common in vitro transcription assays that can be adapted for use with α-Amanitin are the run-off transcription assay and the G-less cassette assay. These protocols utilize a HeLa cell nuclear extract as a source of RNA polymerases and general transcription factors.
Protocol 1: Run-Off Transcription Assay with this compound
This assay measures the production of a discrete-sized RNA transcript from a linearized DNA template. The RNA polymerase transcribes the template until it "runs off" the end, generating a product of a predictable length.
1.1. Materials
-
Linearized plasmid DNA template containing a promoter of interest (e.g., CMV, SV40)
-
HeLa Cell Nuclear Extract
-
This compound stock solution (1 mg/mL in water or buffer)
-
10X Transcription Buffer (e.g., 200 mM HEPES-KOH pH 7.9, 1 M KCl, 30 mM MgCl₂, 10 mM DTT)
-
Ribonucleotide Triphosphate (rNTP) mix (10 mM each of rATP, rCTP, rGTP)
-
[α-³²P]rUTP (10 mCi/mL)
-
RNase-free water
-
Stop Solution (e.g., 0.3 M Sodium Acetate, 10 mM EDTA, 0.5% SDS)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
Glycogen (B147801) (RNase-free)
-
Formamide Loading Dye
-
Denaturing polyacrylamide gel (6-8%)
-
TBE Buffer
1.2. Experimental Workflow
Caption: Workflow for a run-off transcription assay.
1.3. Detailed Procedure
-
Reaction Setup (on ice):
-
In a sterile, RNase-free microcentrifuge tube, assemble the following components in order:
-
RNase-free water to a final volume of 25 µL
-
2.5 µL of 10X Transcription Buffer
-
1 µL of linearized DNA template (100-500 ng)
-
1 µL of rNTP mix (without rUTP)
-
0.5 µL of [α-³²P]rUTP
-
-
For inhibition experiments, add the desired concentration of α-Amanitin (e.g., final concentrations of 0.1, 1, 10, 100 µg/mL). For the control tube, add an equal volume of water.
-
Initiate the reaction by adding 5-10 µL of HeLa Nuclear Extract. Gently mix by pipetting.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for 60 minutes.
-
-
RNA Purification:
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol. Vortex briefly and centrifuge at high speed for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 1 µL of glycogen and 2.5 volumes of 100% ethanol. Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15 minutes to pellet the RNA.
-
Carefully remove the supernatant and wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge for 5 minutes, remove the supernatant, and air-dry the pellet.
-
-
Analysis:
-
Resuspend the RNA pellet in 10 µL of Formamide Loading Dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Dry the gel and expose it to X-ray film or a phosphor screen for autoradiography.
-
Protocol 2: G-less Cassette Assay with this compound
This assay utilizes a DNA template containing a promoter followed by a sequence that lacks guanosine (B1672433) (G) residues on the non-template strand. Transcription is performed in the absence of rGTP, which minimizes background transcription.
2.1. Materials
-
Supercoiled plasmid DNA with a promoter driving a G-less cassette
-
HeLa Cell Nuclear Extract
-
This compound stock solution (1 mg/mL)
-
10X Transcription Buffer
-
rNTP mix (10 mM each of rATP, rCTP)
-
[α-³²P]rUTP (10 mCi/mL)
-
3'-O-Methyl-GTP (optional, to reduce read-through)
-
RNase T1
-
RNase-free water
-
Stop Solution
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol (100% and 70%)
-
Glycogen
-
Formamide Loading Dye
-
Denaturing polyacrylamide gel
-
TBE Buffer
2.2. Experimental Workflow
Caption: Workflow for a G-less cassette assay.
2.3. Detailed Procedure
-
Reaction Setup (on ice):
-
Assemble the reaction as described in the run-off assay protocol, but omit rGTP from the rNTP mix.
-
Add α-Amanitin to the experimental tubes at the desired concentrations.
-
Optionally, include 3'-O-Methyl-GTP to prevent read-through transcription.
-
-
Incubation:
-
Incubate at 30°C for 60 minutes.
-
-
RNA Purification and Digestion:
-
Stop the reaction and purify the RNA using the same procedure as for the run-off assay.
-
After the final ethanol wash and air-drying, resuspend the pellet in a buffer suitable for RNase T1 digestion.
-
Add RNase T1 and incubate according to the manufacturer's instructions. This will digest any background transcripts containing guanosine.
-
Stop the digestion and precipitate the RNA again with ethanol.
-
-
Analysis:
-
Resuspend the final RNA pellet in Formamide Loading Dye and analyze by denaturing polyacrylamide gel electrophoresis and autoradiography as described for the run-off assay.
-
Signaling Pathways and Logical Relationships
Caption: Differential inhibition of RNA polymerases by α-Amanitin.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No transcript produced | Inactive HeLa nuclear extract | Test with a control DNA template known to be active. Use a fresh aliquot of extract. |
| RNase contamination | Use RNase-free reagents and barrier tips. Work in a clean environment. Add an RNase inhibitor to the reaction. | |
| Poor quality DNA template | Re-purify the DNA template. Ensure it is free of contaminants like ethanol or salts. | |
| Smear on the gel | RNA degradation | See "RNase contamination" above. Minimize freeze-thaw cycles of RNA. |
| Incomplete transcription | Optimize reaction conditions (e.g., incubation time, temperature). Ensure rNTP concentrations are not limiting. | |
| Incorrect transcript size | Template linearization issue (run-off) | Verify complete digestion of the plasmid with a different restriction enzyme. |
| Read-through transcription (G-less) | Include 3'-O-Methyl-GTP in the reaction. Ensure RNase T1 digestion is complete. |
Conclusion
In vitro transcription assays utilizing α-Amanitin are indispensable for the functional characterization of eukaryotic RNA polymerases and the study of transcriptional regulation. The protocols and data presented here provide a comprehensive guide for researchers to effectively employ this powerful technique. By carefully controlling experimental conditions and understanding the differential sensitivity of the polymerases to α-Amanitin, these assays can yield valuable insights into gene expression and serve as a robust platform for the discovery of novel therapeutic agents that target the transcription machinery.
References
- 1. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Run-off transcription - Wikipedia [en.wikipedia.org]
- 4. go.zageno.com [go.zageno.com]
- 5. mybiosource.com [mybiosource.com]
- 6. npchem.co.th [npchem.co.th]
- 7. Small-scale Nuclear Extracts for Functional Assays of Gene-expression Machineries [jove.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. HELA NUCLEAR EXTRACT [proteinone.com]
- 11. This compound-resistant RNA polymerase II from carpophores of Amanita species accumulating amatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Measuring Transcription Rates After α-Amanitin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Amanitin is a cyclic octapeptide toxin isolated from the Amanita phalloides mushroom.[1] It is a highly potent and selective inhibitor of eukaryotic RNA polymerase II (Pol II) and, to a lesser extent, RNA polymerase III, making it an invaluable tool in molecular biology for studying transcription-dependent processes.[2][3] By binding to the largest subunit of Pol II, RPB1, α-amanitin physically blocks the translocation of the polymerase along the DNA template, thereby arresting transcription elongation.[4][5][6] This specific inhibition allows researchers to dissect the roles of Pol II-mediated transcription in various cellular pathways, determine the stability of specific mRNAs, and investigate the consequences of transcriptional arrest.
This document provides detailed protocols for treating cells with α-amanitin and subsequently measuring the rate of newly synthesized (nascent) RNA to quantify the extent of transcriptional inhibition.
Mechanism of Action
α-Amanitin binds to the "bridge helix" region of RNA polymerase II, a flexible domain crucial for the translocation of the enzyme along the DNA.[1][4] This binding event constrains the mobility of the bridge helix, which in turn reduces the rate of Pol II translocation from thousands of nucleotides per minute to just a few.[4][5] While it does not directly affect the catalytic site for phosphodiester bond formation, the blockage of translocation effectively halts productive transcription elongation.[1][5] In living cells, the binding of α-amanitin to the RPB1 subunit also signals for its degradation, leading to an irreversible inhibition of transcription.[3][7]
The sensitivity to α-amanitin varies among different RNA polymerases:
-
RNA Polymerase I: Insensitive[4]
-
RNA Polymerase II: Highly sensitive (inhibited at ~1 µg/mL)[4]
-
RNA Polymerase III: Moderately sensitive (inhibited at ~10 µg/mL)[4]
This differential sensitivity allows for the specific targeting of Pol II at low concentrations.
References
- 1. Effect of Alpha-Amanitin [chem.uwec.edu]
- 2. a-amanitin.com [a-amanitin.com]
- 3. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Amanitin - Wikipedia [en.wikipedia.org]
- 5. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the inhibition by this compound of single-step addition reactions and productive RNA synthesis catalysed by wheat-germ RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Alpha-Amanitin Transcription Inhibition Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for experiments involving the transcription inhibitor Alpha-Amanitin (α-amanitin).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for α-amanitin?
A1: α-Amanitin is a highly specific and potent inhibitor of eukaryotic RNA polymerase II (RNAP II) and, to a lesser extent, RNA polymerase III.[1][2][3] It functions by binding to the largest subunit of RNAP II, Rpb1, which interferes with the translocation of the polymerase along the DNA template.[2][4][5] This binding puts a constraint on the mobility of the bridge helix of the enzyme, slowing down the rate of transcription from several thousand to just a few nucleotides per minute.[2][4][6]
Q2: My cells do not seem to be responding to α-amanitin treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Insufficient Concentration: The effective concentration of α-amanitin can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type.
-
Slow Onset of Action: α-Amanitin's inhibitory effects are not immediate and can be slow to manifest.[1][7] It may take several hours to observe a significant reduction in transcription.
-
Cell Permeability: α-Amanitin is a polar molecule and may have poor permeability in certain cell types.[8] If you suspect this is an issue, consider using a modified, more permeable derivative like methyl-amanitin oleate.[1]
-
Incorrect Cell Line: Some mutant cell lines can exhibit resistance to α-amanitin due to mutations in the Rpb1 subunit of RNA polymerase II.[9]
-
Degradation of α-Amanitin: While generally stable in aqueous solutions, it is recommended to use freshly prepared solutions for optimal activity.[10][11] The stability of α-amanitin can be affected by temperature and storage conditions.[12][13]
Q3: What concentration of α-amanitin should I use in my cell culture experiments?
A3: The effective concentration is highly dependent on the cell line. For living cells, concentrations of at least 2 µg/mL are often required.[1] However, significant effects on cell viability in some cell lines, like MV411, have been observed at concentrations as low as 0.3 µM.[10] It is strongly recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.
Q4: How long should I incubate my cells with α-amanitin?
A4: The incubation time required to observe a significant effect is also cell-line dependent and can range from hours to days. For example, in some hematopoietic cell lines, the maximum effect on cell viability was observed after 72 hours of exposure.[10] Time-course experiments are essential to determine the optimal treatment duration.
Q5: Is α-amanitin stable in cell culture media?
A5: α-Amanitin is remarkably stable in aqueous solutions.[10] Studies have shown it retains most of its activity even after prolonged storage at various temperatures.[12][13] However, for critical experiments, it is always best practice to use freshly prepared solutions.[11]
Q6: Are there any known off-target effects of α-amanitin?
A6: α-Amanitin is highly selective for RNA polymerase II and III.[2][3] RNA polymerase I is insensitive to its effects.[2][3] While its primary toxicity is due to the inhibition of transcription, downstream effects can include the induction of apoptosis and oxidative stress.[10][14]
Q7: How can I confirm that α-amanitin is effectively inhibiting transcription in my experiment?
A7: Several methods can be used to verify transcription inhibition:
-
Nascent RNA Labeling: Use methods like 4-thiouridine (B1664626) (4sU) labeling followed by quantification to measure the synthesis of new RNA transcripts.[15]
-
RT-qPCR: Measure the mRNA levels of short-lived transcripts. A significant decrease in their abundance after α-amanitin treatment indicates effective inhibition.
-
Western Blot: While indirect, you can check for the downregulation of proteins with short half-lives.
-
Reporter Assays: A decrease in the expression of a reporter gene (e.g., GFP) under the control of an RNAP II promoter can indicate transcription inhibition.[16][17]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Transcription
| Possible Cause | Recommended Solution |
| Suboptimal α-amanitin concentration | Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the IC50 for your specific cell line.[10] |
| Insufficient incubation time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration.[10] |
| Poor cell permeability | Consider using a more membrane-permeable derivative like methyl-amanitin oleate.[1] |
| Degraded α-amanitin stock | Prepare fresh α-amanitin solutions for each experiment.[11] Verify the stability of your stock solution if stored for extended periods.[12][13] |
| Resistant cell line | Confirm the α-amanitin sensitivity of your cell line from the literature or by testing a sensitive control cell line in parallel.[9] |
Problem 2: High Cell Death or Unexplained Cytotoxicity
| Possible Cause | Recommended Solution |
| Concentration too high | Reduce the concentration of α-amanitin based on your dose-response data. |
| Prolonged incubation | Shorten the incubation time to a point where transcription is inhibited but widespread cell death has not yet occurred. |
| Induction of apoptosis | Co-treat with a pan-caspase inhibitor like Z-VAD(OH)-FMK to assess the contribution of apoptosis to cell death.[10] |
| Off-target effects of solvent | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methods used to evaluate the effect of α-amanitin on cell viability.[11][16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.[11]
-
Treatment: Add varying concentrations of α-amanitin to the cell culture medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).[10][18]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a 1:10 ratio and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measurement: Measure the absorbance at 570 nm using a plate reader.[11]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Quantification of Nascent RNA using 4-Thiouridine (4sU) Labeling
This protocol provides a general workflow for measuring newly synthesized RNA.[15]
-
Cell Treatment: Treat cells with α-amanitin or a vehicle control for the desired time.
-
4sU Labeling: Add 4-thiouridine (4sU) to the culture medium at a final concentration of 100-500 µM and incubate for a short period (e.g., 30-60 minutes).
-
RNA Isolation: Immediately lyse the cells and extract total RNA using a suitable method like TRIzol reagent.[15]
-
Biotinylation: Biotinylate the 4sU-labeled RNA using biotin-HPDP.
-
Purification: Purify the biotinylated nascent RNA using streptavidin-coated magnetic beads.
-
Quantification: Quantify the nascent RNA using RT-qPCR for specific genes of interest or by next-generation sequencing for a global analysis.
Quantitative Data Summary
Table 1: Effective Concentrations of α-Amanitin in Various Cell Lines
| Cell Line | Assay | Incubation Time | Effective Concentration / IC50 | Reference |
| HL60 | MTS Assay | 72 hours | Significant effect at ≥3 µM | [10] |
| MV411 | MTS Assay | 72 hours | Significant effect at ≥0.3 µM | [10] |
| THP1, Jurkat, K562 | MTS Assay | 72 hours | Significant effect at >1 µM | [10] |
| SUDHL6 | MTS Assay | 72 hours | Significant effect at ≥3 µM | [10] |
| CD34+ stem cells | Cell Number | - | IC50 = 0.71 ± 0.21 µM | [10] |
| MKN45 | Cell Viability | 36 hours | LD50 = 1 µg/mL | [11] |
| Vero | MTT Assay | 72 hours | Inhibition observed at 10 µg/mL | [19] |
Table 2: Stability of α-Amanitin in Solution
| Solvent | Storage Temperature | Duration | Remaining Toxin Level | Reference |
| Water | Room Temperature (25°C) | 6 months | 86% | [13] |
| Methanol | Room Temperature (25°C) | 6 months | 96% | [13] |
| Water | 4°C | 6 months | 91% | [13] |
| Methanol | 4°C | 6 months | 97% | [13] |
| Water | -20°C | 6 months | 76% | [13] |
| Methanol | -20°C | 6 months | 97% | [13] |
| Water | Boiled (98°C) | 6 hours | 5% | [13] |
Visualizations
Caption: A troubleshooting flowchart for α-amanitin experiments.
Caption: The inhibitory pathway of α-amanitin on transcription.
References
- 1. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Amanitin - Wikipedia [en.wikipedia.org]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Effects of Amanitin on Transcription [chem.uwec.edu]
- 5. Effect of this compound [chem.uwec.edu]
- 6. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scitepress.net [scitepress.net]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. European Journal of Basic Medical Sciences [ejbms.net]
- 14. Toxic Effects of Amanitins: Repurposing Toxicities toward New Therapeutics | MDPI [mdpi.com]
- 15. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing α-Amanitin Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Alpha-Amanitin (α-Amanitin) concentration in various cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving α-Amanitin.
Issue 1: No observable effect or low efficacy after α-Amanitin treatment.
-
Question: I treated my cells with α-Amanitin, but I don't see any changes in cell viability or transcription levels. What could be the reason?
-
Answer:
-
Insufficient Incubation Time: α-Amanitin's inhibitory action can be slow.[1][2][3] It may take several hours to days to observe significant effects on cell viability.[4] Preliminary experiments have shown that the maximum effect of α-Amanitin on cell viability is often observed after 72 hours of exposure.[4]
-
Inadequate Concentration: The sensitivity to α-Amanitin varies significantly across different cell lines.[4][5] The concentration you are using might be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Cellular Uptake Issues: Yeast cells are known to be insensitive to α-Amanitin due to deficient uptake of the drug.[2] While most mammalian cells internalize α-Amanitin, the efficiency can vary. The organic anion-transporting polypeptide OATP1B3 has been identified as a key transporter in human hepatic cells.[2]
-
Compound Stability: Ensure that your α-Amanitin stock solution is properly stored and has not degraded. It is recommended to use freshly prepared solutions.[6]
-
Issue 2: High variability in results between experiments.
-
Question: I am getting inconsistent results with my α-Amanitin experiments. Why is this happening?
-
Answer:
-
Cell Passage Number and Health: The physiological state of your cells can influence their response to toxins. Use cells with a consistent and low passage number, and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can lead to different outcomes. Ensure uniform cell seeding across all wells and experiments.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to variations in temperature and evaporation. To minimize this, avoid using the outermost wells or fill them with sterile media or PBS.
-
Issue 3: Unexpected changes in protein levels other than RNA Polymerase II.
-
Question: I noticed that prolonged treatment with α-Amanitin is affecting the levels of other proteins in my cells, not just causing the degradation of Rpb1. Is this normal?
-
Answer:
-
Secondary Effects of Transcription Inhibition: Yes, this is a known phenomenon. Prolonged inhibition of RNA Polymerase II by α-Amanitin leads to a general shutdown of mRNA synthesis, which in turn affects the levels of all proteins with a relatively short half-life.[7]
-
Cellular Stress Response: Treatment with transcription inhibitors can induce a "transcriptional stress response," leading to changes in the expression and stability of various proteins.[1] For example, prolonged α-Amanitin treatment has been shown to cause the degradation of proteins like DSIF160.[8][9]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with α-Amanitin.
General Questions
-
Question: What is the mechanism of action of α-Amanitin?
-
Answer: α-Amanitin is a potent and selective inhibitor of eukaryotic RNA polymerase II and, to a lesser extent, RNA polymerase III.[10][11] It binds to the largest subunit of RNA polymerase II, Rpb1, and interferes with the translocation of the RNA-DNA hybrid, thereby halting transcription.[10][12][13] This inhibition of mRNA synthesis ultimately leads to a decrease in protein synthesis and subsequent cell death, often through apoptosis.[4][7][12]
-
Question: How do I determine the optimal concentration of α-Amanitin for my cell line?
-
Answer: The most effective method is to perform a dose-response curve. Treat your cells with a range of α-Amanitin concentrations for a fixed period (e.g., 72 hours) and measure cell viability using an appropriate assay such as MTS or MTT. The IC50 value (the concentration that inhibits 50% of cell viability) can then be calculated.
-
Question: What is a typical concentration range to start with for a dose-response experiment?
-
Answer: Based on published data, a starting range of 0.01 µM to 10 µM is reasonable for most mammalian cell lines.[4] For some sensitive cell lines, even lower concentrations in the nanomolar range may be effective.[7][14]
Experimental Design & Protocols
-
Question: How long should I incubate my cells with α-Amanitin?
-
Answer: The incubation time depends on the experimental endpoint. For cell viability assays, incubation times of 48 to 72 hours are common to observe significant effects.[4] For transcription inhibition studies, shorter incubation times may be sufficient to detect a decrease in mRNA levels.
-
Question: Can I use α-Amanitin to study the function of a specific gene?
-
Answer: α-Amanitin causes a global shutdown of transcription by RNA Polymerase II, making it unsuitable for studying the function of a single specific gene. For gene-specific studies, techniques like RNA interference (RNAi) or CRISPR-Cas9 are more appropriate.
-
Question: Is α-Amanitin stable in cell culture medium?
-
Answer: α-Amanitin is generally stable in aqueous solutions and cell culture media under standard incubation conditions. However, for long-term experiments, it is advisable to replenish the medium with fresh α-Amanitin.
Data Presentation: α-Amanitin IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of α-Amanitin for various cell lines. These values should be used as a reference, and it is crucial to determine the IC50 for your specific cell line and experimental conditions.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Assay |
| MV411 | Human Leukemia | 0.59 ± 0.07 | 72 | MTS |
| THP1 | Human Leukemia | 0.72 ± 0.09 | 72 | MTS |
| Jurkat | Human T-cell Leukemia | 0.75 ± 0.08 | 72 | MTS |
| K562 | Human Myelogenous Leukemia | 2.0 ± 0.18 | 72 | MTS |
| SUDHL6 | Human B-cell Lymphoma | 3.6 ± 1.02 | 72 | MTS |
| HL60 | Human Promyelocytic Leukemia | 4.5 ± 0.73 | 72 | MTS |
| Primary Human Hepatocytes | Human Liver Cells | ~2 | 24 | MTT |
| MKN45 | Human Gastric Cancer | ~1 µg/mL (~1.09 µM) | 36 | Not Specified |
| MCF-7 | Human Breast Cancer | LD50 of 1 µg/mL (~1.09 µM) | 36 | Not Specified |
Data compiled from multiple sources.[4][6]
Experimental Protocols
Protocol 1: Determining IC50 using an MTS Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of α-Amanitin using a colorimetric MTS assay, which measures cell viability.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
α-Amanitin Treatment:
-
Prepare a serial dilution of α-Amanitin in your cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of α-Amanitin. Include a vehicle control (medium without α-Amanitin).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
-
MTS Assay:
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability against the logarithm of the α-Amanitin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of α-Amanitin.
Caption: Mechanism of α-Amanitin induced apoptosis.
References
- 1. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Prolonged α-amanitin treatment of cells for studying mutated polymerases causes degradation of DSIF160 and other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Prolonged α-amanitin treatment of cells for studying mutated polymeras" by David C. Tsao, Noh Jin Park et al. [scholarexchange.furman.edu]
- 10. α-Amanitin - Wikipedia [en.wikipedia.org]
- 11. adcreview.com [adcreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism and treatment of α-amanitin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scitepress.net [scitepress.net]
identifying and mitigating Alpha-Amanitin off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the off-target effects of Alpha-Amanitin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?
A1: this compound's primary on-target mechanism is the potent and selective inhibition of RNA polymerase II (POLR2A), a crucial enzyme for transcribing protein-coding genes in eukaryotes. This inhibition leads to a rapid cessation of mRNA synthesis, ultimately triggering apoptosis and cell death.
While highly specific for RNA polymerase II, high concentrations or prolonged exposure can lead to off-target effects. These are less well-characterized but can include interactions with other cellular components and the induction of unintended signaling pathways. The primary challenge in research is often distinguishing the downstream consequences of on-target RNA polymerase II inhibition from genuine, independent off-target events. For instance, massive apoptosis induced by the on-target effect can obscure other potential cellular responses.
Q2: How can I determine if the cellular response I'm observing is a result of an off-target effect?
A2: Distinguishing on-target from off-target effects is critical. A multi-pronged approach involving rigorous controls is recommended:
-
Dose-Response Analysis: Conduct a thorough dose-response study. On-target effects, driven by high-affinity binding to RNA polymerase II, should occur at much lower concentrations (typically in the low nanomolar range for sensitive cell lines) than off-target effects. A significantly different IC50 value compared to known values for POLR2A inhibition may suggest an off-target mechanism.
-
Rescue Experiments: A powerful method is to perform a "rescue" experiment by introducing a version of the target protein that is resistant to the inhibitor. For this compound, this involves expressing a mutant form of the RPB1 subunit of RNA polymerase II (e.g., a point mutation like H2N2) that is known to confer resistance. If the cellular phenotype is rescued by the expression of the resistant polymerase, it strongly indicates an on-target effect.
-
Use of Structurally Unrelated Inhibitors: Employ another potent and specific RNA polymerase II inhibitor with a different chemical structure, such as Triptolide. If this compound recapitulates the same phenotype as this compound, it provides evidence that the effect is mediated through the intended target.
-
Proteomic Profiling: Techniques like Thermal Proteome Profiling (TPP) or Chemical Proteomics can identify direct protein binders of this compound within the cell, revealing potential off-target interactions.
Q3: My cells are dying much faster than expected, even at low nanomolar concentrations. Is this an off-target effect?
A3: Not necessarily. The kinetics of cell death can vary dramatically between different cell types, largely due to differences in their transcriptional and translational turnover rates. Cells that are highly metabolically active or have a rapid turnover of essential proteins (like certain cancer cell lines) will be more sensitive to the cessation of transcription and will undergo apoptosis more quickly. However, to rule out off-target cytotoxicity, it is crucial to perform the control experiments outlined in A2 , particularly the dose-response analysis and comparison with other RNA polymerase II inhibitors.
Troubleshooting Guide
Issue 1: High Variability in Experimental Results
High variability in cytotoxicity or other endpoints when using this compound can compromise data interpretation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Health/Density | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. | Reduced well-to-well and experiment-to-experiment variability. |
| This compound Degradation | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or methanol) and store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. | Consistent potency of the compound across experiments. |
| Variable Drug Uptake | Ensure consistent incubation times and conditions. Note that cellular uptake of this compound can be slow and is mediated by organic anion-transporting polypeptides (OATPs), whose expression can vary. | More uniform cellular response. |
Issue 2: Discrepancy Between On-Target Inhibition and Cellular Phenotype
You observe inhibition of transcription (on-target) but the downstream phenotype (e.g., apoptosis) is weaker or stronger than anticipated.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell-Specific Apoptotic Thresholds | The cellular machinery required for apoptosis may be regulated differently in your cell model. | Understanding that transcriptional arrest does not have a uniform timeline to induce apoptosis across all cell lines. |
| Activation of Compensatory Pathways | Cells may activate stress response or survival pathways that counteract the effects of transcription inhibition. | Identification of pathways that could be co-targeted to enhance efficacy. |
| Off-Target Pathway Modulation | At higher concentrations, this compound may be engaging other proteins that influence the observed phenotype. | Confirmation of off-target effects, requiring a re-evaluation of the experimental concentration. |
Experimental Protocols & Data
Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity via Dose-Response
Objective: To establish the concentration at which this compound induces cytotoxicity and to compare this with known on-target potency.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound, typically ranging from picomolar to micromolar concentrations.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours), which should be sufficient to observe the effects of transcriptional arrest.
-
Viability Assay: Measure cell viability using a standard method such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot the viability data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Table 1: Comparative IC50 Values for this compound (Note: These are representative values; actual IC50 will vary by cell line and assay conditions.)
| Cell Line | On-Target IC50 (POLR2A Inhibition) | Typical Cytotoxicity IC50 (72h) |
| HeLa | ~2 nM | 5-15 nM |
| A549 | ~3 nM | 10-30 nM |
| KB | ~1.5 nM | 3-10 nM |
| MDCK | >10,000 nM (Resistant) | >10,000 nM |
A large divergence from these low nanomolar ranges may indicate the influence of off-target effects.
Visualizations
Logical Workflow for Investigating Off-Target Effects
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
Simplified Apoptosis Pathway Induced by POLR2A Inhibition
Caption: On-target pathway: POLR2A inhibition leading to apoptosis.
Technical Support Center: Alpha-Amanitin Stability and Degradation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability and degradation of Alpha-Amanitin in culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions and common solvents?
This compound is a remarkably stable cyclic peptide.[1] Studies have shown that it is stable in aqueous solutions and resistant to freezing, drying, and acid degradation.[1] In methanol (B129727), its stability is even higher than in water at various temperatures.[2] However, prolonged boiling can lead to significant chemical degradation.[2]
Q2: I prepare my this compound stock solution in water. How long can I store it?
For optimal results, it is recommended to prepare fresh aqueous solutions of this compound daily. If storage is necessary, it is best to store it at 4°C for no longer than a few days, as this temperature has shown the highest stability in water over extended periods.[2] For long-term storage, preparing stock solutions in methanol and storing at -20°C is a more stable option.[2]
Q3: Will this compound degrade in my cell culture medium at 37°C during a typical experiment (24-72 hours)?
While this compound is generally considered stable for the duration of most cell culture experiments, its effect is concentration and time-dependent.[1][3] Some studies suggest that the biological activity of this compound in culture media like DMEM and RPMI persists for at least 72 hours.[1] However, it is crucial to consider that the complex composition of culture media, including serum, could potentially influence its stability.
Q4: Does the presence of serum (FBS) in the culture medium affect this compound's stability or activity?
The presence of fetal bovine serum (FBS) does not appear to significantly inhibit the cytotoxic effects of this compound. Experiments conducted in media containing 10% FBS have demonstrated the expected dose-dependent toxicity.[1]
Q5: If this compound degrades, are the degradation products still biologically active?
Yes, it is a critical point to understand that chemical degradation of this compound, which can be detected by analytical methods like HPLC, does not necessarily equate to a loss of biological activity.[2][4] The degradation products may retain the ability to inhibit RNA polymerase II.[4] Therefore, a decrease in the concentration of the parent this compound molecule in your medium may not lead to a proportional decrease in its cytotoxic effect.
Q6: What is the primary mechanism of this compound degradation in cells?
In vivo, this compound binding to the RPB1 subunit of RNA polymerase II can trigger the degradation of this subunit.[5][6] This is an irreversible process that contributes to the toxin's potent inhibitory effect on transcription.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected cytotoxicity in my cell culture experiments. | 1. Degradation of this compound in stock solution. | Prepare fresh stock solutions of this compound, preferably daily. If using a stored solution, validate its activity with a positive control cell line. For longer-term storage, use methanol as the solvent and store at -20°C.[2] |
| 2. Incorrect concentration of this compound. | Verify the initial concentration of your stock solution. Use a validated method like HPLC-UV to confirm the concentration if significant discrepancies persist. | |
| 3. Cell line resistance. | Ensure your cell line is sensitive to this compound. Some cell lines may exhibit inherent or acquired resistance. Test a range of concentrations to determine the IC50 for your specific cell line. | |
| 4. Extended incubation times leading to potential degradation in media. | While generally stable, for very long experiments (>72 hours), consider replenishing the medium with fresh this compound. | |
| Variability in results between experiments. | 1. Inconsistent preparation of this compound solutions. | Standardize your protocol for preparing and handling this compound solutions. Ensure complete dissolution. |
| 2. Lot-to-lot variability of this compound. | If you suspect the quality of your this compound, test a new lot from a reputable supplier. | |
| 3. Inconsistent cell culture conditions. | Maintain consistent cell passage number, density, and media composition between experiments. | |
| Apparent loss of this compound concentration over time when measured by HPLC, but biological activity remains high. | 1. Formation of biologically active degradation products. | This is an expected phenomenon.[2][4] Rely on a biological activity assay (e.g., cell viability, reporter gene expression) in parallel with chemical analysis to assess the effective concentration of the toxin. |
Quantitative Data Summary
Table 1: Stability of this compound in Water and Methanol After 6 Months [2]
| Storage Temperature | Solvent | Remaining Toxin Level (%) |
| Room Temperature (25°C) | Water | 86% |
| Methanol | 96% | |
| Refrigerated (4°C) | Water | 91% |
| Methanol | 97% | |
| Freezer (-20°C) | Water | 76% |
| Methanol | 97% |
Table 2: Effect of Boiling on this compound in Water [2]
| Treatment | Solvent | Remaining Toxin Level (%) |
| Boiling (98°C) for 6 hours | Water | 5% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium using a Cell-Based Viability Assay (MTT Assay)
This protocol describes how to determine the stability of this compound in a specific cell culture medium over time by measuring its effect on cell viability.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[7]
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Prepare this compound Solutions:
-
Prepare a stock solution of this compound in sterile water or methanol.
-
Prepare working solutions of this compound in your complete cell culture medium at various concentrations.
-
To assess stability, pre-incubate these working solutions at 37°C for different time points (e.g., 0, 24, 48, 72 hours) before adding them to the cells.
-
-
Cell Seeding:
-
Seed your chosen cell line into 96-well plates at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.[7]
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the pre-incubated this compound working solutions to the respective wells. Include a no-toxin control.
-
Incubate the plates for a set duration (e.g., 72 hours).[7]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[7]
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the untreated control.
-
Plot cell viability versus this compound concentration for each pre-incubation time point to observe any shifts in the dose-response curve, which would indicate a loss of activity.
-
Protocol 2: Quantitative Analysis of this compound in Culture Media by HPLC-MS/MS
This protocol provides a general workflow for the quantitative analysis of this compound in cell culture supernatant. Method optimization will be required for specific equipment and media compositions.
Materials:
-
Cell culture supernatant samples containing this compound
-
Acetonitrile
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant at different time points.
-
Centrifuge the supernatant to remove any cells or debris.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound with an appropriate solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC-MS/MS system.
-
Use a suitable C18 column for separation.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) of the specific precursor and product ions for this compound.
-
-
Quantification:
-
Prepare a standard curve of this compound in a matrix that closely matches your culture medium.
-
Quantify the amount of this compound in your samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Mechanism of this compound and induced degradation.
References
- 1. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. European Journal of Basic Medical Sciences [ejbms.net]
- 3. In vitro mechanistic studies on α-amanitin and its putative antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged α-amanitin treatment of cells for studying mutated polymerases causes degradation of DSIF160 and other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: RPB1 Degradation Following Prolonged Alpha-Amanitin Exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of RPB1, the largest subunit of RNA Polymerase II, after prolonged exposure to Alpha-Amanitin.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments investigating this compound-induced RPB1 degradation.
Question: Why am I not observing RPB1 degradation after this compound treatment in my western blot?
Possible Causes and Solutions:
-
Insufficient this compound Concentration or Incubation Time: The degradation of RPB1 is dose- and time-dependent.[1][2] Ensure you are using an appropriate concentration and incubation period for your specific cell line. Refer to the table below for recommended starting concentrations.
-
Inactive this compound: this compound can degrade over time, especially with improper storage. Use a fresh stock of this compound or validate the activity of your current stock.
-
Resistant RPB1: Your cell line may express a mutated, this compound-resistant form of RPB1.[1] This is common in cell lines used for studying transcriptional machinery where an exogenous resistant RPB1 is expressed.[3] If you are not intentionally working with a resistant mutant, sequence the POLR2A gene in your cell line to check for resistance-conferring mutations.
-
Inefficient Protein Extraction: RPB1 is a large nuclear protein. Ensure your lysis buffer is effective for nuclear proteins and consider sonication to shear DNA and improve protein solubilization.[4][5]
-
Poor Western Blot Transfer: Due to its large size (~220 kDa), RPB1 transfer from the gel to the membrane can be inefficient. Optimize your transfer conditions (e.g., use a wet transfer system, extend transfer time, use a membrane with a smaller pore size).
-
Ineffective Primary Antibody: The anti-RPB1 antibody may not be performing optimally. Use an antibody that has been validated for western blotting and consider trying different antibody dilutions or a new antibody altogether.
Question: My cell viability assay (e.g., MTT) does not show a significant decrease in viability after this compound treatment. What could be wrong?
Possible Causes and Solutions:
-
Inappropriate Assay Endpoint: The cytotoxic effects of this compound, which are a consequence of transcription inhibition and subsequent RPB1 degradation, can be delayed.[1][6] Extend the incubation time of your cell viability assay (e.g., 48-72 hours) to allow for the downstream effects of transcription arrest to manifest.
-
Low this compound Concentration: The IC50 value for this compound varies significantly between cell lines.[6][7] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: Some cell lines are inherently more resistant to this compound. This could be due to differences in drug uptake or other cellular factors.
-
MTT Assay Interference: Ensure that your experimental conditions (e.g., presence of other compounds) are not interfering with the MTT reagent or the formazan (B1609692) product.
Question: I am trying to detect ubiquitinated RPB1 after this compound treatment but am not getting a clear signal.
Possible Causes and Solutions:
-
Transient Nature of Ubiquitination: Protein ubiquitination can be a transient process. Optimize the timing of cell lysis after this compound treatment to capture the peak of RPB1 ubiquitination.
-
Insufficient Enrichment of Ubiquitinated Proteins: Ubiquitinated RPB1 is a low-abundance species. Enrichment of ubiquitinated proteins from the cell lysate is often necessary for detection.[8] Consider using an immunoprecipitation (IP) protocol with an anti-ubiquitin antibody or a ubiquitin-binding domain.
-
Proteasome Inhibition: To enhance the detection of ubiquitinated RPB1, pre-treat cells with a proteasome inhibitor (e.g., MG132) before and during this compound exposure.[8] This will block the degradation of ubiquitinated RPB1, allowing it to accumulate.
-
Ineffective Immunoprecipitation: Ensure your IP protocol is optimized for large protein complexes. Use appropriate lysis and wash buffers to maintain protein-protein interactions while minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced RPB1 degradation?
A1: this compound is a cyclic octapeptide that binds with high affinity to the largest subunit of RNA Polymerase II (RNAPII), RPB1.[1][2] This binding event is believed to be the signal that triggers the degradation of RPB1.[1] The degradation process is mediated by the ubiquitin-proteasome system.[9][10] Following this compound binding, RPB1 is polyubiquitinated, marking it for recognition and degradation by the 26S proteasome.[9][10] This degradation is specific to RPB1, as other subunits of RNAPII are generally not affected.[2]
Q2: How long does it take for this compound to induce RPB1 degradation?
A2: The kinetics of RPB1 degradation are dependent on the concentration of this compound used and the cell type.[1] At higher concentrations, degradation can be observed within a few hours, while at lower concentrations, it may take 24 hours or longer.
Q3: Is RPB1 degradation a direct result of transcription inhibition?
A3: While this compound is a potent inhibitor of transcription, RPB1 degradation is not simply a consequence of transcriptional arrest.[1] Studies have shown that other transcription inhibitors, such as actinomycin (B1170597) D, do not induce RPB1 degradation to the same extent.[1] The binding of this compound to RPB1 itself appears to be the primary signal for its degradation.[1]
Q4: Can I reverse the effects of this compound?
A4: The inhibition of RNAPII by this compound and the subsequent degradation of RPB1 are considered irreversible processes.[1] Once RPB1 is degraded, the cell must synthesize new RNAPII to restore transcription, which is a slow process.
Q5: What are typical concentrations of this compound to use in cell culture experiments?
A5: The effective concentration of this compound varies widely among different cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals. See the data tables below for reported IC50 values in various cell lines.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 Value (µM) | Incubation Time | Assay |
| MV411 | 0.59 ± 0.07 | 72 hours | MTS Assay[6] |
| THP1 | 0.72 ± 0.09 | 72 hours | MTS Assay[6] |
| Jurkat | 0.75 ± 0.08 | 72 hours | MTS Assay[6] |
| K562 | 2.0 ± 0.18 | 72 hours | MTS Assay[6] |
| SUDHL6 | 3.6 ± 1.02 | 72 hours | MTS Assay[6] |
| HL60 | 4.5 ± 0.73 | 72 hours | MTS Assay[6] |
| MCF-7 | ~1 µg/mL (~1.09 µM) | 36 hours | MTT Assay[11][12] |
Table 2: Dose-Dependent Effect of this compound on Cell Viability in MCF-7 Cells (36-hour incubation)
| This compound Concentration (µg/mL) | Cell Viability (%) |
| 100 | 14%[11][12] |
| 10 | 21%[11][12] |
| 1 | 41%[11][12] |
| 0.1 | 44%[11][12] |
| 0.01 | 50%[11][12] |
Experimental Protocols
Western Blotting for RPB1 Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable buffer for nuclear proteins) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.[4][5]
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix a desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a low-percentage polyacrylamide gel (e.g., 6-8%) suitable for resolving high molecular weight proteins.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet transfer system. Optimize transfer time and voltage for large proteins.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against RPB1 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound-induced RPB1 degradation.
References
- 1. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged α-amanitin treatment of cells for studying mutated polymerases causes degradation of DSIF160 and other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. origene.com [origene.com]
- 6. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Analysis of RNA polymerase II ubiquitylation and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yeast Rpb9 Plays an Important Role in Ubiquitylation and Degradation of Rpb1 in Response to UV-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scispace.com [scispace.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
minimizing non-specific binding of Alpha-Amanitin conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of Alpha-Amanitin conjugates.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound conjugates, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Background Signal in Immunofluorescence (IF) or Immunohistochemistry (IHC)
Question: I am observing high background staining in my immunofluorescence/immunohistochemistry experiments with an this compound conjugate. What are the possible causes and how can I resolve this?
Answer: High background staining can obscure specific signals and lead to misinterpretation of results. Here are the common causes and troubleshooting steps:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking incubation time (e.g., 1-2 hours at room temperature).[1] Consider changing the blocking agent. Common options include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, or commercial blocking buffers.[1][2][3] For conjugates, using a serum-based blocker is often more effective than single-protein blockers like BSA.[3] |
| Antibody Concentration Too High | Titrate the primary this compound conjugate to determine the optimal concentration that provides a good signal-to-noise ratio. Start with a range of dilutions recommended by the manufacturer or from literature. |
| Hydrophobic Interactions | The inherent hydrophobicity of the ADC payload can lead to non-specific binding.[4][5] Include a non-ionic surfactant like Tween 20 (0.05-0.1%) in your wash buffers to reduce hydrophobic interactions. |
| Electrostatic Interactions | The this compound conjugate may interact with charged molecules in the tissue. Increase the salt concentration (e.g., up to 0.5 M NaCl) in the washing buffers to minimize electrostatic interactions. |
| Fc Receptor Binding | If your antibody has an active Fc region, it can bind to Fc receptors on cells, leading to non-specific signal. Use an Fc receptor blocking agent or an this compound conjugate with a mutated (Fc-silent) antibody backbone. |
| Autofluorescence | The tissue itself may be autofluorescent. Examine an unstained sample under the microscope to check for autofluorescence. If present, use a commercial autofluorescence quenching kit or a different fluorophore with a distinct emission spectrum. |
| Insufficient Washing | Increase the number and duration of washing steps between antibody incubations to remove unbound conjugate effectively. |
Issue 2: Off-Target Toxicity or Non-Specific Uptake in In Vivo Studies
Question: My in vivo experiments with an this compound conjugate are showing signs of off-target toxicity, such as weight loss or liver damage, at doses where on-target efficacy is not optimal. What could be causing this and how can I improve the therapeutic window?
Answer: Off-target toxicity is a significant challenge in ADC development and is often linked to non-specific uptake of the conjugate. Here’s a breakdown of potential causes and mitigation strategies:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrophobicity of the Conjugate | Increased hydrophobicity of the ADC is a major driver of non-specific uptake and faster clearance.[4][6] Consider using a more hydrophilic linker or payload if possible. |
| Linker Instability | Premature cleavage of the linker in circulation can release the toxic this compound payload, leading to systemic toxicity.[7] Use a more stable linker chemistry. Non-cleavable linkers can sometimes offer better stability, though this may affect efficacy.[8][9] |
| PEGylation | The addition of polyethylene (B3416737) glycol (PEG) chains to the linker can shield the hydrophobic payload, reduce non-specific uptake, and improve pharmacokinetics.[10][11] Studies have shown that PEGylation can significantly decrease non-specific cellular uptake and reduce hematologic toxicity.[10][11] |
| Charge-Based Interactions | The overall charge of the conjugate can influence its interaction with tissues. Modifying the antibody or linker to alter the isoelectric point (pI) can reduce non-specific binding. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the hydrophobicity of the ADC, leading to aggregation and faster clearance.[4] Optimizing the DAR to the lowest effective level can improve the therapeutic index. |
| Serum Protein Binding | This compound conjugates can bind to serum proteins like albumin, which can affect their biodistribution and clearance. While this is a complex area, linker and payload modifications can influence these interactions. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the non-specific binding of this compound conjugates.
1. What are the main mechanisms behind non-specific binding of this compound conjugates?
Non-specific binding of this compound conjugates, and ADCs in general, is primarily driven by two main factors:
-
Hydrophobic Interactions: Many cytotoxic payloads, including derivatives of this compound, are hydrophobic. This can cause the conjugate to stick to hydrophobic surfaces on cells and proteins, leading to uptake in non-target tissues.[4][5]
-
Electrostatic Interactions: The overall charge of the antibody and conjugated payload can lead to interactions with oppositely charged molecules on cell surfaces and in the extracellular matrix.
2. How does linker chemistry influence non-specific binding?
The linker plays a crucial role in the stability and properties of the ADC.[12]
-
Stability: A linker that is unstable in the bloodstream can prematurely release the this compound payload, causing systemic toxicity.[7]
-
Hydrophilicity: Incorporating hydrophilic components, such as PEG, into the linker can mask the hydrophobicity of the payload and reduce non-specific uptake.[10][11]
-
Cleavable vs. Non-cleavable Linkers: The choice between a cleavable and non-cleavable linker can impact efficacy and off-target effects. Cleavable linkers release the payload upon entering the target cell, which can also lead to a "bystander effect" where neighboring cancer cells are killed.[8][9] Non-cleavable linkers are generally more stable in circulation but may result in lower efficacy if the entire conjugate is not efficiently degraded within the lysosome.[8][9]
3. What is PEGylation and how does it help reduce non-specific binding?
PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule. In the context of this compound conjugates, PEG is typically incorporated into the linker. PEGylation helps by:
-
Creating a Hydrophilic Shield: The PEG chains form a hydrophilic cloud around the hydrophobic payload, reducing its interaction with non-target cells and proteins.[10][11]
-
Improving Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life and reduced clearance by the kidneys.[10][11]
-
Reducing Immunogenicity: The PEG chains can also help to mask the conjugate from the immune system.
4. What is the impact of the Drug-to-Antibody Ratio (DAR) on non-specific binding?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. A higher DAR generally leads to:
-
Increased Hydrophobicity: More payload molecules increase the overall hydrophobicity of the ADC, which can lead to aggregation, faster clearance, and increased non-specific uptake.[4]
-
Potential for Reduced Stability: High DARs can sometimes compromise the structural integrity of the antibody, leading to instability.
Therefore, it is crucial to optimize the DAR to achieve the desired potency while minimizing the negative impacts on the ADC's physicochemical properties and in vivo behavior.
5. How can I assess the non-specific binding of my this compound conjugate?
Several in vitro and in vivo methods can be used to evaluate non-specific binding:
-
In Vitro Cytotoxicity Assays: The cytotoxicity of the conjugate can be tested on antigen-negative cell lines.[13] High toxicity in these cells suggests non-specific uptake.
-
In Vitro Internalization Assays: Using a fluorescently labeled conjugate, you can measure its uptake in antigen-negative cells via flow cytometry or high-content imaging.[14]
-
In Vivo Biodistribution Studies: Following administration of a radiolabeled conjugate to an animal model, the distribution of the conjugate in various organs and tissues is quantified.[15] High accumulation in non-target organs is indicative of non-specific uptake.
-
Pharmacokinetic (PK) Analysis: Measuring the concentration of the conjugate in the blood over time can reveal if it is being cleared more rapidly than expected, which can be a sign of non-specific interactions.[15]
Data Presentation
Table 1: Impact of Linker Type on In Vitro Cytotoxicity of a TROP2-Targeting this compound ADC [8][9]
| Cell Line (TROP2 Expression) | ADC with Cleavable Linker (EC50 in nmol/L) | ADC with Non-cleavable Linker (EC50 in nmol/L) |
| BxPC-3 (High) | 0.04 - 0.06 | ~ 0.1 |
| Capan-1 (High) | 0.04 - 0.06 | ~ 0.1 |
| Capan-2 (High) | 0.04 - 0.06 | ~ 0.1 |
| PANC-1 (Negative) | No cytotoxicity observed | No cytotoxicity observed |
EC50: Half-maximal effective concentration.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay) [14][16]
This protocol outlines a method to assess the cytotoxicity of an this compound conjugate on both antigen-positive and antigen-negative cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
This compound conjugate, unconjugated antibody, and free this compound payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound conjugate, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours for this compound).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the EC50 value.
Protocol 2: General Workflow for an In Vivo Biodistribution Study [17][18]
This protocol provides a general framework for assessing the biodistribution of a radiolabeled this compound conjugate in a tumor-bearing animal model.
Materials:
-
Tumor-bearing animal model (e.g., xenograft mouse model)
-
Radiolabeled this compound conjugate
-
Anesthesia
-
Gamma counter or other appropriate radiation detection instrument
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of the radiolabeled this compound conjugate to each animal.
-
Time Points: At predetermined time points (e.g., 24, 48, 96, and 168 hours) post-injection, euthanize a cohort of animals.
-
Tissue Collection: Collect blood and dissect key organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, bone).
-
Sample Weighing: Carefully weigh each collected tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This will provide a quantitative measure of the conjugate's distribution and accumulation in different tissues.
Visualizations
References
- 1. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 2. youtube.com [youtube.com]
- 3. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of hydrophobicity scales for predicting biophysical properties of antibodies [frontiersin.org]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Index of Alpha-Amanitin ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with Alpha-Amanitin Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges and enhance the therapeutic index of your this compound ADCs.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound ADC shows high in vitro potency but exhibits significant off-target toxicity in vivo, leading to a narrow therapeutic window. What are the potential causes and how can I troubleshoot this?
A1: This is a common challenge in ADC development. The discrepancy between in vitro and in vivo results often points to issues with ADC stability and payload release in the systemic circulation.[1]
Potential Causes:
-
Premature Payload Release: The linker connecting the antibody to this compound may be unstable in the bloodstream, leading to the premature release of the highly potent payload and subsequent damage to healthy tissues.[2][]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to unintended ADC binding and toxicity.[]
-
Non-specific Uptake: The ADC might be taken up by healthy cells, particularly in the liver, through mechanisms independent of the target antigen.[4] The liver is a primary site of toxicity for amanitin due to uptake by the OATP1B3 transporter.[5]
-
ADC Aggregation: Hydrophobicity of the payload can lead to ADC aggregation, which can be cleared by the reticuloendothelial system, causing off-target toxicity.[2]
Troubleshooting Steps:
-
Assess Linker Stability: Perform a plasma stability assay to quantify the rate of payload deconjugation in plasma from relevant species (e.g., mouse, human).
-
Evaluate Different Linker Chemistries: Compare the in vivo efficacy and toxicity of ADCs with cleavable versus non-cleavable linkers. While cleavable linkers can offer potent bystander killing effects, non-cleavable linkers may provide greater stability.[6]
-
Characterize Target Antigen Expression: Use techniques like immunohistochemistry (IHC) or quantitative mass spectrometry to determine the expression levels of your target antigen in a panel of healthy tissues.
-
Modify the Antibody: Engineer the Fc region of the antibody to reduce Fcγ receptor binding, which can decrease uptake by immune cells and mitigate off-target toxicity.[7]
-
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may reduce off-target toxicity. This compound's water-soluble structure allows for higher DARs with less aggregation tendency compared to other payloads.[8]
Q2: I am observing inconsistent drug-to-antibody ratios (DAR) in my ADC batches. What could be causing this and how can I achieve a more homogenous product?
A2: Inconsistent DAR values can significantly impact the efficacy and safety of your ADC.
Potential Causes:
-
Suboptimal Conjugation Conditions: Reaction parameters such as pH, temperature, and incubation time can affect conjugation efficiency.
-
Antibody Heterogeneity: Post-translational modifications of the antibody can lead to variability in the number of available conjugation sites.
-
Reagent Quality: The quality and purity of the linker and payload can influence the conjugation reaction.
Troubleshooting Steps:
-
Optimize Conjugation Chemistry: Systematically vary reaction conditions to find the optimal parameters for your specific antibody, linker, and payload.
-
Utilize Site-Specific Conjugation: Employ engineered cysteine residues or non-natural amino acids to create defined conjugation sites, leading to a more homogenous ADC with a precise DAR.[7]
-
Purify the Antibody: Ensure the starting antibody material is highly pure and well-characterized.
-
Characterize the Final Product: Use techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry to accurately determine the DAR and the distribution of different drug-loaded species.
Q3: My this compound ADC is effective against some cancer cell lines but shows resistance in others, even with positive target antigen expression. What are the potential resistance mechanisms?
A3: Resistance to ADCs is a multifaceted problem.
Potential Causes:
-
Reduced Target Antigen Expression: Tumor cells can downregulate the expression of the target antigen, reducing ADC binding and internalization.[9]
-
Impaired ADC Internalization or Trafficking: Even with binding, the ADC may not be efficiently internalized or trafficked to the lysosome for payload release.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters like ABCG2 can pump the payload out of the cell before it can reach its target, RNA polymerase II.[9] However, this compound's hydrophilic nature makes it a poor substrate for many common MDR transporters.[10]
-
Alterations in the Target Pathway: Mutations in RNA polymerase II could potentially confer resistance to this compound.
Troubleshooting Steps:
-
Confirm Target Expression and Internalization: Use flow cytometry or fluorescence microscopy to verify target antigen expression and monitor ADC internalization in resistant cell lines.
-
Investigate Drug Efflux: Use inhibitors of MDR pumps (e.g., Ko143 for ABCG2) to see if sensitivity to the ADC is restored.[9]
-
Evaluate Bystander Killing: If using a cleavable linker, assess the bystander effect of your ADC. A potent bystander effect can help overcome resistance in heterogeneous tumors where not all cells express the target antigen.[11][12]
-
Consider Combination Therapies: Explore combining your this compound ADC with other agents that may overcome resistance mechanisms.
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a potent inhibitor of eukaryotic RNA polymerase II, the enzyme responsible for transcribing messenger RNA.[13][14] By binding to RNA polymerase II, it blocks protein synthesis, leading to cell cycle arrest and apoptosis.[5][15] This mechanism is effective against both dividing and non-dividing cells.[8][10]
-
What are the advantages of using this compound as an ADC payload?
-
Novel Mechanism of Action: Its inhibition of RNA polymerase II is distinct from traditional chemotherapy agents and other ADC payloads, offering potential to overcome existing drug resistance.[9][16]
-
High Potency: this compound is highly potent, with picomolar EC50 values observed in vitro.[17][18]
-
Activity Against Non-Dividing Cells: Its mechanism of action allows it to kill quiescent or slow-growing cancer cells, which are often resistant to traditional chemotherapies.[6][10]
-
Hydrophilic Nature: Its water-soluble structure reduces the likelihood of ADC aggregation and makes it a poor substrate for some multidrug resistance pumps.[8][10]
-
-
How do I measure the bystander effect of my this compound ADC? The bystander effect, where the payload released from a target cell kills neighboring antigen-negative cells, is a crucial aspect of ADC efficacy.[12][19] It can be quantified using in vitro co-culture assays.[19][20] In these assays, target (antigen-positive) cells are cultured with non-target (antigen-negative) cells, often labeled with a fluorescent marker. The viability of the non-target cells is then assessed after treatment with the ADC.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound ADCs in Pancreatic Cancer Cell Lines
| Cell Line | Target | ADC Construct | Linker Type | EC50 (pM) |
| BxPC-3 | TROP2 | hRS7 ATAC 1 | Cleavable | 1.1 ± 0.2 |
| Capan-1 | TROP2 | hRS7 ATAC 1 | Cleavable | 2.4 ± 0.7 |
| BxPC-3 | TROP2 | hRS7 ATAC 2 | Non-cleavable | 1.8 ± 0.5 |
| Capan-1 | TROP2 | hRS7 ATAC 2 | Non-cleavable | 3.5 ± 0.9 |
Data summarized from a study on novel amanitin-based ADCs targeting TROP2.[17][18]
Table 2: In Vivo Efficacy of hRS7-Amanitin ADCs in a BxPC-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Outcome |
| PBS (Control) | - | - | Progressive Disease |
| hRS7 ATAC 1 (Cleavable) | 1 | Significant | Complete Tumor Eradication |
| hRS7 ATAC 2 (Non-cleavable) | 1 | Significant | Tumor Regression |
| Trodelvy | 50 | Moderate | Tumor Growth Delay |
This table summarizes the superior in vivo efficacy of amanitin-based ADCs compared to Trodelvy in a pancreatic cancer model.[18]
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol is used to determine the concentration of an ADC that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[21] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[22][23]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibody in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells.[21] Include wells with medium only as a blank control and untreated cells as a negative control.
-
Incubation: Incubate the plate for a period determined by the doubling time of the cell line and the mechanism of the payload (typically 72-144 hours for this compound).[21][23]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[21][22]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[21][22]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.[17]
Protocol 2: Bystander Effect Co-Culture Assay
This protocol quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (target) cell line
-
Antigen-negative (bystander) cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well black-walled, clear-bottom imaging plates
-
This compound ADC and control antibody
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Co-seed the antigen-positive and GFP-labeled antigen-negative cells in a 96-well imaging plate at a defined ratio (e.g., 1:1, 1:3).[20] Allow the cells to adhere overnight.
-
ADC Treatment: Add serial dilutions of the this compound ADC and control antibody to the wells.
-
Incubation and Imaging: Incubate the plate for 72-96 hours.[1] Acquire images at regular intervals using a high-content imaging system, capturing both brightfield and fluorescence channels.
-
Data Analysis: Use image analysis software to count the number of viable GFP-positive (bystander) cells in each well. Normalize the cell counts to the untreated control wells. A reduction in the number of viable bystander cells in the ADC-treated wells compared to the control wells indicates a bystander effect.[1]
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: Mechanism of action of an this compound ADC leading to apoptosis.
Experimental Workflow for ADC Development and Evaluation
Caption: A streamlined workflow for the development and evaluation of ADCs.
Troubleshooting Logic for High In Vivo Toxicity
Caption: A decision tree for troubleshooting high in vivo toxicity of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. heidelberg-pharma.com [heidelberg-pharma.com]
- 5. books.rsc.org [books.rsc.org]
- 6. heidelberg-pharma.com [heidelberg-pharma.com]
- 7. heidelberg-pharma.com [heidelberg-pharma.com]
- 8. adcreview.com [adcreview.com]
- 9. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
- 15. researchgate.net [researchgate.net]
- 16. Amanitins and their development as a payload for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Understanding α-Amanitin Inhibition Kinetics
This technical support center provides in-depth information, frequently asked questions, and troubleshooting guidance for researchers studying the slow inhibition kinetics of α-Amanitin on RNA Polymerase II (RNAP II).
Frequently Asked Questions (FAQs)
Q1: What is the precise molecular mechanism of α-Amanitin inhibition of RNA Polymerase II?
A1: α-Amanitin is a cyclic octapeptide that specifically binds to the largest subunit of RNAP II, RPB1.[1][2] The binding site is located in a pocket near two critical mobile elements of the enzyme: the bridge helix and the trigger loop .[3][4] The toxin's interaction does not directly block the active site where nucleoside triphosphates (NTPs) bind or where the phosphodiester bond is formed.[3] Instead, α-amanitin acts by severely restricting the flexibility of these mobile elements. This constraint prevents the translocation of the DNA template and RNA transcript after a nucleotide has been added.[3][5][6] The main enzymatic process disrupted is the translocation step, effectively halting the transcription process after the formation of one phosphodiester bond.[5][6][7]
Q2: Why are the kinetics of α-Amanitin inhibition considered "slow"?
A2: The term "slow kinetics" refers to several aspects of α-amanitin's action both in vitro and in vivo:
-
Slow Onset in Cells: In cultured cells, the overall inhibition of transcription is a slow process.[1] This is often limited by the rate of α-amanitin entry into the cell.[1] The inhibition of transcription parallels the gradual disappearance of the RPB1 subunit, which is targeted for degradation after the toxin binds to it.[1][8]
-
Slow Rate of Elongation, Not an Abrupt Stop: In vitro, α-amanitin does not cause an immediate and complete cessation of transcription. Instead, it dramatically reduces the rate of translocation from several thousand to just a few nucleotides per minute.[3] Elongation can proceed for hours at approximately 1% of the normal rate.[9][10] This residual activity is a key feature of its "slow" inhibition.
-
Conformational Dependence: The toxin preferentially binds to certain conformational states of the RNAP II elongation complex. The post-translocated state of the complex shows some resistance to inhibition, allowing the formation of a single phosphodiester bond before the enzyme becomes inactive in the next cycle.[7]
Q3: What are the key kinetic parameters for α-amanitin binding to RNAP II?
A3: α-Amanitin binds to RNAP II with very high affinity, though this varies between species. Mammalian RNAP II exhibits the highest sensitivity. The dissociation constant (Kd) is a key parameter reflecting the strength of this interaction.
| Parameter | Organism/Enzyme | Value | Citation(s) |
| Dissociation Constant (Kd) | Mammalian RNAP II | ~10-9 M (Nanomolar) | [1][4][11] |
| Dissociation Constant (Kd) | Yeast (S. cerevisiae) RNAP II | ~10-6 M (Micromolar) | [4] |
| Half-Maximal Inhibition (IC50) | Wheat-germ RNAP II | 0.04 µg/mL | [5][6][12] |
Q4: Does α-amanitin binding immediately stop transcription?
A4: No, it does not. After α-amanitin is added to a transcribing RNAP II complex, the enzyme can still catalyze the formation of at least one more phosphodiester bond.[3] The inhibition occurs at the subsequent translocation step.[3][7] This is because the toxin does not obstruct the NTP entry site but rather locks the enzyme in a state that prevents it from moving forward along the DNA template.[3]
Q5: Is α-amanitin inhibition reversible?
A5: In vitro, the binding is very tight (high affinity), making dissociation extremely slow and practically difficult to reverse under standard conditions.[11] However, one study demonstrated that the inhibition could be reversed by exposing the enzyme-toxin complex to a specific wavelength of UV light (314 nm) that is absorbed by amanitin, leading to its photoreactivation.[11] In vivo, the inhibition is considered irreversible because the binding of α-amanitin to the RPB1 subunit triggers the degradation and destruction of the polymerase enzyme itself.[8]
Troubleshooting Guides
Issue 1: My in vitro transcription assay shows significant residual activity even at saturating α-amanitin concentrations.
-
Is this expected?
-
Yes, this is a known characteristic of α-amanitin inhibition. The toxin greatly reduces the rate of transcription but does not eliminate it entirely. Elongation can continue at about 1% of the normal rate for an extended period.[9][10] Your assay may be sensitive enough to detect this slow residual synthesis.
-
-
Troubleshooting Steps:
-
Confirm Toxin Concentration: Ensure your α-amanitin concentration is sufficient to saturate the enzyme. For mammalian RNAP II, concentrations should be well above the nanomolar Kd.
-
Check Incubation Time: For kinetic studies, measure activity at multiple time points. The difference between the control and inhibited reactions should become more pronounced over time.
-
Assess Template and Conditions: Certain templates or conditions might influence the baseline residual activity. Ensure consistency across experiments.
-
Consider Arrested Complexes: Transcriptionally arrested complexes are essentially incapable of resuming transcription in the presence of α-amanitin.[9][10] If your enzyme preparation contains a high proportion of arrested complexes, the apparent inhibition might seem more complete.
-
Issue 2: I am observing variable IC50 values for α-amanitin in my cell-based assays.
-
Potential Causes & Solutions:
-
Cell Type Differences: Different cell lines can have varying membrane permeability to α-amanitin and different rates of RPB1 turnover, leading to different apparent IC50 values. Use a consistent cell line for all related experiments.
-
Inconsistent Cell Density: Ensure you seed the same number of cells for each experiment, as this can affect the final readout.
-
Variable Incubation Times: The slow onset of inhibition in vivo means that the incubation time with the toxin is a critical parameter. A 24-hour incubation is a common starting point.[13] Standardize this across all assays.
-
Toxin Stability: α-Amanitin solutions can lose potency over time, especially with improper storage.[14] Prepare fresh aliquots from a lyophilized stock stored at -20°C and avoid repeated freeze-thaw cycles.[14]
-
Issue 3: My α-amanitin stock solution seems to have lost activity.
-
Potential Causes & Solutions:
-
Improper Storage: Aqueous solutions of α-amanitin are susceptible to hydrolysis, especially at room temperature.[14] Lyophilized powder should be stored at -20°C. Solutions should be aliquoted and stored frozen, ideally at -20°C or -80°C, to minimize freeze-thaw cycles.
-
Verification of Activity: Before critical experiments, verify the activity of a new or old stock solution using a sensitive cell-based assay, such as monitoring the inhibition of a reporter gene (like GFP) or measuring the reduction in viral replication via RT-qPCR.[13][15]
-
Experimental Protocols
Protocol 1: Generalized In Vitro Transcription Inhibition Assay
This protocol is a general guideline for measuring the effect of α-amanitin on RNAP II activity in vitro.
-
Prepare Transcription Reaction Mix: In an RNase-free tube on ice, prepare a master mix containing:
-
Transcription Buffer (e.g., HEPES pH 7.9, MgCl₂, KCl, DTT)
-
DNA Template (e.g., a linear DNA fragment with a known promoter, or a simple template like poly[d(A-T)])
-
Purified RNA Polymerase II
-
RNase Inhibitor
-
-
Pre-incubation with α-Amanitin:
-
Aliquot the reaction mix into separate tubes.
-
To the experimental tubes, add varying concentrations of α-amanitin (e.g., 0.1 nM to 1 µM for mammalian Pol II). To the control tube, add an equivalent volume of solvent (e.g., water or DMSO).
-
Incubate the reactions for a set period (e.g., 10-15 minutes) at room temperature to allow the toxin to bind to the enzyme.
-
-
Initiate Transcription:
-
Add the nucleotide mix to each tube to start the reaction. This mix should contain ATP, GTP, CTP, and a labeled nucleotide (e.g., [α-³²P]UTP or a fluorescently tagged UTP).
-
Immediately transfer the tubes to the reaction temperature (e.g., 30°C).
-
-
Time Course and Quenching:
-
At various time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot from each reaction.
-
Stop the reaction by adding the aliquot to a quench buffer (e.g., containing EDTA and formamide).
-
-
Analysis:
-
Separate the resulting RNA transcripts from unincorporated nucleotides using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the labeled transcripts by autoradiography or fluorescence imaging.
-
Quantify the band intensity to determine the rate of RNA synthesis at each α-amanitin concentration and calculate the IC₅₀.
-
Protocol 2: Cell-Based RT-qPCR Assay for α-Amanitin Activity
This protocol uses the inhibition of viral gene expression to quantify α-amanitin's biological activity.[13]
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293) in a multi-well plate and grow to the desired confluency.
-
Toxin Treatment:
-
Prepare serial dilutions of α-amanitin in cell culture medium, ranging from a high concentration (e.g., 10 µg/mL) down to picogram/mL levels.[13]
-
Remove the old medium from the cells and replace it with the α-amanitin-containing medium. Include a "no toxin" control.
-
Incubate the cells for 24 hours.
-
-
Viral Transduction:
-
Transduce the cells with a suitable virus that expresses a specific gene under the control of an RNAP II promoter (e.g., an adenovirus expressing a reporter gene).[13]
-
Incubate for an additional 24 hours to allow for gene expression.
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest the cells and isolate total RNA using a standard kit.
-
Synthesize cDNA from the isolated RNA using reverse transcriptase.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the viral gene of interest and a housekeeping gene (for normalization).
-
Calculate the relative expression of the viral gene in the toxin-treated samples compared to the untreated control.
-
Plot the inhibition of gene expression against the α-amanitin concentration to determine its biological activity and IC₅₀.
-
Visualizations
Caption: Mechanism of α-Amanitin inhibition of RNAP II translocation.
Caption: Workflow for an in vitro kinetic analysis of α-amanitin inhibition.
Caption: Troubleshooting decision tree for α-amanitin inhibition experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the inhibition by alpha-amanitin of single-step addition reactions and productive RNA synthesis catalysed by wheat-germ RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. This compound blocks translocation by human RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amanitin greatly reduces the rate of transcription by RNA polymerase II ternary complexes but fails to inhibit some transcript cleavage modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photoreactivation of amanitin-inhibited RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the inhibition by this compound of single-step addition reactions and productive RNA synthesis catalysed by wheat-germ RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. a-amanitin.com [a-amanitin.com]
- 15. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in Alpha-Amanitin experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Alpha-Amanitin.
Troubleshooting Guides
This section addresses specific issues that may lead to variability in experimental results involving this compound.
Question: My cell viability assay results are inconsistent after this compound treatment. What are the potential causes and solutions?
Answer:
Variability in cell viability assays is a common issue. Several factors related to the toxin itself, the experimental setup, and the cells can contribute to this.
Potential Causes & Troubleshooting Steps:
-
This compound Integrity and Activity:
-
Improper Storage: this compound is sensitive to light and should be stored at -20°C for long-term stability.[1][2] When stored frozen in the dark, it can be stable for over two years.[1] Aqueous stock solutions are not recommended for storage for more than one day.[2]
-
Solution Stability: The stability of this compound in solution can vary depending on the solvent. In water at 4°C, 91% of the toxin remains after 6 months, while in methanol (B129727) at the same temperature, 97% remains.[3][4] It is recommended to prepare fresh dilutions from a frozen stock for each experiment.
-
Purity: The purity of the this compound can affect its potency. Ensure you are using a high-purity grade (≥90%) from a reputable supplier.[2][5] Contaminants like β-Amanitin may be present and have different toxicities.[6][7]
-
-
Experimental Protocol:
-
Inconsistent Incubation Times: The cytotoxic effects of this compound are time-dependent.[7][8] Ensure that incubation times are consistent across all experimental replicates and batches. Preliminary experiments have shown a maximum effect on cell viability after 72 hours of exposure.[7]
-
Cell Density: The initial cell seeding density can influence the outcome of viability assays. Use a consistent cell number for all experiments.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT/MTS vs. membrane integrity for trypan blue). The choice of assay can influence the results. For example, an MTT assay can detect the biological activity of α-amanitin at 10 μg/mL in a time-dependent manner.[9][10]
-
-
Cell-Specific Factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.[8][11] This is partly due to differences in the expression of transporters like OATP1B3, which facilitates the uptake of the toxin into cells.[12][13] The IC50 values can range from picomolar to micromolar concentrations depending on the cell line.[12]
-
Cellular Metabolism: The metabolic state of the cells can affect their response to toxins. Ensure that cells are healthy and in the exponential growth phase before starting the experiment.
-
Question: I am observing lower than expected inhibition of transcription in my in vitro transcription assay. What could be the reason?
Answer:
Suboptimal inhibition in in vitro transcription assays can often be traced back to the concentration of this compound, the specific RNA polymerase being assayed, or the integrity of the toxin.
Potential Causes & Troubleshooting Steps:
-
Incorrect this compound Concentration:
-
Differential Polymerase Sensitivity: Eukaryotic cells have multiple RNA polymerases with different sensitivities to this compound. RNA Polymerase II is highly sensitive, while RNA Polymerase III is moderately sensitive, and RNA Polymerase I is insensitive.[14][15][16] Ensure you are using a concentration appropriate for inhibiting the target polymerase.
-
Inaccurate Pipetting: Due to the high potency of this compound, small pipetting errors can lead to significant variations in the final concentration. Calibrate your pipettes regularly.
-
-
Toxin Inactivity:
-
Degradation: As mentioned previously, improper storage and handling can lead to the degradation of this compound. Always use freshly prepared solutions from a properly stored stock.
-
Purity Issues: Impurities in the this compound preparation can reduce its effective concentration.
-
-
Assay Conditions:
-
Reaction Components: Ensure that all components of your in vitro transcription reaction are fresh and correctly formulated.
-
Incubation Time: While this compound binding is rapid in vitro, ensure sufficient pre-incubation time with the polymerase before adding the nucleotides to allow for complete inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of eukaryotic RNA Polymerase II.[14][16] It binds to the bridge helix of the polymerase, which interferes with the translocation of the DNA and RNA, thereby halting transcription elongation.[14][15][17] This leads to a decrease in mRNA levels and subsequent inhibition of protein synthesis, ultimately causing cell death through apoptosis and necrosis.[8][12]
Q2: How should I store and handle this compound?
A2: this compound is a highly toxic substance and should be handled with extreme care, wearing appropriate personal protective equipment.[2][18] It should be stored as a solid at -20°C in a dark, dry place.[1][2] Stock solutions can be prepared in water, methanol, or ethanol (B145695) and should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][5] Aqueous solutions are not recommended to be stored for more than a day.[2]
Q3: What are the typical concentrations of this compound used in cell culture experiments?
A3: The effective concentration of this compound varies significantly depending on the cell line and the experimental endpoint. For inhibiting RNA Polymerase II, concentrations as low as 1 µg/mL can be effective.[14][15] In cell viability assays, concentrations ranging from nanomolar to micromolar have been reported to induce cell death.[8][12] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: Can this compound be degraded by heat?
A4: this compound is a thermostable toxin. Studies have shown that its biological activity is retained even after heating aqueous solutions at 90°C for 16 hours or microwave treatment.[9][10] However, boiling in water for 6 hours can lead to a significant reduction in the toxin's chemical stability.[4]
Quantitative Data Summary
Table 1: Stability of this compound in Solution After 6 Months
| Storage Temperature | Solvent | Remaining Toxin (%) |
| Room Temperature (25°C) | Water | 86% |
| Room Temperature (25°C) | Methanol | 96% |
| 4°C | Water | 91% |
| 4°C | Methanol | 97% |
| -20°C | Water | 76% |
| -20°C | Methanol | 97% |
| (Data sourced from Kaya et al., 2013)[4] |
Table 2: Sensitivity of Eukaryotic RNA Polymerases to this compound
| RNA Polymerase | Sensitivity | Inhibitory Concentration |
| RNA Polymerase I | Insensitive | - |
| RNA Polymerase II | Highly Sensitive | 1 µg/mL |
| RNA Polymerase III | Moderately Sensitive | 10 µg/mL |
| RNA Polymerase IV (in plants) | Slightly Sensitive | 50 µg/mL |
| (Data sourced from mdpi.com)[15] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for assessing the effect of this compound on cell viability using a colorimetric MTS assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium without this compound as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from all readings and calculate the percentage of cell viability relative to the untreated control.
Protocol 2: In Vitro Transcription Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on in vitro transcription.
Materials:
-
Nuclear extract or purified RNA Polymerase II
-
DNA template with a known promoter
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]UTP)
-
Transcription buffer
-
This compound stock solution
-
RNase inhibitor
-
Stop solution (containing EDTA and proteinase K)
-
Scintillation counter or phosphorimager
Procedure:
-
Set up the transcription reaction by combining the nuclear extract or purified polymerase, DNA template, and transcription buffer in a microcentrifuge tube.
-
Add the desired concentration of this compound or a vehicle control to the reaction tubes.
-
Pre-incubate the reactions on ice for 20 minutes to allow for this compound to bind to the polymerase.[19]
-
Initiate transcription by adding the rNTP mix (containing the labeled rNTP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Precipitate the newly synthesized RNA, wash the pellet, and resuspend it in an appropriate buffer.
-
Quantify the amount of labeled RNA using a scintillation counter or analyze by gel electrophoresis and phosphorimaging.
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: A logical workflow for troubleshooting variability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Amanitins: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]
- 4. European Journal of Basic Medical Sciences [ejbms.net]
- 5. a-amanitin.com [a-amanitin.com]
- 6. funite.science [funite.science]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin | MDPI [mdpi.com]
- 10. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Toxicokinetics of β-Amanitin in Mice and In Vitro Drug–Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α-Amanitin - Wikipedia [en.wikipedia.org]
- 15. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 16. letstalkacademy.com [letstalkacademy.com]
- 17. adcreview.com [adcreview.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for complete transcription inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize incubation times for complete transcription inhibition in your experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common transcription inhibitors and how do they differ?
A1: The two most widely used transcription inhibitors in cell biology are Actinomycin (B1170597) D and α-Amanitin. Their primary differences lie in their mechanism, selectivity, and speed of action. Actinomycin D acts quickly by intercalating into DNA, preventing RNA polymerase elongation, but it is less selective and can also interfere with DNA replication.[1][2][3][4] α-Amanitin is highly selective for RNA Polymerase II (Pol II), the enzyme responsible for mRNA synthesis, but its uptake into cells is slow, requiring longer incubation times to observe an effect.[4][5]
Q2: How do I choose the right inhibitor for my experiment?
A2: The choice depends on your experimental goals.
-
For rapid, general transcription shutdown (e.g., mRNA stability assays where a fast halt to transcription is key), Actinomycin D is often preferred due to its fast action.[3][4]
-
For specific inhibition of mRNA synthesis with minimal off-target effects on other polymerases or DNA replication, α-Amanitin is the better choice, provided the experimental design can accommodate a longer incubation period to allow for cellular uptake.[4][5]
Optimization & Experimental Design
Q3: How do I determine the optimal concentration for a transcription inhibitor?
A3: The ideal inhibitor concentration varies significantly between cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the lowest concentration that provides maximal transcription inhibition with minimal cytotoxicity.[6][7] This typically involves treating cells with a range of inhibitor concentrations and measuring both the inhibition of a target transcript (via RT-qPCR) and cell viability (e.g., using an MTT assay).
Q4: What is the best way to determine the optimal incubation time?
A4: The optimal incubation time must be determined empirically through a time-course experiment.[6][8] After selecting an effective concentration from your dose-response experiment, treat the cells with the inhibitor and collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). Analyze the mRNA levels of your gene of interest at each point to identify the time required to achieve complete inhibition. The half-life of your target mRNA is a critical factor; short-lived transcripts will disappear more quickly after transcription is blocked.[9]
Q5: Why is assessing cytotoxicity essential when using transcription inhibitors?
A5: Both Actinomycin D and α-Amanitin are potent toxins that can induce cell death, which can confound experimental results.[1][10][11] High levels of cytotoxicity can lead to non-specific degradation of cellular components, including RNA, which could be misinterpreted as successful transcription inhibition. Therefore, it is essential to run a cell viability assay in parallel with your inhibition experiments to ensure that the observed decrease in mRNA is a direct result of transcription arrest and not a secondary effect of cell death.[6][12]
Verification & Troubleshooting
Q6: How can I confirm that transcription is completely inhibited?
A6: Complete inhibition can be verified using several methods:
-
RT-qPCR: The most common method is to measure the mRNA levels of a housekeeping gene with a very short half-life. A dramatic reduction in its expression is a strong indicator of successful transcription blockage.[13]
-
Nascent RNA Labeling: Techniques like 5-ethynyl uridine (B1682114) (EU) incorporation followed by fluorescence microscopy or flow cytometry provide a direct measure of newly synthesized RNA, offering a global view of transcriptional activity.[14]
-
Western Blotting: For inhibitors like α-amanitin that cause the degradation of RNA Polymerase II, you can perform a western blot to confirm the loss of the Rpb1 subunit.[4][14]
Q7: My qPCR results are inconsistent. Could there be inhibition in the qPCR reaction itself?
A7: Yes, this is a common issue. Substances carried over from the RNA extraction process can inhibit the reverse transcriptase or polymerase enzymes in your RT-qPCR reaction, leading to artificially low mRNA quantification.[15][16][17] To check for this, run a serial dilution of your cDNA template. If inhibition is present, the apparent amplification efficiency will be lower in the more concentrated samples.[18] Using an internal amplification control (IAC) can also help diagnose this problem.[15][19]
Data Summary
Table 1: Comparison of Common Transcription Inhibitors
| Feature | Actinomycin D | α-Amanitin |
| Mechanism of Action | Intercalates into DNA between G-C pairs, blocking RNA polymerase elongation.[1][20] | Binds specifically to RNA Polymerase II, preventing translocation along the DNA template.[5][10] |
| Selectivity | Poor; affects all RNA polymerases and can inhibit DNA replication at high concentrations.[1][4] | High for RNA Pol II, moderate for RNA Pol III, insensitive for RNA Pol I.[4][5] |
| Speed of Action | Fast; effects are observed shortly after addition.[4] | Slow; requires several hours for cellular uptake and to observe inhibitory effects.[4] |
| Typical Working Conc. | 10 nM - 1,000 nM (Can be up to 1-5 µg/mL depending on cell type).[9][11] | 1 - 10 µg/mL for in-cell assays.[5][21] |
| Reversibility | Reversible upon removal. | Considered irreversible as it often leads to the degradation of the RNA Pol II subunit Rpb1.[4] |
| Key Considerations | Can induce DNA damage response.[11] Results can be confounded by effects on DNA replication.[1] | Long incubation times are necessary. Less effective for short-term experiments.[4] |
Troubleshooting Guide
Table 2: Common Problems and Solutions in Transcription Inhibition Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Inhibition of Target mRNA | 1. Inhibitor concentration is too low. 2. Incubation time is too short. 3. Inhibitor has degraded. | 1. Perform a dose-response curve to find the optimal concentration. 2. Perform a time-course experiment to determine the necessary incubation time. 3. Prepare fresh inhibitor stock solutions. Store aliquots at -20°C and protect from light.[11] |
| High Levels of Cell Death | 1. Inhibitor concentration is too high. 2. Incubation time is too long. | 1. Reduce inhibitor concentration. Find the minimum effective dose from your dose-response curve. 2. Reduce incubation time. Ensure you are not incubating longer than necessary to see the desired effect. |
| High Variability in qPCR Results | 1. qPCR inhibition from sample contaminants. 2. RNase contamination degrading RNA. 3. Inconsistent sample handling or timing. | 1. Test for qPCR inhibition using a serial dilution of your template.[18] Re-purify RNA if necessary.[22] 2. Use RNase-free reagents and techniques. Include an RNase inhibitor during RNA extraction.[22][23] 3. Be precise with incubation times and standardize your workflow for all samples.[3] |
| Control/Housekeeping Gene Levels Decrease | 1. The chosen housekeeping gene has a short mRNA half-life. 2. The inhibitor is working correctly. | 1. This is expected. If transcription is globally inhibited, all new mRNA synthesis will cease. 2. To normalize qPCR data, use a spike-in control or normalize to the total amount of RNA used in the reverse transcription reaction, rather than to a housekeeping gene. |
Key Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration and Cytotoxicity
This protocol uses a cell viability assay (e.g., MTT) and RT-qPCR to find the ideal inhibitor concentration.
-
Cell Seeding: Seed cells in a 96-well plate (for viability) and a 12-well plate (for RNA extraction) and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of the transcription inhibitor (e.g., Actinomycin D at 0, 10, 50, 100, 500, 1000 nM). Replace the medium in the wells with the medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a fixed period (e.g., 8 hours). This time should be sufficient to see an effect on a short-lived transcript.
-
Cell Viability Assay: For the 96-well plate, add MTT reagent to each well and incubate according to the manufacturer's instructions. Read the absorbance to determine the percentage of viable cells at each concentration.[6]
-
RNA Extraction and RT-qPCR: For the 12-well plate, lyse the cells and extract total RNA. Perform reverse transcription followed by qPCR to measure the relative expression of a short-lived housekeeping gene (e.g., c-Myc).
-
Analysis: Plot cell viability (%) and relative mRNA expression (%) against the inhibitor concentration. The optimal concentration is the lowest dose that achieves maximum mRNA reduction without a significant drop in cell viability.
Protocol 2: Verifying Transcription Inhibition via RT-qPCR Time-Course
This protocol confirms the time required to achieve complete transcription inhibition.
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate to have separate wells for each time point.
-
Treatment: Treat all wells (except the T=0 control) with the predetermined optimal concentration of the transcription inhibitor.
-
Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 16 hours), harvest the cells from one well. The T=0 sample is collected immediately after adding the inhibitor.
-
RNA Processing: Extract total RNA from each time point. It is critical to treat samples with DNase to remove any contaminating genomic DNA.[24]
-
Reverse Transcription: Synthesize cDNA from an equal amount of total RNA for each time point.[24]
-
qPCR Analysis: Perform qPCR using primers for your gene of interest.
-
Data Analysis: Calculate the relative amount of mRNA remaining at each time point compared to the T=0 sample. Plotting this data will reveal the decay curve of the mRNA and confirm the time at which its levels become undetectable, indicating complete and effective transcription inhibition.
Visualizations
Caption: Workflow for optimizing transcription inhibitor concentration and incubation time.
Caption: Mechanisms of action for Actinomycin D and α-Amanitin transcription inhibitors.
Caption: A troubleshooting decision tree for incomplete transcription inhibition.
References
- 1. Dactinomycin - Wikipedia [en.wikipedia.org]
- 2. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 12. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. RNA Pol II inhibition activates cell death independently from the loss of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low input or inhibition? Quantitative approaches to detect qPCR inhibitors — BioEcho Life Sciences [bioecho.com]
- 16. Addressing fluorogenic real-time qPCR inhibition using the novel custom Excel file system 'FocusField2-6GallupqPCRSet-upTool-001' to attain consistently high fidelity qPCR reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promegaconnections.com [promegaconnections.com]
- 18. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. google.com [google.com]
- 21. The use of alpha-amanitin to inhibit in vivo RNA synthesis and germination in wheat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Secondary Effects of Transcription Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the secondary effects of transcription arrest in their experiments.
Frequently Asked questions (FAQs)
Q1: What are the most common secondary effects of transcription arrest?
A1: Transcription arrest, often induced by chemical inhibitors, can trigger several secondary cellular responses that may confound experimental results. The most common secondary effects include:
-
DNA Damage Response (DDR): Stalling of RNA polymerase can be recognized as a DNA lesion, activating DNA damage signaling pathways.[1][2][3][4] This can lead to cell cycle arrest and apoptosis.[1][3]
-
p53 Activation: Inhibition of global transcription is a cellular stress that can lead to the accumulation and activation of the tumor suppressor protein p53.[5][6][7] Activated p53 can then induce the expression of its target genes, including those involved in cell cycle arrest and apoptosis.[7][8][9]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER can trigger the Unfolded Protein Response (UPR), a complex signaling network.[10][11] Some transcription inhibitors can induce ER stress, leading to translational and transcriptional reprogramming.[11][12]
-
Alterations in mRNA Stability: Inhibition of transcription can paradoxically lead to the stabilization of some mRNAs, such as those for DNA damage-inducible genes, potentially leading to their accumulation at moderate inhibitor concentrations.[5]
-
Changes in Chromatin Structure: Transcription inhibition can lead to alterations in the biochemical properties of nuclear proteins, including histones and heterogeneous nuclear ribonucleoproteins (hnRNPs).[5]
Q2: How do I choose the right transcription inhibitor for my experiment?
A2: The choice of transcription inhibitor depends on several factors, including the desired speed of action, selectivity, and reversibility. Each inhibitor has its own set of advantages and disadvantages.
Comparison of Common Transcription Inhibitors
| Inhibitor | Mechanism of Action | Selectivity | Speed of Action | Reversibility | Key Considerations |
| Actinomycin (B1170597) D | Intercalates into DNA, primarily at G-C rich regions, physically obstructing RNA polymerase movement.[13] | Poor; inhibits all RNA polymerases at higher concentrations and may also inhibit DNA synthesis.[5][13] | Fast | Partially reversible, but requires several hours.[5] | Can induce DNA strand breaks and activate the p53 pathway.[13] Not suitable for all promoters.[14] |
| α-Amanitin | Highly selective inhibitor of RNA Polymerase II and III.[5] | High for RNAP II and III. | Slow | Irreversible | Its slow action may not be suitable for studying rapid transcriptional responses.[5] |
| Flavopiridol (B1662207) & DRB | CDK9 inhibitors, preventing transcription elongation.[5] | Selective for CDK9. | Fast | Reversible | Many genes can escape inhibition.[5] Can activate the p53 pathway.[6] |
| Triptolide | Binds to the XPB subunit of TFIIH, triggering rapid degradation of RNAP II.[5] | Selective for RNAP II. | Fast | Irreversible | Can completely arrest transcription.[5] |
Q3: How can I verify that transcription is effectively inhibited in my experiment?
A3: Several methods can be used to confirm the inhibition of transcription:
-
Nascent RNA Labeling: This is a direct method to measure ongoing transcription. Cells are pulsed with a labeled nucleotide analog, such as 5-ethynyl uridine (B1682114) (EU) or 4-thiouridine (B1664626) (4sU), which is incorporated into newly synthesized RNA.[15] The amount of incorporated label can then be quantified.
-
Quantitative RT-PCR (qRT-PCR) of Short-Lived mRNAs: Measure the levels of unstable mRNAs, like c-fos or c-myc, after inhibitor treatment. A rapid decrease in their abundance indicates effective transcription inhibition.[5]
-
RNA Sequencing (RNA-Seq): Global analysis of the transcriptome can provide a comprehensive view of the effects of transcription inhibition.[14][16][17] Analysis should show a general decrease in mRNA levels over time.
-
Western Blot for Phosphorylated RNA Polymerase II: The phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II is indicative of its transcriptional activity. Inhibitors like DRB lead to a decrease in the phosphorylated form (IIo) and an increase in the unphosphorylated form (IIa).[6]
Troubleshooting Guides
Problem 1: I see unexpected changes in gene expression that are not related to the direct effects of inhibiting my gene of interest.
-
Possible Cause: This is likely due to the secondary effects of the transcription inhibitor used, such as the activation of stress response pathways.
-
Troubleshooting Steps:
-
Include Proper Controls:
-
Vehicle Control: Treat cells with the solvent used to dissolve the inhibitor.
-
Time-Course Experiment: Analyze gene expression at multiple time points after inhibitor treatment to distinguish early, direct effects from later, secondary responses.
-
Use a Different Inhibitor: Compare the results obtained with inhibitors that have different mechanisms of action. Consistent results across different inhibitors are more likely to be on-target.
-
-
Monitor for Stress Response Markers:
-
DNA Damage: Perform western blotting for phosphorylated H2AX (γH2AX) or 53BP1 foci staining.
-
p53 Activation: Use western blotting to check for increased levels of p53 and its target gene products, such as p21.[6][8]
-
ER Stress: Monitor the expression of ER stress markers like CHOP, BiP, or the splicing of XBP1 mRNA.[10][18]
-
-
Lower Inhibitor Concentration: Use the lowest effective concentration of the inhibitor to minimize off-target and secondary effects. A dose-response curve should be established to determine the optimal concentration.
-
Problem 2: My cells are dying after treatment with a transcription inhibitor, even at low concentrations.
-
Possible Cause: The observed cell death could be a secondary effect of transcription arrest, such as apoptosis induced by the DNA damage response or p53 activation.[1][3][13]
-
Troubleshooting Steps:
-
Assess Apoptosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry, or western blotting for cleaved caspase-3 and PARP to determine if the cells are undergoing apoptosis.
-
Inhibit Apoptosis: If apoptosis is confirmed, consider co-treatment with a pan-caspase inhibitor, like Z-VAD-FMK, to see if it rescues the phenotype. This can help to separate the effects of transcription arrest from the consequences of apoptosis.
-
Use a p53-deficient Cell Line: If p53 activation is suspected, repeat the experiment in a cell line lacking functional p53 to see if the cell death phenotype is p53-dependent.[6]
-
Consider a Reversible Inhibitor: If prolonged transcription arrest is causing toxicity, using a reversible inhibitor like DRB or flavopiridol may allow for a "wash-out" experiment to assess recovery.[5]
-
Experimental Protocols
Protocol 1: Nascent RNA Labeling using 5-Ethynyl Uridine (EU)
This protocol allows for the direct measurement of ongoing transcription.
Materials:
-
5-Ethynyl Uridine (EU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the transcription inhibitor or vehicle control for the desired time.
-
EU Labeling: Add EU to the cell culture medium at a final concentration of 0.5-1 mM and incubate for 30-60 minutes under normal culture conditions.
-
Fixation: Aspirate the medium, wash the cells once with PBS, and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Staining and Imaging: Wash the cells once with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS. Image the cells using a fluorescence microscope. The intensity of the fluorescent signal from the incorporated EU is proportional to the rate of transcription.
Visualizations
Caption: Signaling pathways activated by transcription arrest.
Caption: Troubleshooting workflow for transcription arrest experiments.
References
- 1. DNA damage mediated transcription arrest: Step back to go forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blurring the line between the DNA damage response and transcription: the importance of chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage response and transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Responses to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the p53 transcriptional program sensitizes cancer cells to Cdk7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of transcriptional regulation by p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of the transcriptome by ER stress: non-canonical mechanisms and physiological consequences [frontiersin.org]
- 11. Frontiers | Endoplasmic reticulum stress response and transcriptional reprogramming [frontiersin.org]
- 12. Translational Regulations in Response to Endoplasmic Reticulum Stress in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct measurement of transcription rates reveals multiple mechanisms for configuration of the Arabidopsis ambient temperature response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | RNA-seq data science: From raw data to effective interpretation [frontiersin.org]
- 17. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endoplasmic reticulum stress-induced transcription factor, CHOP, is crucial for dendritic cell IL-23 expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RNA Polymerase II Inhibition
Welcome to the technical support center for RNA polymerase II (Pol II) inhibition experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common issues related to incomplete Pol II inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I observing incomplete inhibition of Pol II-mediated transcription?
Incomplete inhibition of RNA polymerase II can stem from several factors, ranging from the choice of inhibitor and its stability to cell-specific characteristics and experimental conditions. A systematic approach is crucial to pinpoint the exact cause.
Troubleshooting Steps:
-
Verify Inhibitor Activity and Concentration:
-
Inhibitor Integrity: Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh stock solutions.
-
Concentration Optimization: The effective concentration can vary significantly between cell types. It's recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. Titrate the inhibitor across a range of concentrations and assess Pol II inhibition at each point.
-
-
Assess Treatment Duration:
-
The onset of action varies for different inhibitors. For instance, α-amanitin has a slow onset of action, while triptolide (B1683669) and CDK9 inhibitors like flavopiridol (B1662207) are fast-acting.[1] Optimize the incubation time to ensure the inhibitor has sufficient time to exert its effect. Prolonged treatment with some inhibitors, like triptolide, can lead to Pol II degradation, which might be a desired outcome or a confounding factor depending on the experimental goals.[2]
-
-
Evaluate Cell Permeability and Efflux:
-
Some cell lines may have low permeability to certain compounds or may actively pump them out through efflux pumps. If you suspect this, you can try using a modified, more permeable version of the inhibitor (e.g., methyl-amanitin oleate) or co-administering an efflux pump inhibitor.[1]
-
-
Consider Cell-Specific Factors:
-
Cell Division Rate: Rapidly dividing cells might dilute the inhibitor's effect more quickly.
-
Metabolism: Cells may metabolize and inactivate the inhibitor.
-
Pol II Subunit Mutations: Although rare, mutations in the Rpb1 subunit of Pol II can confer resistance to inhibitors like α-amanitin.[1]
-
-
Confirm the Readout Method:
-
Ensure that your method for measuring transcription is sensitive and specific to Pol II activity. Methods that measure steady-state mRNA levels (like standard RT-qPCR) can be misleading due to the long half-life of some transcripts.[3][4] Consider using assays that measure nascent transcript synthesis.
-
Below is a logical workflow to troubleshoot incomplete inhibition:
References
- 1. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promoter-proximal RNA polymerase II termination regulates transcription during human cell type transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear run-on analysis of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA polymerase II ChIP-seq—a powerful and highly affordable method for studying fungal genomics and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Recovery Protocols After α-Amanitin Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing α-Amanitin in their experiments. The information is designed to assist in understanding the challenges of cell recovery following treatment with this potent RNA Polymerase II inhibitor and to provide guidance on experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of α-Amanitin toxicity?
α-Amanitin is a cyclic octapeptide that acts as a potent and specific inhibitor of eukaryotic RNA Polymerase II (RNAP II), the enzyme responsible for transcribing messenger RNA (mRNA). It binds to the largest subunit of RNAP II, RPB1, and interferes with the translocation of the polymerase along the DNA template. This inhibition of transcription leads to a depletion of essential mRNAs and subsequent cell death.
Q2: Is the inhibition by α-Amanitin reversible?
The inhibition of RNAP II by α-Amanitin is generally considered irreversible in living cells. This is because the binding of α-Amanitin to the RPB1 subunit can trigger the degradation of this critical enzyme component.[1][2] Consequently, even if α-Amanitin is removed from the culture medium, cells may not recover if a significant portion of their RNAP II has been degraded.
Q3: How does α-Amanitin induce cell death?
α-Amanitin primarily induces apoptosis, or programmed cell death. The inhibition of transcription can lead to the activation of the p53 tumor suppressor protein and the intrinsic apoptotic pathway. This involves the permeabilization of the mitochondrial membrane, release of cytochrome C, and subsequent activation of caspases, such as caspase-3.[3][4] In some cell types, α-Amanitin can also promote autophagy.[5][6]
Q4: What is a typical effective concentration and duration of α-Amanitin treatment?
The effective concentration and duration of α-Amanitin treatment are highly cell-type dependent. However, concentrations in the range of 1-10 µg/mL are commonly used to achieve significant inhibition of transcription and loss of cell viability over 24 to 72 hours.[3][7] It is always recommended to perform a dose-response and time-course experiment for your specific cell line.
Troubleshooting Guide
Issue 1: My cells are not recovering after washing out α-Amanitin.
-
Possible Cause 1: Irreversible RNAP II Degradation.
-
Explanation: Prolonged exposure or high concentrations of α-Amanitin can lead to the degradation of the RPB1 subunit of RNAP II.[1][2] Once degraded, the polymerase cannot function even after the removal of the inhibitor.
-
Suggestion: For recovery experiments, use the lowest effective concentration of α-Amanitin for the shortest possible duration to minimize RPB1 degradation. A pulse-chase experiment, where the "pulse" is a short exposure to α-Amanitin, may be more appropriate for studying recovery.
-
-
Possible Cause 2: Ineffective Washout.
-
Explanation: α-Amanitin may not have been completely removed from the cell culture, leading to continued inhibition of transcription.
-
Suggestion: Implement a rigorous washing protocol. See the "Experimental Protocols" section for a recommended α-Amanitin washout procedure.
-
-
Possible Cause 3: Apoptosis has been initiated.
-
Explanation: The apoptotic cascade, once initiated, may be past a point of no return, even if the initial trigger (transcription inhibition) is removed.
-
Suggestion: Assess markers of apoptosis (e.g., caspase-3 activity) at the time of washout. If apoptosis is already significantly activated, cell recovery is unlikely.
-
Issue 2: I am seeing high variability in my cell viability assays after α-Amanitin treatment.
-
Possible Cause 1: Inconsistent Cell Health and Density.
-
Explanation: The initial health and seeding density of your cells can significantly impact their response to α-Amanitin.
-
Suggestion: Use cells in the logarithmic growth phase and maintain consistent seeding densities across experiments. Avoid using cells that are over-confluent.[8]
-
-
Possible Cause 2: Edge Effects in Microplates.
-
Explanation: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate α-Amanitin and affect cell growth, leading to inconsistent results.
-
Suggestion: To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.[8]
-
-
Possible Cause 3: Issues with the Viability Assay Itself.
-
Explanation: Low absorbance readings in an MTT assay could be due to low cell numbers or insufficient incubation time with the reagent. High background in an LDH assay could indicate that even the control cells are stressed.[8]
-
Suggestion: Optimize your cell viability assay by performing a cell titration to determine the optimal seeding density and ensuring appropriate incubation times.[8]
-
Data Presentation
Table 1: Effect of α-Amanitin Concentration on Cell Viability in Hematopoietic Cell Lines (72h Exposure)
| Cell Line | α-Amanitin Concentration (µM) | Average % Viable Cells Remaining (Trypan Blue) |
| HL60 | 1 | 87 ± 11% |
| 3 | 78 ± 16% | |
| 10 | 12 ± 8% |
Data adapted from a study on hematopoietic cells.[3]
Table 2: Impact of α-Amanitin Exposure Duration on HL60 Cell Viability (MTS Assay)
| α-Amanitin Concentration (µM) | Exposure Duration | Culture in Fresh Medium Post-Exposure | % MTS Reduction vs. Control (at 72h total) |
| 3 | 4h | 68h | Significantly higher than 72h continuous |
| 10 | 4h | 68h | Significantly higher than 72h continuous |
| 3 | 16h | 56h | Significantly decreased vs. control |
| 10 | 16h | 56h | No significant difference from 72h continuous |
| 10 | 72h | 0h | Maximum reduction |
This table summarizes findings that even a 4-hour exposure to 10 µM α-Amanitin significantly impacts cell viability at 72 hours, and a 16-hour exposure can be as detrimental as continuous 72-hour exposure.[9]
Experimental Protocols
Protocol 1: α-Amanitin Washout for Cell Recovery Assessment
-
Treatment: Culture cells to the desired confluency. Treat with the desired concentration of α-Amanitin for a predetermined duration (e.g., 4-16 hours).
-
Aspiration: Carefully aspirate the α-Amanitin-containing medium from the culture vessel.
-
Washing:
-
Gently wash the cells three times with pre-warmed, sterile Phosphate-Buffered Saline (PBS) or serum-free medium.
-
For each wash, add the wash solution to the side of the vessel to avoid dislodging the cells, gently rock the vessel, and then aspirate.
-
-
Recovery Medium: After the final wash, add fresh, pre-warmed complete culture medium.
-
Incubation: Return the cells to the incubator and monitor for recovery over a time course (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, assess cell viability (e.g., using an MTT assay) and/or transcriptional activity (e.g., via RT-qPCR of a housekeeping gene).
Protocol 2: Assessing Transcriptional Activity via RT-qPCR
-
Cell Treatment: Treat cells with α-Amanitin with or without a subsequent washout and recovery period.
-
RNA Isolation: At the desired time points, lyse the cells and isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for a gene of interest (e.g., a housekeeping gene like GAPDH or ACTB) and a suitable qPCR master mix.
-
Include a no-treatment control and a no-reverse-transcriptase control.
-
-
Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the no-treatment control. A decrease in mRNA levels indicates inhibition of transcription.
Visualizations
Caption: Mechanism of α-Amanitin action on RNA Polymerase II.
Caption: Experimental workflow for α-Amanitin treatment and recovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylpenicyllin and acetylcysteine protection from α-amanitin-induced apoptosis in human hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Autophagy Promotes α-Amanitin-Induced Apoptosis of Hepa1-6 Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on RNA synthesis by mouse embryos in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Validating Transcription Inhibition: A Comparative Guide to Alpha-Amanitin and Alternatives
For researchers, scientists, and drug development professionals, understanding the precise mechanism and efficacy of transcription inhibitors is paramount. This guide provides a comprehensive comparison of Alpha-Aamanitin with other commonly used transcription inhibitors, supported by experimental data and detailed protocols to aid in the validation of their activity.
Alpha-Amanitin is a highly potent and selective inhibitor of RNA polymerase II and, to a lesser extent, RNA polymerase III, making it an invaluable tool in molecular biology and a potential therapeutic agent.[1] Its primary mechanism of action involves binding to the bridge helix of RNA polymerase II, which physically impedes the translocation of the DNA template and the nascent RNA strand, thereby halting transcription.[1] This guide will delve into the experimental validation of this compound's inhibitory effects and compare its performance with other widely used transcription inhibitors, namely Actinomycin D, Flavopiridol, and Triptolde.
Performance Comparison of Transcription Inhibitors
The choice of a transcription inhibitor depends on the specific experimental needs, considering factors like selectivity, speed of action, and reversibility. The following tables summarize the key characteristics and available quantitative data for this compound and its alternatives.
Table 1: General Properties of Transcription Inhibitors
| Feature | This compound | Actinomycin D | Flavopiridol | Triptolide |
| Target(s) | RNA Polymerase II (high sensitivity), RNA Polymerase III (moderate sensitivity)[1] | DNA intercalation, inhibits all RNA Polymerases | CDK9 (a component of P-TEFb)[2][3] | XPB subunit of TFIIH, leading to RNA Polymerase II degradation[4][5] |
| Mechanism of Action | Binds to the bridge helix of RNA Pol II, inhibiting translocation.[1] | Intercalates into DNA, physically obstructing polymerase movement.[6][7] | Inhibits CDK9, preventing phosphorylation of the RNA Pol II C-terminal domain (CTD) required for elongation.[8] | Covalently binds to the XPB subunit of the general transcription factor TFIIH, inducing proteasome-dependent degradation of the largest subunit of RNA Polymerase II (RPB1).[4][5] |
| Selectivity | Highly selective for RNA Pol II. | Non-selective, affects all RNA polymerases. | Selective for CDK9. | Inhibits transcription mediated by both RNA Pol I and II.[9] |
| Speed of Action | Slow, effects are typically observed after several hours. | Fast-acting. | Fast-acting. | Fast-acting.[9] |
| Reversibility | Irreversible, triggers the degradation of the RPB1 subunit of RNA Pol II.[10] | Reversible upon removal. | Reversible. | Irreversible. |
| Primary Application | Selective inhibition of mRNA synthesis, studying transcription-dependent processes. | General transcription inhibition in both prokaryotes and eukaryotes. | Studying transcriptional elongation, potential anti-cancer agent. | Potent anti-inflammatory and anti-cancer research. |
Table 2: Comparative Cytotoxicity (IC50) of Transcription Inhibitors in HeLa Cells
| Inhibitor | IC50 (HeLa Cells) | Incubation Time | Reference |
| This compound | ~1-10 µM (estimated from various studies) | 24-72 hours | [11][12] |
| Actinomycin D | ~2-10 µM | 72 hours | [13] |
| Flavopiridol | Not readily available for HeLa | - | |
| Triptolide | ~10-20 nM | 48 hours | [14][15] |
Note: IC50 values can vary significantly between cell lines and experimental conditions. The data presented here is for comparative purposes and is based on available literature. Direct comparison in the same experimental setup is recommended for highest accuracy.
Experimental Protocols for Validating Transcription Inhibition
Accurate validation of transcription inhibition is crucial for interpreting experimental results. Below are detailed protocols for key assays used to measure the efficacy of inhibitors like this compound.
Quantitative Real-Time PCR (qPCR) for Measuring Inhibition of Specific Gene Transcription
This protocol allows for the quantification of the reduction in mRNA levels of a specific gene following treatment with a transcription inhibitor.
Materials:
-
Cells of interest
-
Transcription inhibitor (e.g., this compound)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with a range of concentrations of the transcription inhibitor. Include a vehicle-only control. Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol. Ensure the removal of genomic DNA by DNase treatment.[16]
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with primers for the target and reference genes. Use a standard thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Cq) values for both the target and reference genes. Calculate the relative gene expression using the ΔΔCq method.[17] A decrease in the relative expression of the target gene in treated samples compared to the control indicates transcriptional inhibition. Potential qPCR inhibitors in the sample can be assessed using spike-in controls or serial dilutions.[17][18]
MTT Assay for Assessing Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and can be used to determine the cytotoxic effects of transcription inhibitors.
Materials:
-
Cells of interest
-
Transcription inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19][20][21][22][23]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19][20][21][22][23]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the transcription inhibitor. Include a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration to determine the IC50 value.
RNA Sequencing (RNA-Seq) for Global Transcriptome Analysis
RNA-Seq provides a comprehensive view of the changes in the transcriptome following treatment with a transcription inhibitor, allowing for the identification of affected genes and pathways.
Procedure Outline:
-
Sample Preparation: Treat cells with the transcription inhibitor and a vehicle control. Extract high-quality total RNA.
-
Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.[16][24][25]
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the treated samples compared to the control.[26][27]
-
Pathway Analysis: Use bioinformatics tools to identify biological pathways that are enriched among the differentially expressed genes.
-
Visualizing Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams illustrate the mechanism of transcription inhibition by this compound and a typical experimental workflow for its validation.
References
- 1. α-Amanitin - Wikipedia [en.wikipedia.org]
- 2. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptolide (TPL) inhibits global transcription by inducing proteasome-dependent degradation of RNA polymerase II (Pol II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 6. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 7. Actinomycin and DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Addressing fluorogenic real-time qPCR inhibition using the novel custom Excel file system 'FocusField2-6GallupqPCRSet-upTool-001' to attain consistently high fidelity qPCR reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. biorxiv.org [biorxiv.org]
- 25. RNA-Seq: a revolutionary tool for transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Transcription Inhibition: α-Amanitin vs. Actinomycin D
For researchers in molecular biology, genetics, and drug development, the precise control of transcription is a fundamental experimental tool. This guide provides a detailed, objective comparison of two widely used transcription inhibitors, α-amanitin and actinomycin (B1170597) D, to aid in the selection of the appropriate tool for specific research applications. We will delve into their mechanisms of action, specificity, and potency, supported by quantitative data and detailed experimental protocols.
Executive Summary
α-Amanitin and actinomycin D are both potent inhibitors of transcription, yet they operate through distinct mechanisms, resulting in different specificities and experimental outcomes. α-Amanitin, a cyclic octapeptide from the Amanita phalloides mushroom, offers high specificity for RNA polymerase II, making it an excellent choice for studying mRNA synthesis. In contrast, actinomycin D, a polypeptide antibiotic from Streptomyces parvulus, is a non-specific DNA intercalator that blocks all forms of transcription, providing a rapid and global shutdown of RNA synthesis. The choice between these two inhibitors hinges on the specific requirements of the experiment, such as the target polymerase, the desired speed of inhibition, and the tolerance for off-target effects.
Performance Comparison at a Glance
The following tables summarize the key quantitative differences between α-amanitin and actinomycin D, providing a clear overview of their inhibitory properties.
Table 1: Potency of α-Amanitin and Actinomycin D Against Eukaryotic RNA Polymerases
| Inhibitor | Target Polymerase | Organism/Cell Type | IC50 / Ki | Citation |
| α-Amanitin | RNA Polymerase II | Wheat germ | ~0.04 µg/mL | |
| RNA Polymerase II | Mammalian cells | Ki = 3–4 nM | ||
| RNA Polymerase III | Mammalian cells | ~100-fold less sensitive than Pol II | [1] | |
| RNA Polymerase I | Mammalian cells | Insensitive | [1] | |
| Actinomycin D | RNA Polymerase I | C2C12 cells | Effective at 0.05 µg/mL | [2] |
| RNA Polymerase II | C2C12 cells | Effective at 20 µg/mL (for complete inhibition) | [2] | |
| General Transcription | K562 cells | IC50 of 60 ng/mL for RNA synthesis |
Table 2: Key Characteristics of α-Amanitin and Actinomycin D
| Characteristic | α-Amanitin | Actinomycin D | Citation |
| Mechanism of Action | Binds to the RPB1 subunit of RNA Polymerase II, inhibiting translocation. | Intercalates into DNA at G-C rich regions, physically obstructing RNA polymerase. | [3][4],[5] |
| Specificity | Highly specific for RNA Polymerase II; less sensitive to Pol III; Pol I is insensitive. | Non-specific; inhibits RNA Polymerases I, II, and III, and also prokaryotic RNA polymerase. | ,[6] |
| Onset of Action | Slow, requires cellular uptake and binding to polymerase. | Fast-acting. | [1] |
| Reversibility | Irreversible due to degradation of the RPB1 subunit. | Reversible upon removal from the system. | [7] |
| Primary Applications | Studying mRNA transcription, differentiating polymerase activities, antibody-drug conjugates. | Global transcription shutdown, mRNA stability assays, cancer chemotherapy. | [8],[5] |
| Known Off-Target Effects | Can induce apoptosis. May cause hepatotoxicity at high concentrations. | Can cause DNA double-strand breaks. | [7],[1] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of α-amanitin and actinomycin D are critical to understanding their experimental applications and potential off-target effects.
α-Amanitin: A Specific Brake on RNA Polymerase II
α-Amanitin functions by binding directly to the largest subunit, RPB1, of RNA polymerase II (and to a lesser extent, RNA polymerase III).[7] This binding occurs in a pocket near the enzyme's active site, specifically interacting with the "bridge helix" and "trigger loop," which are crucial for the translocation of the polymerase along the DNA template.[4] By locking these mobile elements, α-amanitin effectively stalls the polymerase, preventing it from moving forward to synthesize the RNA transcript.[8] This leads to a gradual halt in mRNA production and, ultimately, the degradation of the RPB1 subunit, making its inhibitory effect irreversible.[7]
Actinomycin D: A Roadblock on the DNA Highway
Actinomycin D employs a more direct and less specific mechanism. It physically inserts, or intercalates, itself into the DNA double helix, primarily at sequences rich in guanine (B1146940) and cytosine (G-C pairs).[9] This intercalation distorts the DNA structure, creating a physical barrier that prevents the progression of RNA polymerase along the template.[5] Because this mechanism is dependent on DNA structure rather than a specific enzyme, actinomycin D is a broad-spectrum inhibitor, affecting all three eukaryotic RNA polymerases as well as prokaryotic transcription.[6] Its action is rapid and reversible upon its dissociation from the DNA.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing α-amanitin and actinomycin D.
Protocol 1: Inhibition of Transcription in Cell Culture with α-Amanitin
This protocol is designed to specifically inhibit RNA polymerase II-mediated transcription in cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
α-Amanitin stock solution (e.g., 1 mg/mL in DMSO, store at -20°C)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reagents for RT-qPCR (reverse transcriptase, qPCR master mix, primers for target and control genes)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with the desired concentration of α-amanitin. A typical final concentration for inhibiting RNA polymerase II is 2-10 µg/mL.[1] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period. Due to its slow uptake, inhibition by α-amanitin is typically observed after several hours (e.g., 4-24 hours).[6]
-
RNA Extraction: At the end of the incubation period, wash the cells with PBS and lyse them according to the protocol of your chosen RNA extraction kit.
-
RT-qPCR Analysis: Convert the extracted RNA to cDNA using reverse transcriptase. Perform qPCR to quantify the expression levels of target mRNAs and a housekeeping gene. A significant decrease in the target mRNA levels in the α-amanitin-treated cells compared to the control indicates successful inhibition of transcription.
Protocol 2: mRNA Stability Assay Using Actinomycin D
This protocol is used to determine the half-life of a specific mRNA by inhibiting global transcription with actinomycin D and measuring the decay of the target mRNA over time.[10]
Materials:
-
Cultured mammalian cells in multi-well plates
-
Complete cell culture medium
-
Actinomycin D stock solution (e.g., 5 mg/mL in DMSO, store at -20°C)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit for each time point
-
Reagents for RT-qPCR
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a plate to have a separate well for each time point.
-
Treatment: Add actinomycin D to the culture medium to a final concentration of 5-10 µg/mL.[11]
-
Time Course Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) after the addition of actinomycin D, harvest the cells from one well for each time point.[6] The 0-hour time point represents the initial mRNA level before decay.
-
RNA Extraction and RT-qPCR: Extract total RNA from each time point and perform RT-qPCR to quantify the amount of the target mRNA.
-
Data Analysis: Normalize the mRNA levels at each time point to the 0-hour time point. Plot the percentage of remaining mRNA versus time on a semi-logarithmic graph. The time at which 50% of the initial mRNA remains is the mRNA half-life.
Conclusion
Both α-amanitin and actinomycin D are invaluable tools for the study of transcription. The high specificity of α-amanitin for RNA polymerase II makes it the inhibitor of choice for dissecting the regulation of protein-coding genes. Its slow and irreversible action provides a clear window into the consequences of shutting down mRNA synthesis. Conversely, the rapid and broad-spectrum inhibition by actinomycin D is ideal for experiments requiring a global and immediate cessation of transcription, such as in mRNA stability assays. By understanding their distinct mechanisms, potencies, and experimental considerations, researchers can confidently select the appropriate inhibitor to advance their scientific inquiries.
References
- 1. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Amanitin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
A Comparative Guide to RNA Polymerase II Inhibitors: α-Amanitin vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate RNA Polymerase II (Pol II) inhibitor is critical for experimental success. This guide provides an objective comparison of α-Amanitin with other prominent Pol II inhibitors—Triptolide, Actinomycin D, and Flavopiridol (B1662207)—supported by experimental data and detailed methodologies.
The inhibition of transcription, the fundamental process of synthesizing RNA from a DNA template, is a powerful tool for dissecting gene regulation pathways and serves as a mechanism for various therapeutic agents. α-Amanitin, a cyclic octapeptide from the Amanita phalloides mushroom, is renowned for its high specificity and potency in inhibiting Pol II. However, a range of other inhibitors exist, each with a unique mechanism of action, potency, and experimental utility. This guide explores these differences to inform the selection process for specific research applications.
Mechanisms of Action: A Divergence in Strategy
The primary distinction between these inhibitors lies in their molecular targets and the stage of transcription they disrupt. While all ultimately halt Pol II-mediated mRNA synthesis, their approaches are fundamentally different.
-
α-Amanitin: This toxin directly targets the largest subunit of RNA Polymerase II, RPB1. It binds to the "bridge helix" region of the enzyme, a flexible domain essential for the translocation of Pol II along the DNA template. This interaction locks the enzyme in place, physically preventing the elongation of the nascent RNA chain.[1] Its action is highly specific to Pol II, with a much lower affinity for RNA Polymerase III and no effect on RNA Polymerase I.[1]
-
Triptolide: A diterpenoid triepoxide, Triptolide acts indirectly on Pol II. Its target is the XPB subunit of the general transcription factor TFIIH.[2] TFIIH is crucial for promoter opening during transcription initiation. By covalently binding to XPB and inhibiting its ATPase activity, Triptolide prevents the formation of the transcription bubble, thereby blocking initiation.[1][2] This leads to a rapid, proteasome-dependent degradation of the RPB1 subunit of Pol II.[1]
-
Actinomycin D: This antibiotic and anti-neoplastic agent functions as a DNA intercalator. It inserts itself into DNA, primarily at G-C rich regions, creating a physical roadblock that stalls the progression of the elongating RNA polymerase.[1] Its mechanism is not specific to Pol II and it can inhibit all forms of transcription (Pol I, II, and III), though Pol I is often the most sensitive.[1]
-
Flavopiridol: A synthetic flavonoid, Flavopiridol acts as a kinase inhibitor. It potently targets Cyclin-Dependent Kinase 9 (CDK9), the catalytic component of the Positive Transcription Elongation Factor b (P-TEFb).[3][4] P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RPB1, a key step that releases Pol II from promoter-proximal pausing and allows it to switch into a productive elongation phase. By inhibiting CDK9, Flavopiridol prevents this phosphorylation event, leading to an accumulation of paused polymerases and a block in transcriptional elongation.[3][4]
Quantitative Performance Comparison
The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which can vary significantly based on the assay type (e.g., cell-free in vitro transcription vs. cell-based RNA synthesis) and the cell line used. The following table summarizes available quantitative data to provide a comparative overview.
| Inhibitor | Target | IC50 / Ki | Assay System / Cell Line | Key Characteristics |
| α-Amanitin | RNA Polymerase II (RPB1 subunit) | IC50: ~2.1-5.7 µM[5]Ki: ~3-4 nM[1] | In vitro transcription (HeLa Nuclear Extract) | Highly specific for Pol II, slow-acting, irreversible (induces RPB1 degradation).[1] |
| Triptolide | TFIIH (XPB subunit) | IC50: ~109 nM[2]IC50: ~200 nM | RNA synthesis ([³H]-uridine, HeLa cells)[2]In vitro transcription | Fast-acting, irreversible (covalent binding), induces rapid Pol II degradation.[1] |
| Actinomycin D | DNA (G-C rich regions) | Effective Conc.: ~0.5 µg/mL for Pol II inhibition | Cell Culture | Fast-acting, poor selectivity (inhibits all RNA polymerases), DNA damaging.[1] |
| Flavopiridol | P-TEFb (CDK9) | Ki: ~3 nM (for CDK9)[4]Effective Conc.: ~300 nM inhibits ~60-70% transcription[3] | Cell-free kinase assay[4]Nuclear run-on assay (HeLa cells)[3] | Fast-acting, reversible, specific for CDK9-mediated elongation.[1] |
Disclaimer: The IC50 and Ki values presented are compiled from different studies and experimental systems. Direct comparison should be made with caution. Values are intended to provide a general scale of potency.
Experimental Protocols
Evaluating the efficacy of a potential Pol II inhibitor requires robust and reproducible assays. The in vitro transcription assay using HeLa nuclear extract is a foundational method for directly measuring the impact of a compound on the core transcription machinery.
Key Experiment: In Vitro Transcription Assay with HeLa Nuclear Extract
This assay measures the synthesis of a specific RNA transcript from a DNA template in a cell-free system containing the necessary transcriptional machinery.
Objective: To determine the IC50 value of an inhibitor by measuring its effect on the rate of RNA synthesis catalyzed by RNA Polymerase II in a HeLa nuclear extract.
Materials:
-
HeLa Nuclear Extract (commercially available or prepared via Dignam et al. method)
-
Linearized DNA template containing a strong Pol II promoter (e.g., Adenovirus Major Late Promoter) driving a reporter sequence (e.g., a G-less cassette or a defined-length runoff template).
-
Ribonucleotide solution (ATP, CTP, UTP, GTP)
-
[α-³²P]UTP or other radiolabeled nucleotide
-
Transcription Reaction Buffer (e.g., 20 mM HEPES-pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% Glycerol)
-
Stop Buffer (containing EDTA, SDS, and Proteinase K)
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol (B145695) (100%) and Ammonium (B1175870) Acetate (B1210297)
-
Denaturing polyacrylamide gel (6-8% acrylamide, 7M Urea)
-
TBE Buffer
-
Loading Dye (Formamide-based)
Methodology:
-
Reaction Setup: On ice, assemble transcription reactions in sterile microcentrifuge tubes. A typical 25 µL reaction includes:
-
HeLa Nuclear Extract (~10 µL, 5-10 µg/µL)
-
Transcription Buffer
-
Linearized DNA Template (~100 ng)
-
NTP mix (without UTP)
-
[α-³²P]UTP
-
Varying concentrations of the test inhibitor (dissolved in an appropriate solvent like DMSO) or solvent control.
-
-
Incubation: Incubate the reaction mixtures at 30°C for 60 minutes to allow for transcription to occur.
-
Reaction Termination: Stop the reaction by adding 150 µL of Stop Buffer. Incubate at 42°C for 20 minutes to digest proteins.
-
RNA Purification:
-
Perform a phenol:chloroform extraction to remove remaining proteins.
-
Precipitate the RNA from the aqueous phase by adding ammonium acetate and cold 100% ethanol.
-
Incubate at -80°C for at least 30 minutes, then centrifuge at high speed to pellet the RNA.
-
Wash the pellet with 70% ethanol and air dry.
-
-
Analysis:
-
Resuspend the RNA pellet in formamide (B127407) loading dye.
-
Denature the samples by heating at 90°C for 5 minutes.
-
Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
-
Quantification and IC50 Calculation:
-
Quantify the intensity of the band corresponding to the expected transcript size for each inhibitor concentration.
-
Normalize the data to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex effects of flavopiridol on the expression of primary response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel, non-radioactive eukaryotic in vitro transcription assay for sensitive quantification of RNA polymerase II activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Alpha-Amanitin Specificity: Experimental Controls and Comparative Data
Alpha-Amanitin is a highly specific and potent inhibitor of eukaryotic RNA polymerase II (Pol II), the enzyme responsible for transcribing messenger RNA.[1][2][3][] Its mechanism of action involves binding to the largest subunit of Pol II, RPB1, thereby physically blocking transcriptional elongation.[5][6][7][8] This specificity, however, must be rigorously demonstrated in any experimental system. This guide outlines key controls and methodologies to confidently attribute observed effects to the specific inhibition of RNA polymerase II by this compound.
Comparative Efficacy and Cellular Response to this compound
The inhibitory effect of this compound is not uniform across all RNA polymerases, a characteristic that is fundamental to its use as a specific tool in molecular biology. Furthermore, its cytotoxic effects can vary between different cell lines, influenced by factors such as the expression levels of transporters like OATP1B3 which facilitate its uptake.[9]
Table 1: Differential Sensitivity of Eukaryotic RNA Polymerases to this compound
| RNA Polymerase | Sensitivity to this compound | Typical Inhibitory Concentration | Primary Transcripts |
| RNA Polymerase I | Insensitive | > 1 mg/ml | Ribosomal RNA (rRNA) |
| RNA Polymerase II | Highly Sensitive | ~1 µg/ml | Messenger RNA (mRNA), microRNA (miRNA), small nuclear RNA (snRNA) |
| RNA Polymerase III | Moderately Sensitive | ~10 µg/ml | Transfer RNA (tRNA), 5S rRNA |
This differential sensitivity is a cornerstone for designing control experiments to demonstrate the specificity of this compound's action in a given biological context.[3][10][11][12]
Table 2: Comparative Cytotoxicity of this compound in Various Human Cell Lines
| Cell Line | Organ of Origin | Sensitivity to this compound | Notes |
| HepG2 | Liver | High | High expression of OATP1B3 transporter facilitates uptake.[9] |
| BGC-823 | Stomach | High | |
| HEK-293 | Kidney | High | [9] |
| A549 | Lung | Lower | |
| MCF-7 | Breast | Lower |
The variability in cytotoxicity underscores the importance of empirical determination of optimal this compound concentrations and incubation times for each cell line used.[9]
Essential Experimental Controls for Demonstrating Specificity
To unequivocally attribute an observed phenotype to the specific inhibition of RNA polymerase II by this compound, a combination of negative and positive controls should be employed.
Negative Controls
The most robust negative control involves the use of a system that is resistant to the effects of this compound.
-
This compound-Resistant RNA Polymerase II Mutants: The gold standard for demonstrating specificity is the use of cell lines expressing a mutated form of the RPB1 subunit of RNA polymerase II that confers resistance to this compound.[12][13][14][15] In such a system, the biological effect observed in wild-type cells upon this compound treatment should be absent or significantly diminished in the mutant cells.
-
Structurally Unrelated Transcription Inhibitors: While not as specific as a resistant mutant, comparing the effects of this compound to other transcription inhibitors with different mechanisms of action, such as Actinomycin D (an intercalating agent that inhibits all RNA polymerases), can provide supporting evidence.[13][16] If the observed phenotype is specific to Pol II inhibition, the effects of this compound should be distinct from those of broad-spectrum transcription inhibitors.
Positive Controls
Positive controls are crucial to confirm that this compound is active and effectively inhibiting RNA polymerase II in the experimental system.
-
Inhibition of mRNA Synthesis: A direct measure of this compound's activity is the inhibition of mRNA synthesis. This can be quantified by measuring the incorporation of labeled nucleotides (e.g., ³H-uridine) into newly synthesized RNA, followed by analysis of poly(A)+ RNA.[17] A significant reduction in labeled poly(A)+ RNA in the presence of this compound serves as a positive control for its inhibitory effect.
-
Degradation of the RPB1 Subunit: Treatment of cells with this compound has been shown to trigger the specific degradation of the RPB1 subunit of RNA polymerase II.[12][13][16][18][19] Observing a decrease in the levels of RPB1 via Western blotting following this compound treatment provides strong evidence that the drug is engaging its target.
Detailed Experimental Protocols
Protocol 1: In Vitro Transcription Assay to Determine Polymerase Sensitivity
This assay directly measures the inhibitory effect of this compound on the activity of different RNA polymerases.
-
Nuclear Extract Preparation: Prepare nuclear extracts from the cells or tissue of interest using standard biochemical methods.
-
In Vitro Transcription Reaction: Set up in vitro transcription reactions containing the nuclear extract, a DNA template with specific promoters for RNA polymerase I, II, or III, ribonucleotides (including one labeled nucleotide, e.g., [α-³²P]UTP), and varying concentrations of this compound.
-
RNA Purification: After incubation, purify the newly synthesized RNA.
-
Analysis: Analyze the labeled RNA transcripts by gel electrophoresis and autoradiography. The intensity of the bands corresponding to the transcripts from each polymerase at different this compound concentrations will reveal their respective sensitivities.
Protocol 2: Cell Viability Assay
This protocol assesses the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of this compound concentrations for a predetermined duration (e.g., 24, 48, 72 hours).[20]
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay, which measures mitochondrial activity.[21][22]
-
Data Analysis: Plot cell viability against this compound concentration to determine the IC50 value.
Protocol 3: Western Blot for RPB1 Degradation
This protocol provides evidence of target engagement by observing the degradation of the RPB1 subunit of RNA polymerase II.
-
Cell Treatment: Treat cells with the desired concentration of this compound for various time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the RPB1 subunit of RNA polymerase II.
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. A decrease in the RPB1 band intensity over time indicates degradation.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental logic and the mechanism of action of this compound, the following diagrams are provided.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Specificity Testing.
Caption: Comparison of Experimental Controls.
References
- 1. Amanita phalloides - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. letstalkacademy.com [letstalkacademy.com]
- 5. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Amanitin on Transcription [chem.uwec.edu]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. α-Amanitin - Wikipedia [en.wikipedia.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The RNA polymerase II of an this compound-resistant Chinese hamster ovary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Localization of an this compound resistance mutation in the gene encoding the largest subunit of mouse RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The use of this compound to inhibit in vivo RNA synthesis and germination in wheat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Head-to-Head Comparison: siRNA Knockdown vs. Alpha-Amanitin Treatment for RPB1 Depletion
For researchers aiming to study the consequences of depleting RPB1, the catalytic subunit of RNA Polymerase II (Pol II), two powerful techniques are widely employed: siRNA-mediated knockdown and treatment with the fungal toxin Alpha-Amanitin. While both methods effectively reduce RPB1 levels and inhibit transcription, they operate through fundamentally different mechanisms, leading to distinct experimental outcomes, advantages, and disadvantages. This guide provides an objective comparison to aid researchers in selecting the most appropriate method for their experimental goals.
At a Glance: Key Differences
| Feature | siRNA Knockdown of RPB1 | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation. | Direct, high-affinity binding to the RPB1 subunit of RNA Polymerase II, inhibiting transcription and inducing RPB1 degradation.[1] |
| Target | POLR2A (RPB1) mRNA. | RPB1 protein subunit of assembled RNA Polymerase II.[1] |
| Mode of Action | Reversible, with duration dependent on siRNA stability and cell division. | Irreversible inhibition of individual Pol II molecules and induction of RPB1 degradation.[1][2][3] |
| Kinetics of Depletion | Slower onset, typically requiring 24-72 hours for significant protein reduction.[4] | Rapid inhibition of transcription, with subsequent RPB1 degradation occurring over several hours.[1][5] |
| Specificity | Can have off-target effects by silencing unintended mRNAs with partial sequence homology.[6][7][8] | Highly specific for RNA Polymerase II, with some effect on RNA Polymerase III at higher concentrations.[2] |
| Cellular Impact | Primarily affects newly synthesized RPB1. | Affects the entire cellular pool of RNA Polymerase II, leading to transcriptional arrest.[1][5] |
| Toxicity | Can induce off-target-related cellular toxicity.[7] | Potent toxin with significant cytotoxicity due to global transcription inhibition.[9] |
Delving into the Mechanisms
The distinct mechanisms of siRNA and this compound are central to their different experimental outcomes.
siRNA-mediated knockdown leverages the cell's own RNA interference (RNAi) machinery. A synthetic small interfering RNA (siRNA) duplex, designed to be complementary to the POLR2A mRNA sequence, is introduced into the cell. The siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then uses the siRNA as a guide to find and cleave the target POLR2A mRNA. This leads to the degradation of the mRNA and a subsequent reduction in the synthesis of new RPB1 protein.
This compound , a cyclic octapeptide from the Amanita phalloides mushroom, acts as a potent and specific inhibitor of RNA Polymerase II. It binds with high affinity to the RPB1 subunit, near the enzyme's active site.[9][10] This binding event physically obstructs the translocation of the polymerase along the DNA template, thereby halting transcription.[9] Furthermore, the binding of this compound to RPB1 signals the subunit for ubiquitination and subsequent degradation by the proteasome.[1][2][11] This leads to the depletion of the existing RPB1 protein pool.
Experimental Protocols
Below are representative protocols for achieving RPB1 depletion using each method. Note that optimal conditions will vary depending on the cell line and experimental setup.
siRNA Transfection for RPB1 Knockdown
This protocol is a general guideline for siRNA transfection in a 6-well plate format.
Materials:
-
RPB1-targeting siRNA and non-targeting control siRNA (20 µM stock)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Mammalian cells of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 µL of 20 µM siRNA stock into 200 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 200 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature.
-
-
Transfection:
-
Add the 410 µL of siRNA-lipid complex to one well of the 6-well plate containing 1.8 mL of fresh complete medium.
-
-
Incubation and Analysis:
This compound Treatment for RPB1 Inhibition and Degradation
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
This compound (stock solution, e.g., 1 mg/mL in DMSO)
-
Complete cell culture medium
-
Mammalian cells of interest
Procedure:
-
Cell Culture: Culture cells to the desired confluency in their appropriate culture vessels.
-
Treatment:
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. A typical final concentration is 2-5 µg/mL.[2]
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
-
Incubation and Analysis:
Experimental Workflow for Comparison
To directly compare the two methods, a carefully designed experiment is crucial.
Choosing the Right Tool for the Job
The choice between siRNA knockdown and this compound treatment depends heavily on the specific research question.
-
For studying the effects of gradual RPB1 depletion and the consequences of reduced RPB1 synthesis , siRNA knockdown is the more suitable choice. Its reversible nature also allows for recovery experiments.
-
For achieving rapid and complete inhibition of transcription to study immediate cellular responses to transcriptional arrest , This compound treatment is the preferred method. Its direct action on the existing Pol II machinery provides a more acute perturbation.
References
- 1. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yeasenbio.com [yeasenbio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 9. Effects of Amanitin on Transcription [chem.uwec.edu]
- 10. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription-coupled and DNA damage-dependent ubiquitination of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. oaepublish.com [oaepublish.com]
Alpha-Amanitin: A Comparative Guide to its Specificity for RNA Polymerase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alpha-Aamanitin's inhibitory effects on eukaryotic RNA polymerases I, II, and III. Alpha-amanitin, a cyclic octapeptide toxin isolated from the Amanita phalloides mushroom, is a potent and highly selective inhibitor of RNA polymerase II (Pol II).[1][2] This specificity makes it an invaluable tool in molecular biology for differentiating the activities of the various RNA polymerases and serves as a foundational principle in the development of targeted therapeutics.
Mechanism of Action: Selective Inhibition of Transcriptional Elongation
This compound exerts its inhibitory effect by binding to the largest subunit of RNA polymerase II.[3] This interaction does not prevent the initial binding of the polymerase to DNA or the formation of the first phosphodiester bond. Instead, it sterically hinders the translocation of the polymerase along the DNA template, a critical step in the elongation phase of transcription.[4] This blockage effectively halts the synthesis of messenger RNA (mRNA) and most small nuclear RNAs (snRNAs), leading to a global shutdown of gene expression and subsequent cell death. The differential sensitivity of the three main nuclear RNA polymerases to this compound is a key aspect of its utility in research and its toxicity profile.
Quantitative Comparison of Inhibitory Activity
The specificity of this compound is most clearly demonstrated by the significant differences in its concentration required to inhibit each of the three major eukaryotic RNA polymerases. The following table summarizes the differential sensitivity observed in vertebrate systems, with data from HeLa cells providing a clear example.
| RNA Polymerase | Function | This compound Sensitivity | 50% Inhibitory Concentration (IC50) in HeLa Cells |
| RNA Polymerase I | Synthesizes ribosomal RNA (rRNA) | Insensitive | Resistant to high concentrations (e.g., 133 µg/ml)[5] |
| RNA Polymerase II | Synthesizes messenger RNA (mRNA) and most small nuclear RNAs (snRNAs) | Highly Sensitive | ~0.1 µg/ml[5] |
| RNA Polymerase III | Synthesizes transfer RNA (tRNA), 5S rRNA, and other small RNAs | Moderately Sensitive | ~30 µg/ml[5] |
Note: IC50 values can vary slightly depending on the specific experimental conditions and the organism or cell type being studied. For instance, in yeast, RNA polymerase I shows some sensitivity at very high concentrations (50% inhibition at 600 µg/ml), a pattern that is the reverse of that seen in vertebrates.[6]
Experimental Protocols for Validating Specificity
The differential sensitivity of RNA polymerases to this compound can be experimentally validated using several well-established techniques. These assays are crucial for confirming the mechanism of action of new polymerase inhibitors and for dissecting the transcriptional landscape of a cell.
In Vitro Transcription Assay
This assay directly measures the activity of purified or partially purified RNA polymerases in a cell-free system.
Principle: A DNA template containing a promoter specific for the polymerase of interest is incubated with the polymerase, ribonucleotides (including a radiolabeled or tagged nucleotide), and a reaction buffer. The amount of newly synthesized RNA is then quantified. By performing the assay in the presence of varying concentrations of this compound, a dose-response curve can be generated to determine the IC50 for each polymerase.
Key Methodological Steps:
-
Preparation of Nuclear Extract or Purified Polymerases: Nuclei are isolated from cells (e.g., HeLa cells, rat liver) and the RNA polymerases are solubilized and separated by chromatography.[1][5]
-
Transcription Reaction: The polymerase fraction is incubated with a DNA template, ATP, GTP, CTP, and a labeled UTP (e.g., [α-³²P]UTP).
-
This compound Treatment: Parallel reactions are set up with a range of this compound concentrations.
-
RNA Precipitation and Quantification: The newly synthesized, labeled RNA is precipitated, and the amount of incorporated label is measured using scintillation counting or phosphorimaging.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor to determine the IC50 value.
Nuclear Run-On Assay
This assay measures the transcriptional activity of polymerases that are actively engaged with the chromatin in isolated nuclei.
Principle: Intact nuclei are isolated and incubated with ribonucleotides, allowing the already initiated RNA polymerases to "run on" and extend the nascent RNA chains. The inclusion of a labeled nucleotide allows for the quantification of newly synthesized RNA.
Key Methodological Steps:
-
Nuclei Isolation: Cells are lysed under conditions that keep the nuclei intact.
-
Run-On Reaction: The isolated nuclei are incubated in a reaction buffer containing ATP, GTP, CTP, and a labeled UTP (e.g., [α-³²P]UTP) for a short period.[7][8][9][10]
-
This compound Treatment: A parallel reaction is performed in the presence of a high concentration of this compound (e.g., 1 µg/ml) to specifically inhibit Pol II. The remaining transcriptional activity is attributed to Pol I and Pol III. To differentiate between Pol I and Pol III, different salt concentrations can be used in the assay.
-
RNA Isolation and Hybridization: The labeled nascent RNA is isolated and hybridized to gene-specific DNA probes immobilized on a membrane.
-
Signal Detection and Analysis: The amount of labeled RNA hybridized to each probe is quantified to determine the transcriptional activity of specific genes by the different polymerases.
Visualizing the Experimental Workflow and Inhibitory Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining this compound specificity and the logical relationship of its inhibitory action.
Caption: Experimental workflow for determining this compound specificity.
Caption: Logical relationship of this compound's inhibitory action.
Downstream Cellular Consequences of Pol II Inhibition
The highly specific inhibition of RNA Polymerase II by this compound triggers a cascade of downstream cellular events, ultimately leading to apoptosis. This pathway underscores the critical role of continuous transcription in cell survival and provides a basis for the toxin's potent cytotoxicity.
Caption: Downstream cellular consequences of Pol II inhibition by this compound.
References
- 1. Specific inhibition of nuclear RNA polymerase II by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 3. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound blocks translocation by human RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA-directed RNA polymerase from HeLa cells. Isolation, characterization and cell-cycle distribution of three enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcription in yeast: this compound sensitivity and other properties which distinguish between RNA polymerases I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the Nuclear Walk-on Methodology to Determine Sites of RNA Polymerase II Initiation and Pausing and Quantify Nascent RNAs in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
Comparative Analysis of Alpha-Amanitin Analogs' Inhibitory Activity on RNA Polymerase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of various Alpha-Amanitin analogs against their primary cellular target, RNA polymerase II (Pol II). This compound, a potent bicyclic octapeptide toxin isolated from the Amanita phalloides mushroom, and its derivatives are of significant interest as payloads for antibody-drug conjugates (ADCs) in cancer therapy due to their unique mechanism of action.[1][2] This document summarizes key quantitative data, details common experimental protocols for assessing inhibitory activity, and visualizes the underlying molecular pathways and experimental workflows.
Inhibitory Activity of this compound and Its Analogs
The inhibitory potency of this compound analogs is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against RNA polymerase II. These values are crucial for structure-activity relationship (SAR) studies and for selecting promising candidates for further development. The following table summarizes the reported inhibitory activities of selected this compound analogs.
| Analog | Target/System | Inhibitory Metric | Value | Reference |
| α-Amanitin | RNA Polymerase II | Ki | ~3 nM | [3] |
| α-Amanitin | RNA Polymerase II | Ki | ~10 nM | [4] |
| α-Amanitin | MV411 cell line | IC50 | 0.59 ± 0.07 μM | [5] |
| α-Amanitin | THP1 cell line | IC50 | 0.72 ± 0.09 μM | [5] |
| α-Amanitin | Jurkat cell line | IC50 | 0.75 ± 0.08 μM | [5] |
| α-Amanitin | K562 cell line | IC50 | 2.0 ± 0.18 μM | [5] |
| α-Amanitin | SUDHL6 cell line | IC50 | 3.6 ± 1.02 μM | [5] |
| α-Amanitin | HL60 cell line | IC50 | 4.5 ± 0.73 μM | [5] |
| β-Amanitin | MCF-7 cells | LD50 | 10 μg/mL | [5] |
| α-Amanitin | MCF-7 cells | LD50 | 1 μg/mL | [5] |
| 7'-Arylazo-amatoxins | RNA Polymerase II | Ki | Up to 8 times that of α-amanitin | [4] |
| 6'-OR-α-amanitin (R=Me, Et) | RNA Polymerase II | Activity | 2-fold less active than α-amanitin | |
| Amaninamide | - | Toxicity | 25-50% as toxic as α-amanitin | [4] |
| Amanin | - | Toxicity | 25-50% as toxic as α-amanitin | [4] |
Mechanism of Action and Cellular Pathways
This compound and its analogs exert their cytotoxic effects primarily by binding to and inhibiting RNA polymerase II, a crucial enzyme for the transcription of protein-coding genes.[1][6] This inhibition leads to a cascade of downstream events culminating in cell death.
Caption: Signaling pathway of this compound induced cytotoxicity.
The binding of this compound to the bridge helix of RNA polymerase II interferes with the translocation of the enzyme along the DNA template, thereby halting transcription.[6] This leads to a rapid decrease in cellular mRNA levels and subsequent inhibition of protein synthesis, ultimately causing cell cycle arrest and apoptosis.[5] Some studies also suggest that amatoxins can induce oxidative stress, further contributing to cellular damage.
Experimental Protocols
The evaluation of the inhibitory activity of this compound analogs relies on robust and reproducible experimental methodologies. Below are summaries of commonly employed protocols.
In Vitro Transcription Assay
This assay directly measures the inhibitory effect of compounds on the enzymatic activity of purified RNA polymerase II.
-
Reaction Setup: A standard reaction mixture contains purified RNA polymerase II, a DNA template (e.g., calf thymus DNA or a specific gene sequence), ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]UTP), and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific period (e.g., 30-60 minutes) to allow for RNA synthesis.
-
Termination and Precipitation: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and carrier RNA). The newly synthesized RNA is then precipitated using an agent like trichloroacetic acid (TCA).
-
Quantification: The precipitated, radiolabeled RNA is collected on a filter, and the radioactivity is measured using a scintillation counter. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The results are expressed as the percentage of inhibition relative to a control reaction without the inhibitor. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Cytotoxicity Assays
These assays determine the effect of this compound analogs on the viability and proliferation of cultured cells.
-
Cell Culture: A suitable cell line (e.g., a cancer cell line for ADC studies) is seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the this compound analog and incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based reagent, is added to the wells.
-
Measurement:
-
For MTT assays, the resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
For luminescent assays, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of this compound analogs.
Caption: Typical experimental workflow for analog evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and treatment of α-amanitin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcription-coupled and DNA damage-dependent ubiquitination of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Amanitin - Wikipedia [en.wikipedia.org]
Cross-Validation of Alpha-Amanitin's Transcriptional Inhibition: A Comparative Guide to Genetic Methods
For Researchers, Scientists, and Drug Development Professionals
Alpha-Amanitin, a potent mycotoxin produced by the Amanita genus of mushrooms, is a highly specific inhibitor of RNA polymerase II, the key enzyme responsible for transcribing messenger RNA (mRNA) in eukaryotic cells. This targeted inhibition of transcription has made this compound a valuable tool in molecular biology research and a payload candidate for antibody-drug conjugates (ADCs) in cancer therapy. The validation of its cellular effects is paramount for both fundamental research and therapeutic development. While traditional biochemical assays provide crucial data on cell viability and enzyme inhibition, genetic methods offer a deeper, genome-wide perspective on the consequences of this compound's activity.
This guide provides a comprehensive comparison of genetic methods for the cross-validation of this compound's effects, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data obtained from both traditional biochemical assays and modern genetic methods, illustrating how these approaches provide complementary insights into the cellular response to this compound.
| Parameter | Biochemical Method (e.g., MTT Assay) | Genetic Method (e.g., RNA-Seq) | Genetic Method (e.g., CRISPR Screen) |
| Primary Readout | Cell Viability (IC50/LD50) | Differential Gene Expression (Log2 Fold Change) | Gene-level Fitness (Log Fold Change of sgRNA abundance) |
| Quantitative Value Example | IC50: 0.59 - 4.5 µM in various hematopoietic cell lines[1] | Downregulation of short-lived mRNAs (e.g., c-Myc) | Enrichment of sgRNAs targeting genes in the N-glycosylation pathway |
| Interpretation | Measures the concentration of this compound required to inhibit cell growth by 50%. | Identifies specific genes and pathways whose transcription is directly or indirectly affected by RNA polymerase II inhibition. | Uncovers genes and pathways that either enhance or mitigate the toxic effects of this compound, revealing potential resistance mechanisms or synergistic targets. |
| Typical this compound Concentration | 0.01 µg/mL to 100 µg/mL[2] | 5 µg/mL to 50 µg/mL | Dose-dependent, often determined by a preliminary cell viability assay to establish a selective pressure. |
| Time Course | 24 to 72 hours[1][2] | 0, 2, 4, 8 hours to measure mRNA decay rates[3][4] | Several days to weeks to allow for selection of resistant or sensitive cell populations. |
Experimental Protocols: A Detailed Look at the Methodologies
Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed protocols for key experiments used in the cross-validation of this compound's effects.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells per 100 µL of culture medium per well. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Add varying concentrations of this compound to the wells (e.g., from 0.01 µg/mL to 100 µg/mL) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 25 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
RNA Sequencing (RNA-Seq) for Transcriptional Profiling
RNA-Seq provides a comprehensive snapshot of the transcriptome, revealing the genes that are up- or downregulated following this compound treatment.
Protocol:
-
Cell Treatment: Treat cells with a specific concentration of this compound (e.g., 50 µg/mL) over a time course (e.g., 0, 2, 4, and 8 hours) to capture the dynamics of mRNA decay.[3][4]
-
RNA Extraction: Harvest cells at each time point and extract total RNA using a commercially available kit.
-
Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes with significant changes in expression levels (Log2 fold change) between treated and untreated samples.
CRISPR-Cas9 Knockout Screen for Identifying Sensitivity and Resistance Genes
Genome-wide CRISPR screens are powerful tools for identifying genes that modulate the cellular response to a drug or toxin.
Protocol:
-
Guide RNA Library Preparation: Amplify a pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome.
-
Lentivirus Production: Package the sgRNA library into lentiviral particles.
-
Cell Transduction: Transduce Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
This compound Selection: Treat the transduced cell population with a concentration of this compound that causes significant but not complete cell death. This creates a selective pressure.
-
Genomic DNA Extraction and Sequencing: After a period of selection, harvest the surviving cells and extract genomic DNA. Amplify the sgRNA-encoding regions by PCR and sequence them using a high-throughput sequencer.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are either enriched (indicating that their target gene's knockout confers resistance) or depleted (indicating that their target gene's knockout confers sensitivity) in the this compound-treated population compared to a control population.
Quantitative PCR (qPCR) for Validation of RNA-Seq Results
qPCR is a targeted approach used to validate the expression changes of specific genes identified through RNA-Seq.
Protocol:
-
cDNA Synthesis: Reverse transcribe RNA extracted from this compound-treated and control cells into complementary DNA (cDNA).
-
Primer Design: Design and validate primers specific to the target genes of interest and a stable housekeeping gene (for normalization).
-
qPCR Reaction: Set up qPCR reactions containing cDNA, primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification curves to determine the relative expression levels of the target genes in the treated samples compared to the control samples, after normalization to the housekeeping gene. This confirms the direction and magnitude of the expression changes observed in the RNA-Seq data.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Guide to Transcriptional Inhibitors: α-Amanitin vs. Triptolide
For researchers, scientists, and drug development professionals, the selection of a suitable transcriptional inhibitor is a critical decision in experimental design. This guide provides a comprehensive comparison of two widely used inhibitors, α-Amanitin and triptolide (B1683669), focusing on their mechanisms of action, effects on transcription, and supporting experimental data.
This document outlines the distinct molecular interactions and cellular consequences of α-Amanitin and triptolide, offering a clear basis for choosing the appropriate inhibitor for specific research applications. Quantitative data are presented for direct comparison, and detailed experimental protocols are provided for key assays used to evaluate their effects.
Mechanism of Action: Two Distinct Approaches to Transcriptional Arrest
α-Amanitin and triptolide, while both potent inhibitors of transcription, operate through fundamentally different mechanisms. α-Amanitin directly targets the core transcriptional machinery, while triptolide targets an essential transcription factor.
α-Amanitin: This cyclic octapeptide, derived from the Amanita phalloides mushroom, directly binds to the largest subunit of RNA polymerase II (RNAP II), Rpb1.[1][2] This binding occurs near the enzyme's active site and interferes with the translocation of the polymerase along the DNA template.[3][4] By locking the enzyme in a specific conformation, α-Amanitin effectively stalls transcription elongation, preventing the synthesis of messenger RNA (mRNA).[3][4] It exhibits high selectivity for RNAP II, with significantly lower affinity for RNA polymerase III and no effect on RNA polymerase I.[5][6]
Triptolide: A diterpene triepoxide isolated from the plant Tripterygium wilfordii, triptolide targets a component of the general transcription factor TFIIH, specifically the XPB subunit.[7][8] Triptolide forms a covalent bond with XPB, inhibiting its DNA-dependent ATPase activity.[7][8] This enzymatic activity is crucial for unwinding the DNA at the promoter region, a prerequisite for transcription initiation. By preventing promoter opening, triptolide effectively blocks the formation of the preinitiation complex and subsequent transcription by RNAP II.[7][9] Furthermore, triptolide has been shown to induce the proteasome-dependent degradation of the Rpb1 subunit of RNAP II, further contributing to its inhibitory effect.[10]
References
- 1. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. aacrjournals.org [aacrjournals.org]
- 4. courses.edx.org [courses.edx.org]
- 5. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. promega.com [promega.com]
Comparative Efficacy of Alpha-Amanitin Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alpha-Amanitin's efficacy across various species and cell lines. The information is supported by experimental data, detailed methodologies, and visual representations of key biological processes and experimental workflows.
This compound, a cyclic octapeptide isolated primarily from the Amanita phalloides (death cap) mushroom, is a potent and highly selective inhibitor of RNA polymerase II in eukaryotes.[1][2] This specificity makes it a valuable tool in molecular biology research and a potential payload for antibody-drug conjugates (ADCs) in cancer therapy.[2] However, its extreme toxicity necessitates a thorough understanding of its efficacy and mechanism of action across different biological systems.
Quantitative Efficacy Data: LD50 and IC50 Values
The lethal dose 50 (LD50) and half-maximal inhibitory concentration (IC50) are key metrics for quantifying the toxicity and inhibitory potential of a compound. The following tables summarize the available data for this compound and related toxins in various species and cell lines.
| Species | Route of Administration | LD50 (mg/kg) | Citation(s) |
| Human (estimated) | Oral | 0.1 | [3] |
| Mouse | Oral | 0.1 | |
| Mouse | Intraperitoneal | 0.4 - 0.8 | [4] |
| Rat | Oral | 0.2 | [3] |
| Dog | Intravenous | 0.1 | [3] |
| Guinea Pig | Not Specified | 0.1 | [3] |
| Rabbit | Not Specified | 0.2 | [3] |
Table 1: In Vivo Lethal Dose 50 (LD50) of this compound in Various Species. This table provides a comparative overview of the systemic toxicity of this compound.
| Cell Line | Description | IC50 (µM) | Citation(s) |
| MV411 | Human Leukemia | 0.59 ± 0.07 | [5] |
| THP1 | Human Leukemia | 0.72 ± 0.09 | [5] |
| Jurkat | Human T-cell Leukemia | 0.75 ± 0.08 | [5] |
| K562 | Human Myelogenous Leukemia | 2.0 ± 0.18 | [5] |
| SUDHL6 | Human B-cell Lymphoma | 3.6 ± 1.02 | [5] |
| HL60 | Human Promyelocytic Leukemia | 4.5 ± 0.73 | [5] |
| Primary Human Hematopoietic Cells | - | ~0.7 | [5] |
| MCF-7 | Human Breast Cancer | 1 µg/mL (at 36h) | [5] |
Table 2: In Vitro Half-Maximal Inhibitory Concentration (IC50) of this compound in Human Cell Lines. This table highlights the cytotoxic effects of this compound on various cancer cell lines.
Comparison with Other Amatoxins and Phallotoxins
Amanita mushrooms produce a variety of toxins. The following table compares the toxicity of this compound with Beta-Amanitin and Phalloidin.
| Toxin | Species | Route of Administration | LD50 (mg/kg) | Citation(s) |
| Beta-Amanitin | Mouse | Intraperitoneal | 0.5 | [6] |
| Phalloidin | Mouse | Intraperitoneal | 2 | [7] |
Table 3: Comparative LD50 Values of Amatoxins and Phallotoxins in Mice. This table illustrates the relative in vivo toxicity of different toxins found in Amanita mushrooms. Phalloidin, while toxic when injected, is not absorbed through the gut and therefore contributes little to the toxicity of ingested mushrooms.[8]
Experimental Protocols
Determination of LD50 (Median Lethal Dose)
The LD50 values presented in this guide are typically determined through acute toxicity studies in animal models. A common methodology involves the following steps:
-
Animal Selection: A specific species and strain of animal (e.g., Wistar albino rats, BALB/c mice) of a defined age and weight are selected.[3]
-
Dose Preparation: this compound is dissolved in a suitable vehicle, such as phosphate-buffered saline (PBS).[3]
-
Dose Administration: The test substance is administered to multiple groups of animals at varying doses. The route of administration (e.g., oral gavage, intraperitoneal injection) is a critical parameter.[3]
-
Observation: Animals are observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.[3]
-
LD50 Calculation: The LD50 is statistically calculated as the dose that is lethal to 50% of the animals in a test group. Methods such as the probit analysis are often employed.[3]
Determination of IC50 (Half-Maximal Inhibitory Concentration)
The IC50 values are determined using in vitro cell-based assays. A general protocol is as follows:
-
Cell Culture: The cell line of interest is cultured under standard laboratory conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Viability Assay: After a specific incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as the MTT or MTS assay.[5]
-
IC50 Calculation: The IC50 is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to an untreated control.
Visualizing the Science: Diagrams of Pathways and Processes
To further elucidate the mechanisms and experimental considerations surrounding this compound, the following diagrams are provided.
References
- 1. justagriculture.in [justagriculture.in]
- 2. α-Amanitin - Wikipedia [en.wikipedia.org]
- 3. researchtrend.net [researchtrend.net]
- 4. scitepress.net [scitepress.net]
- 5. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phalloidin - Wikipedia [en.wikipedia.org]
- 8. Phalloidin | C35H48N8O11S | CID 441542 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Control Experiments Using Alpha-Amanitin-Resistant RNA Polymerase II Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of alpha-Amanitin-resistant RNA polymerase II (Pol II) mutants as a control in transcriptional studies. We will delve into the performance of these mutants, compare them with alternative methods, and provide detailed experimental protocols and data to support your research decisions.
Introduction to this compound and Resistant Pol II Mutants
This compound is a cyclic octapeptide toxin found in several species of Amanita mushrooms. It is a potent and highly specific inhibitor of eukaryotic RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA).[1][2] By binding to the largest subunit of Pol II, RPB1, α-amanitin physically obstructs the translocation of the polymerase along the DNA template, thereby halting transcription.[3][4] This specificity makes it an invaluable tool for dissecting transcription-dependent cellular processes.
However, the global inhibition of transcription can have widespread and indirect effects on cellular physiology, making it challenging to distinguish primary, transcription-dependent effects from secondary, off-target consequences. To address this, researchers have developed cell lines and organisms expressing mutant versions of the RPB1 subunit that are resistant to α-amanitin. These mutants serve as a powerful negative control, allowing for the selective inhibition of endogenous, wild-type Pol II while the mutant polymerase continues to function. This approach enables a more precise investigation of transcription-dependent phenomena.
Performance of this compound-Resistant Pol II Mutants
The degree of resistance to α-amanitin varies depending on the specific mutation in the POLR2A gene (encoding RPB1). These mutations typically alter the binding pocket for α-amanitin, reducing the toxin's affinity for the polymerase. Below is a summary of quantitative data from various studies on different α-amanitin-resistant Pol II mutants.
Quantitative Comparison of this compound Resistance in Pol II Mutants
| Cell Line/Organism | Mutant Designation | Mutation Details | Level of Resistance (Fold-Increase in IC50/Ki) | Reference |
| Chinese Hamster Ovary (CHO) | Ama I | Not specified | ~800-fold | [5] |
| Ama II | Not specified | 8 to 10-fold | [5] | |
| Ama III | Not specified | 2 to 3-fold | [5] | |
| Drosophila melanogaster | C4 | Not specified | ~250-fold | |
| Mouse 3T3 | A21 | Asparagine to Aspartate at amino acid 793 | ~500-fold | |
| Caenorhabditis elegans | ama-1(m118m526) | Double mutant | ~20,000-fold |
Comparison with Alternative Transcription Inhibition Methods
While α-amanitin-resistant Pol II mutants offer a high degree of specificity, other chemical inhibitors are also widely used. The choice of method depends on the specific experimental goals, as each has its own set of advantages and disadvantages.
| Method | Mechanism of Action | Advantages | Disadvantages |
| α-Amanitin-Resistant Pol II Mutants | Expression of a mutant Pol II that is insensitive to α-amanitin, allowing for selective inhibition of the wild-type enzyme. | High Specificity: Allows for the separation of transcription-dependent and -independent effects. Long-term Studies: Stable cell lines can be used for chronic inhibition experiments. | Time-consuming: Generation of stable cell lines is a lengthy process. Potential for Altered Function: The mutation conferring resistance might have subtle effects on Pol II function. Incomplete Inhibition: Heterozygous cell lines will still have a population of sensitive Pol II. |
| Actinomycin D | Intercalates into DNA, physically obstructing the progression of RNA polymerases. | Rapid Action: Quickly inhibits transcription. Broad Spectrum: Inhibits all three RNA polymerases, which can be useful in some contexts. | Low Specificity: Intercalates into DNA non-specifically, potentially affecting other DNA-dependent processes. Toxicity: Can induce DNA damage and apoptosis through mechanisms unrelated to transcription inhibition.[2] Reversibility: Difficult to wash out completely. |
| Triptolide | Inhibits the ATPase activity of the TFIIH complex, a general transcription factor, leading to the degradation of RNA polymerase II.[2][3] | Rapid and Potent: Quickly and effectively inhibits transcription.[2] Irreversible: Covalently binds to its target. | Induces Pol II Degradation: The loss of the polymerase protein itself can have secondary effects distinct from the loss of transcription. Off-target effects: May have other cellular targets. |
| Flavopiridol | Inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. | Rapid and Reversible: Allows for more precise temporal control of transcription. | Incomplete Inhibition: Many genes can escape inhibition. Off-target effects: Also inhibits other CDKs involved in the cell cycle. |
Experimental Protocols
Protocol 1: Generation of α-Amanitin-Resistant Mammalian Cell Lines (Generalized)
This protocol provides a general framework for generating α-amanitin-resistant cell lines using chemical mutagenesis with ethyl methanesulfonate (B1217627) (EMS). Specific concentrations and incubation times may need to be optimized for your cell line of choice.
Materials:
-
Parental cell line (e.g., CHO, HeLa)
-
Complete cell culture medium
-
Ethyl methanesulfonate (EMS)
-
This compound
-
96-well and larger format cell culture plates
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Mutagenesis: a. Plate the parental cells at a density that will allow for growth and selection. b. The next day, treat the cells with a range of EMS concentrations (e.g., 100-400 µg/mL) in serum-free medium for a set period (e.g., 2-24 hours). Caution: EMS is a potent mutagen and carcinogen. Handle with appropriate safety precautions. c. After incubation, remove the EMS-containing medium, wash the cells thoroughly with PBS, and add complete medium. d. Allow the cells to recover and grow for several days to allow for the fixation of mutations.
-
Selection: a. Subculture the mutagenized cells into a selective medium containing a predetermined concentration of α-amanitin. The optimal concentration should be determined beforehand by performing a kill curve on the parental cell line. b. Replace the selective medium every 3-4 days. c. Monitor the plates for the appearance of resistant colonies, which may take 2-3 weeks.
-
Isolation and Expansion of Resistant Clones: a. Once colonies are visible, isolate them using cloning cylinders or by performing limiting dilution in 96-well plates. b. Expand the isolated clones in the continuous presence of α-amanitin. c. Characterize the resistant clones for their level of α-amanitin resistance using a cell viability assay or a transcription assay.
Protocol 2: Nuclear Run-On Assay for Measuring Transcription Inhibition
This protocol allows for the measurement of nascent RNA transcripts, providing a direct measure of transcriptional activity. This version is adapted for non-radioactive detection using bromouridine (BrU) incorporation and immunocapture.[3][6]
Materials:
-
Cells (wild-type and α-amanitin-resistant)
-
Swelling buffer (e.g., 10 mM Tris-HCl pH 7.5, 2 mM MgCl2, 3 mM CaCl2)
-
Lysis buffer (e.g., swelling buffer with 0.5% IGEPAL CA-630)
-
Freezing buffer (e.g., 50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl2, 0.1 mM EDTA)
-
2x Nuclear Run-On Buffer (e.g., 10 mM Tris-HCl pH 8.0, 5 mM MgCl2, 300 mM KCl, 1 mM each of ATP, GTP, CTP, 1 mM Br-UTP)
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
-
Trizol reagent
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
Procedure:
-
Nuclei Isolation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in swelling buffer and incubate on ice. c. Lyse the cells by adding lysis buffer and passing through a syringe with a fine-gauge needle. d. Pellet the nuclei by centrifugation and wash with swelling buffer. e. Resuspend the nuclei in freezing buffer.
-
Nuclear Run-On Reaction: a. Thaw the nuclei on ice. For the control (wild-type cells), prepare two reactions: one with and one without α-amanitin at a concentration sufficient to inhibit Pol II. b. Add an equal volume of 2x Nuclear Run-On Buffer to the nuclei. c. Incubate at 30°C for 30 minutes to allow for the incorporation of BrU into nascent transcripts. d. Stop the reaction by adding Trizol and proceed with RNA extraction.
-
Immunocapture of BrU-labeled RNA: a. Bind anti-BrdU antibody to Protein A/G magnetic beads. b. Incubate the extracted RNA with the antibody-bead complexes to capture the BrU-labeled nascent transcripts.[7] c. Wash the beads extensively to remove non-labeled RNA. d. Elute the BrU-labeled RNA from the beads.
-
Analysis: a. Perform reverse transcription on the eluted RNA to generate cDNA. b. Use qPCR with gene-specific primers to quantify the abundance of nascent transcripts for genes of interest.
Protocol 3: In Vitro Transcription Assay with HeLa Nuclear Extract
This assay is used to determine the inhibitory constant (Ki) of α-amanitin for wild-type and mutant RNA polymerase II.
Materials:
-
HeLa nuclear extract
-
DNA template with a known promoter (e.g., adenovirus major late promoter)
-
Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 50 mM KCl, 6 mM MgCl2, 10% glycerol, 0.2 mM EDTA, 0.5 mM DTT)
-
Ribonucleotides (ATP, CTP, UTP, and [α-³²P]GTP)
-
This compound
-
Stop solution (e.g., containing urea, SDS, and tracking dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the DNA template, transcription buffer, and HeLa nuclear extract (or purified Pol II). b. Add varying concentrations of α-amanitin to different reaction tubes. c. Pre-incubate the reactions at 30°C for 15 minutes to allow the inhibitor to bind to the polymerase.
-
Transcription Reaction: a. Initiate transcription by adding the ribonucleotide mix, including [α-³²P]GTP. b. Incubate at 30°C for 30-60 minutes.
-
Analysis: a. Stop the reactions by adding the stop solution. b. Denature the RNA products by heating. c. Separate the radiolabeled RNA transcripts by denaturing PAGE. d. Visualize the transcripts by autoradiography and quantify the band intensities. e. Plot the transcription inhibition against the α-amanitin concentration to determine the IC50 and subsequently calculate the Ki value.
Visualizations
Experimental Workflow for Distinguishing Transcriptional vs. Non-Transcriptional Effects
References
- 1. This compound blocks translocation by human RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of RNA polymerase II activity in this compound-resistant CHO hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged α-amanitin treatment of cells for studying mutated polymerases causes degradation of DSIF160 and other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of nascent transcription by bromouridine immunocapture nuclear run-on RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Differential Impact of Alpha-Amanitin on Nascent versus Mature RNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impact of Alpha-Aamanitin on newly synthesized (nascent) and fully processed (mature) RNA. Alpha-Amanitin, a cyclic octapeptide isolated from the Amanita phalloides mushroom, is a potent and highly selective inhibitor of RNA polymerase II (Pol II), the key enzyme responsible for transcribing messenger RNA (mRNA) in eukaryotes. Understanding its differential effects on nascent and mature RNA is crucial for accurately interpreting experimental results in transcription and gene regulation studies.
Executive Summary
This compound's primary and immediate impact is on nascent RNA synthesis . By binding to the bridge helix of RNA polymerase II, it physically impedes the translocation of the polymerase along the DNA template, effectively halting transcriptional elongation. This leads to a rapid and dramatic decrease in the production of new RNA transcripts. In contrast, this compound has no direct effect on mature RNA molecules that have already been transcribed, processed, and exported to the cytoplasm. The stability of these mature RNAs is determined by the cell's intrinsic RNA decay machinery. However, prolonged exposure to this compound indirectly affects the mature RNA pool by preventing its replenishment with newly synthesized transcripts and by inducing the degradation of RNA polymerase II itself.
Quantitative Data Comparison
While direct, side-by-side quantitative comparisons in a single study are limited, the following tables summarize the typical effects of this compound on nascent and mature RNA based on data from various experimental sources.
Table 1: Impact of this compound on Nascent RNA Synthesis
| Parameter | Method | Organism/Cell Line | This compound Concentration | Observation | Citation(s) |
| Inhibition of Transcription Elongation Rate | In vitro transcription assay | Calf thymus RNA polymerase II | 1 µg/mL | Reduction from several thousand to a few nucleotides per minute. | [1] |
| Reduction in Nascent Transcript Levels | Global Nuclear Run-On Sequencing (GRO-seq) | Arabidopsis thaliana | 4 ng/µL | Efficient inhibition of RNAP II transcription. | [2] |
| Inhibition of poly(A)+ RNA Synthesis | [3H]uridine incorporation | Wheat embryos | 0.10 to 1.0 µg/mL | Strong and selective inhibition. | [3] |
| Half-maximal Inhibition (IC50) of Productive RNA Synthesis | In vitro single-step addition reaction | Wheat-germ RNA polymerase II | 0.04 µg/mL | Potent inhibition of phosphodiester bond formation. | [4][5] |
Table 2: Impact of this compound on Mature RNA Levels (via Inhibition of Replenishment)
| Parameter | Method | Organism/Cell Line | This compound Concentration | Observation | Citation(s) |
| mRNA Half-life | Transcriptional inhibition with RNA-seq | Human HEK293 cells | 50 µg/mL | Half-lives were determined for thousands of transcripts, showing a wide range of stabilities. | [6] |
| mRNA Decay Rate | Transcriptional inhibition with RNA-seq | Mouse embryonic stem cells | 2 µg/mL | Protocol established to measure mRNA degradation rates by blocking new synthesis. | [7] |
| mRNA Abundance | RNA-seq of subcellular fractions | Human tissues | Not specified in abstract | Cytoplasmic RNA (enriched in mature mRNA) levels decrease over time as replenishment is blocked. | [8][9][10] |
Table 3: this compound-Induced Degradation of RNA Polymerase II (RPB1 Subunit)
| Parameter | Method | Organism/Cell Line | This compound Concentration | Half-life of RPB1 | Citation(s) |
| RPB1 Degradation | Western Blot | Murine fibroblasts | 5 µg/mL | ~8 hours | [11][12][13] |
| RPB1 Degradation | Western Blot | Murine fibroblasts | 20 µg/mL | ~4 hours | [11][12][13] |
| RPB1 Degradation | Western Blot | Murine fibroblasts | 100 µg/mL | <2 hours | [11][12][13] |
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is highly specific to RNA polymerase II. It does not directly interact with DNA or RNA.
Figure 1. Mechanism of this compound Action.
Experimental Protocols
To experimentally distinguish the effects of this compound on nascent versus mature RNA, a combination of techniques is employed. Below are detailed methodologies for key experiments.
Analysis of Nascent RNA Synthesis Inhibition
This protocol utilizes metabolic labeling of newly transcribed RNA with 5-ethynyl uridine (B1682114) (EU) followed by quantification.
Objective: To quantify the rate of new RNA synthesis in the presence of this compound.
Materials:
-
Cell culture medium
-
This compound (desired concentrations)
-
5-ethynyl uridine (EU)
-
Cell lysis buffer
-
RNA purification kit
-
Click-iT™ RNA Alexa Fluor™ Imaging Kit or similar for biotinylation
-
Streptavidin-coated magnetic beads
-
RT-qPCR reagents and primers for genes of interest
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat with various concentrations of this compound for a specified time (e.g., 1-6 hours). Include a vehicle-only control.
-
Metabolic Labeling: Add 5-ethynyl uridine (EU) to the cell culture medium at a final concentration of 0.5-1 mM and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized RNA.
-
Cell Lysis and RNA Isolation: Harvest the cells, lyse them, and isolate total RNA using a standard RNA purification kit.
-
Biotinylation of EU-labeled RNA: Perform a click chemistry reaction to attach a biotin (B1667282) molecule to the ethynyl (B1212043) group of the incorporated EU.
-
Purification of Nascent RNA: Use streptavidin-coated magnetic beads to capture the biotinylated nascent RNA.
-
Quantification: Elute the nascent RNA from the beads and quantify the levels of specific transcripts using RT-qPCR.
-
Data Analysis: Compare the levels of nascent transcripts in this compound-treated cells to the control to determine the percentage of inhibition of synthesis.
Analysis of Mature RNA Stability
This protocol measures the decay rate of existing mature mRNA after halting transcription with this compound.
Objective: To determine the half-life of specific mature mRNAs after blocking new transcription.
Materials:
-
Cell culture medium
-
This compound (at a concentration sufficient to completely inhibit transcription, e.g., 50 µg/mL for HEK293 cells)
-
Cell lysis buffer
-
RNA purification kit
-
RT-qPCR reagents and primers for genes of interest
Procedure:
-
Cell Treatment: Treat cells with a high concentration of this compound.
-
Time Course Collection: Harvest cells at multiple time points after the addition of this compound (e.g., 0, 2, 4, 8, 12, 24 hours). The 0-hour time point represents the initial level of the mature mRNA.
-
RNA Isolation: Isolate total RNA from each time point.
-
Quantification: Perform RT-qPCR for the target mature mRNAs at each time point.
-
Data Analysis: Plot the relative mRNA levels against time. Fit the data to a one-phase exponential decay curve to calculate the mRNA half-life.
Subcellular Fractionation to Isolate Nascent and Mature RNA Populations
This protocol separates cellular components to enrich for chromatin-associated (nascent) and cytoplasmic (mature) RNA.
Objective: To physically separate and analyze nascent and mature RNA pools.
Materials:
-
Cell lysis buffer (cytoplasmic lysis)
-
Nuclei isolation buffer
-
Chromatin isolation buffer
-
RNA purification kits
-
Reagents for RNA-seq library preparation and sequencing
Procedure:
-
Cell Lysis: Lyse the cells in a hypotonic buffer that leaves the nuclei intact.
-
Cytoplasmic Fraction Isolation: Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction, which is enriched in mature mRNA.
-
Nuclear Lysis and Chromatin Fractionation: Lyse the isolated nuclei and perform a high-speed centrifugation to pellet the chromatin. The supernatant is the nucleoplasmic fraction, and the pellet is the chromatin-associated fraction, which is enriched in nascent transcripts.
-
RNA Isolation: Isolate RNA from the cytoplasmic and chromatin-associated fractions separately.
-
Analysis: Analyze the RNA from each fraction using RNA-seq or RT-qPCR to determine the relative abundance of specific transcripts in their nascent and mature states.
Experimental Workflow Visualization
Figure 2. Experimental workflows for analyzing nascent and mature RNA.
Conclusion
This compound is a powerful tool for studying transcription, primarily through its potent and specific inhibition of RNA polymerase II. Its impact is immediate and profound on the synthesis of nascent RNA. While it does not directly affect mature RNA, its inhibition of transcription leads to the depletion of the mature RNA pool over time, with the rate of depletion dependent on the intrinsic stability of each individual mRNA species. The experimental protocols outlined in this guide provide robust methods for dissecting these differential effects, enabling a more nuanced understanding of gene regulation. The dose-dependent degradation of RNA polymerase II is an important secondary effect to consider, especially in long-term experiments. By carefully designing experiments that distinguish between nascent and mature RNA populations, researchers can leverage this compound to gain deeper insights into the dynamic processes of transcription and RNA metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. The use of this compound to inhibit in vivo RNA synthesis and germination in wheat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the inhibition by this compound of single-step addition reactions and productive RNA synthesis catalysed by wheat-germ RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the inhibition by this compound of single-step addition reactions and productive RNA synthesis catalysed by wheat-germ RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DRUID: a pipeline for transcriptome-wide measurements of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calculating RNA degradation rates using large-scale normalization in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient cellular fractionation improves RNA sequencing analysis of mature and nascent transcripts from human tissues | Scilit [scilit.com]
- 9. Efficient cellular fractionation improves RNA sequencing analysis of mature and nascent transcripts from human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient cellular fractionation improves RNA sequencing analysis of mature and nascent transcripts from human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo degradation of RNA polymerase II largest subunit triggered by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Alpha-Amanitin-Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with novel payloads promising enhanced potency and unique mechanisms of action. Among these, Alpha-Amanitin has emerged as a compelling warhead due to its distinct mode of action—the inhibition of RNA polymerase II. This guide provides an objective comparison of the validation methods for this compound-based ADCs against other common ADC payloads, supported by experimental data and detailed protocols.
Mechanism of Action: A Unique Approach to Tumor Cell Killing
This compound, a bicyclic octapeptide derived from the Amanita phalloides mushroom, exerts its potent cytotoxicity by binding to and inhibiting RNA polymerase II (RNAP II).[1][2] This enzyme is crucial for the transcription of messenger RNA (mRNA), and its inhibition leads to a global shutdown of protein synthesis, ultimately inducing apoptosis.[1][2] This mechanism is fundamentally different from those of other popular ADC payloads, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), which primarily target tubulin polymerization and disrupt mitosis.[3]
A key advantage of this compound is its ability to kill both dividing and non-dividing (quiescent) tumor cells, offering the potential to eradicate dormant cancer cells and prevent tumor relapse.[1] Furthermore, its hydrophilic nature can result in ADCs with a lower tendency for aggregation, even at higher drug-to-antibody ratios (DARs).[1]
dot
Caption: Mechanism of action of an this compound-based ADC.
Comparative In Vitro Efficacy
The on-target effect of this compound-based ADCs is primarily validated through in vitro cytotoxicity assays. These assays are crucial for determining the half-maximal inhibitory concentration (IC50) and for comparing the potency against ADCs with different payloads.
| Cell Line | Target Antigen | ADC Payload | IC50 (nM) | Reference |
| BxPC-3 (Pancreatic) | TROP2 | This compound (cleavable linker) | 0.04 - 0.06 | [4] |
| Capan-1 (Pancreatic) | TROP2 | This compound (cleavable linker) | 0.04 - 0.06 | [4] |
| DX3puroβ6 (Melanoma) | αvβ6 Integrin | MMAE | 0.058 | [5] |
| N87 (Gastric) | HER2 | MMAE | ~0.1 | [6] |
| SK-BR-3 (Breast) | HER2 | MMAF | Varies | [7] |
Note: IC50 values are highly dependent on the specific antibody, linker, DAR, cell line, and experimental conditions. The data presented here are for illustrative comparison.
Comparative In Vivo Efficacy
In vivo xenograft models are the gold standard for evaluating the anti-tumor activity and tolerability of ADCs in a preclinical setting. Studies have shown that this compound-based ADCs can lead to complete tumor regression at well-tolerated doses.
| Xenograft Model | Target Antigen | ADC Payload | Dosing Regimen | Key Efficacy Outcome | Reference |
| Pancreatic Cancer (BxPC-3) | TROP2 | This compound | Single dose | Significant and long-lasting tumor growth inhibition | [4] |
| TNBC (HCC70) | TROP2 | This compound | Single dose | Superior efficacy compared to Trodelvy (SN-38 payload) | [4] |
| Anaplastic Large Cell Lymphoma | CD30 | MMAE | Single dose | Significant tumor regression | [8] |
| Gastric Cancer (NCI-N87) | HER2 | DM1 | Varies | Tumor growth inhibition | [9] |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate validation of ADC efficacy. Below are methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control ADCs. Add 50 µL of the ADC solutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
dot
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the ADC at a concentration around the IC50 value for a predetermined time (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
dot
Caption: Workflow for an apoptosis assay using Annexin V/PI staining.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines the evaluation of ADC anti-tumor activity in an animal model.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound ADC, comparator ADC).
-
ADC Administration: Administer the ADCs, typically via intravenous injection, at the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups.
Downstream On-Target Effects: Confirming the Mechanism
To further validate that the observed cytotoxicity is due to the intended on-target mechanism of this compound, downstream molecular events can be assessed.
-
RNA Polymerase II Inhibition Assay: This can be evaluated by measuring the global reduction in mRNA synthesis via techniques like RT-qPCR for specific housekeeping genes or by using nuclear run-on assays. A significant decrease in transcription following ADC treatment confirms RNAP II inhibition.[2]
-
Western Blot for Apoptosis Markers: The induction of apoptosis can be confirmed by detecting the cleavage of key proteins in the apoptotic cascade. Increased levels of cleaved caspase-3 and cleaved PARP are hallmark indicators of apoptosis.
Concluding Remarks
This compound represents a novel and potent payload for the development of next-generation ADCs. Its unique mechanism of action, inhibiting RNA polymerase II, offers the potential for efficacy in a broader range of tumor types, including those with quiescent cell populations. The validation of its on-target effects relies on a combination of robust in vitro and in vivo assays. When compared to other established payloads like auristatins and maytansinoids, this compound-based ADCs have demonstrated highly potent anti-tumor activity. For researchers and drug developers, the selection of the appropriate validation assays and a thorough understanding of the comparative performance data are crucial for advancing these promising therapeutics into the clinic.
References
- 1. adcreview.com [adcreview.com]
- 2. Identification of Kinase Inhibitors that Target Transcription Initiation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative PCR Methods for Confirming Transcription Inhibition
For researchers and drug development professionals, accurately confirming the inhibition of transcription is a critical step in understanding gene regulation and validating the efficacy of therapeutic candidates. Quantitative PCR (qPCR) offers a suite of powerful tools for this purpose, each with its own set of strengths and limitations. This guide provides a detailed comparison of three common qPCR-based methods: standard Reverse Transcription qPCR (RT-qPCR), Nuclear Run-On followed by qPCR (NRO-qPCR), and Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) for RNA Polymerase II.
Understanding the Landscape of Transcription Analysis
A conceptual overview of what each method measures in the context of gene expression is presented below.
Conceptual diagram of gene expression and measurement points for different qPCR methods.
Comparison of qPCR Methods for Transcription Inhibition Analysis
The following table summarizes the key characteristics of the three qPCR-based methods for assessing transcription inhibition.
| Feature | Standard RT-qPCR | Nuclear Run-On qPCR (NRO-qPCR) | ChIP-qPCR for RNA Pol II |
| Principle | Measures steady-state levels of mature mRNA. | Directly quantifies newly synthesized (nascent) RNA transcripts. | Measures the occupancy of RNA Polymerase II at specific gene loci. |
| What is Measured | An indirect measure of transcription, influenced by mRNA stability. | A direct measure of the rate of transcription. | A direct measure of transcription initiation and elongation. |
| Primary Advantage | Simple, high-throughput, and cost-effective. | Provides a real-time snapshot of transcription, independent of mRNA decay. | Directly interrogates the transcriptional machinery at the gene locus. |
| Primary Limitation | Cannot distinguish between reduced transcription and increased mRNA degradation. | Technically more demanding and lower throughput than standard RT-qPCR. | Can be influenced by Pol II pausing; does not directly measure the RNA product. |
| Typical Application | Initial screening of compounds for effects on gene expression. | Validating direct transcriptional effects of inhibitors and studying transcription dynamics. | Confirming inhibitor effects on Pol II recruitment and elongation. |
Quantitative Data Presentation
To illustrate the different outputs of these methods, consider a hypothetical experiment where cells are treated with a transcription inhibitor. The table below presents representative data for a target gene, normalized to a control condition.
| Method | Untreated Control (Fold Change) | Transcription Inhibitor Treatment (Fold Change) | Interpretation |
| Standard RT-qPCR | 1.0 | 0.3 | Significant decrease in steady-state mRNA levels. |
| NRO-qPCR | 1.0 | 0.1 | Drastic reduction in the rate of new RNA synthesis. |
| ChIP-qPCR (RNA Pol II) | 1.0 | 0.2 | Markedly reduced presence of RNA Polymerase II at the gene promoter. |
These data collectively provide strong evidence for transcription inhibition. NRO-qPCR and ChIP-qPCR confirm that the inhibitor acts directly on the transcription process, while the standard RT-qPCR result shows the downstream consequence on mRNA abundance.
Experimental Workflows
The workflows for each of these methods have distinct steps that are crucial for obtaining reliable data.
Comparison of experimental workflows for qPCR-based transcription analysis.
Signaling Pathway Example: NF-κB
Transcription inhibitors are often studied in the context of specific signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immunity, and its dysregulation is implicated in many diseases. The canonical NF-κB pathway is a frequent target for therapeutic intervention.
Simplified diagram of the canonical NF-κB signaling pathway.
Detailed Experimental Protocols
Standard Reverse Transcription qPCR (RT-qPCR)
Principle: This method quantifies the amount of a specific mRNA in a sample. Total RNA is first converted to complementary DNA (cDNA) by reverse transcriptase, and then the cDNA is amplified and quantified by qPCR.
Protocol Summary:
-
RNA Isolation: Extract total RNA from control and inhibitor-treated cells using a commercial kit or a standard method like TRIzol extraction. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
-
qPCR: Perform qPCR using a qPCR master mix, gene-specific primers for the target and a reference gene, and the synthesized cDNA as a template.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and the untreated control.
Nuclear Run-On qPCR (NRO-qPCR)
Principle: This technique measures the transcriptional activity of genes by labeling and capturing newly synthesized RNA in isolated nuclei.[1][2]
Protocol Summary:
-
Nuclei Isolation: Harvest cells and lyse them in a hypotonic buffer to release nuclei. Purify the nuclei by centrifugation.
-
Nuclear Run-On Reaction: Resuspend the isolated nuclei in a transcription buffer containing biotin-labeled UTP. Incubate at 30°C to allow transcription to proceed, incorporating the labeled nucleotides into nascent RNA.
-
RNA Isolation: Isolate total RNA from the nuclei.
-
Capture of Labeled RNA: Use streptavidin-coated magnetic beads to capture the biotin-labeled nascent RNA.
-
Reverse Transcription and qPCR: Elute the captured RNA and perform reverse transcription followed by qPCR as described for standard RT-qPCR.
-
Data Analysis: Normalize the signal of the target gene to a control gene and compare the values between treated and untreated samples.
Chromatin Immunoprecipitation qPCR (ChIP-qPCR) for RNA Polymerase II
Principle: This method determines the in vivo association of RNA Polymerase II (Pol II) with the DNA of a specific gene, which is indicative of active transcription.[3][4]
Protocol Summary:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for RNA Polymerase II. Use protein A/G beads to precipitate the antibody-Pol II-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and treat with proteinase K to digest proteins. Purify the DNA.
-
qPCR: Perform qPCR using primers that amplify a region of the target gene (e.g., the promoter or gene body) and a negative control region.
-
Data Analysis: Quantify the amount of immunoprecipitated DNA relative to the total input DNA. Compare the enrichment of Pol II at the target gene between treated and untreated samples.
Conclusion
The choice of a qPCR-based method for confirming transcription inhibition depends on the specific research question and the desired level of detail. Standard RT-qPCR is an excellent first-pass method for assessing changes in gene expression. For a more direct and definitive measure of transcriptional activity, NRO-qPCR and ChIP-qPCR for RNA Polymerase II are superior choices. By understanding the principles, advantages, and limitations of each method, researchers can design robust experiments to confidently validate the effects of transcription inhibitors.
References
- 1. Quantification of nascent transcription by bromouridine immunocapture nuclear run-on RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNAPol-ChIP: a novel application of chromatin immunoprecipitation to the analysis of real-time gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Alpha-Amanitin
For researchers, scientists, and drug development professionals, the potent cytotoxicity of alpha-amanitin necessitates rigorous adherence to safety protocols, extending to the critical final step of waste disposal. Improper handling of this compound waste can pose significant health risks and environmental hazards. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle all this compound, whether in pure form or in solution, within a certified chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory, including a lab coat, safety goggles, and two pairs of nitrile gloves. All materials that come into contact with this compound, such as pipette tips, tubes, and absorbent paper, must be considered contaminated and disposed of as hazardous waste.
Step-by-Step Disposal Protocols
The primary methods for the disposal of this compound waste involve chemical inactivation followed by disposal as hazardous waste in accordance with local, state, and federal regulations. Two primary chemical inactivation methods are detailed below.
Method 1: Inactivation with Potassium Permanganate (B83412) (Recommended)
Recent studies have demonstrated the high efficiency of potassium permanganate in the complete degradation of this compound. This method is recommended due to the availability of clear, quantitative data supporting its efficacy.
Experimental Protocol:
-
Preparation of Inactivation Solution: Prepare a 20 mg/mL solution of potassium permanganate (KMnO₄) in water.
-
Waste Collection: Collect all liquid waste containing this compound in a designated, appropriately labeled, and chemically resistant container.
-
Inactivation: For each volume of this compound waste, add an equal volume of the 20 mg/mL potassium permanganate solution.
-
Reaction Time: Gently mix the solution and allow it to react for a minimum of one hour to ensure complete degradation of the this compound.
-
Disposal: The resulting solution should be disposed of as hazardous chemical waste.[1] Adhere to your institution's hazardous waste disposal procedures, which typically involve collection by a certified hazardous waste management company.
Method 2: Inactivation with Sodium Hydroxide (B78521)
Several safety data sheets recommend the use of concentrated sodium hydroxide to inactivate amatoxins.[2] However, the specific concentration of "concentrated" is not uniformly defined, introducing a degree of ambiguity. Therefore, this method should be approached with caution and may require internal validation to ensure complete inactivation.
Experimental Protocol:
-
Waste Collection: Collect all this compound waste in a designated, labeled, and appropriate container.
-
Inactivation: Add a concentrated solution of sodium hydroxide (NaOH) to the waste. While the exact concentration is not specified in some literature, a starting point for validation could be a 1 M to 2 M solution.
-
Reaction Time: Incubate the mixture for a minimum of 5 minutes.[2]
-
Neutralization and Disposal: After the incubation period, the basic solution should be neutralized if required by your institution's waste disposal protocols, and then disposed of as hazardous chemical waste.
Quantitative Data on Chemical Inactivation of this compound
The following table summarizes the effectiveness of various chemical agents in deactivating this compound, based on a peer-reviewed study.[1] This data provides a basis for selecting an appropriate inactivation method.
| Chemical Agent | Concentration of Agent | This compound Concentration | Deactivation Efficiency |
| Potassium Permanganate | 20 mg/mL | 25, 50, and 100 µg/mL | 100% |
| Calcium Hydroxide | 40 mg/mL | 25, 50, and 100 µg/mL | ~68.4% |
| Sodium Bicarbonate | 20 mg/mL | 25, 50, and 100 µg/mL | ~21.5% |
| Acetic Acid | 18% | 25, 50, and 100 µg/mL | ~3.2% |
Disposal of Contaminated Solid Waste
All solid waste that has been in contact with this compound, including gloves, gowns, absorbent pads, and empty vials, must be disposed of as hazardous waste. These materials should be collected in a clearly labeled, leak-proof container designated for cytotoxic waste.[3] Do not mix with regular laboratory trash or biohazardous waste.
Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, cover the spill with an absorbent material. Gently collect the absorbed material and any contaminated debris, and place it in a designated hazardous waste container. The spill area should then be decontaminated using one of the chemical inactivation methods described above, followed by a thorough cleaning.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following diagrams illustrate the logical workflow.
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: Workflow for responding to an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
